Azd-peg13-pfp
Description
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H69F5N2O18/c49-43-44(50)46(52)48(47(53)45(43)51)73-42(59)9-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-8-39(56)54-38-4-1-37(2-5-38)3-6-40(57)55-10-7-41(55)58/h1-2,4-5H,3,6-36H2,(H,54,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIPERMXTOXWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69F5N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1057.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of AZD-PEG13-PFP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and applications of AZD-PEG13-PFP, a heterobifunctional linker used in bioconjugation and drug development. The information is compiled to assist researchers in understanding its core attributes and effectively utilizing it in experimental settings.
Core Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG) based linker containing two distinct functional groups: an azetidinone-based diketone (AZD) group and a pentafluorophenyl (PFP) ester. The structure is characterized by a 13-unit PEG spacer that imparts hydrophilicity and flexibility.
The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines to form stable amide bonds, making it ideal for conjugating molecules to proteins, antibodies, or other biomolecules.[1][2][3] Notably, PFP esters exhibit greater resistance to hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.[1][4]
The "AZD" component is an azetidinone-based diketone moiety, which can participate in other types of conjugation chemistries, making this compound a valuable heterobifunctional linker for creating complex bioconjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2600517-85-7 | |
| Molecular Formula | C48H69F5N2O18 | |
| Molecular Weight | 1057.06 g/mol | |
| Appearance | Solid | Assumed |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C with desiccant |
Reaction Mechanism and Experimental Workflow
The primary application of the PFP ester end of this compound is the acylation of nucleophiles, most commonly the ε-amino group of lysine (B10760008) residues on proteins. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, thus facilitating the reaction.
Below is a generalized workflow for the conjugation of this compound to a protein.
Detailed Experimental Protocol
The following is a representative protocol for the conjugation of this compound to a generic antibody (IgG). Optimization may be required based on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Antibody (or other biomolecule)
-
Reaction Buffer: 50–100 mM buffer, pH 7.2–8.5 (e.g., phosphate-buffered saline (PBS), sodium carbonate buffer). Avoid buffers containing primary amines like Tris.
-
Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Purification equipment: Desalting column (e.g., Zeba™ spin desalting column) or dialysis unit.
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of ≥1 mg/mL.
-
Ensure the buffer is free of primary amines.
-
-
Prepare the PFP Ester Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10–100 mM stock solution.
-
Note: PFP esters are moisture-sensitive. Do not prepare stock solutions for long-term storage.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the PFP ester solution to the antibody solution while gently stirring.
-
The recommended molar ratio of PFP ester to the biomolecule's free amines is typically between 2:1 and 10:1. This should be optimized for the desired degree of labeling.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for more sensitive biomolecules.
-
-
Quenching (Optional):
-
To quench any unreacted PFP ester, add Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography, such as a desalting column or through dialysis against an appropriate storage buffer.
-
-
Analysis:
-
Confirm conjugation and determine the degree of labeling using methods such as LC-MS (to detect the mass shift) or HPLC.
-
Table 2: Key Parameters for PFP Ester Conjugation
| Parameter | Recommended Conditions | Rationale |
| pH | 7.2 - 8.5 | Ensures primary amines (e.g., lysine ε-amino group) are deprotonated and nucleophilic for efficient reaction. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster reaction times (1-4h), while 4°C (overnight) is suitable for sensitive proteins. |
| Molar Ratio (PFP:Amine) | 2:1 to 10:1 | A molar excess of the PFP ester drives the reaction to completion. The ratio must be optimized. |
| Solvent for Linker | Anhydrous DMSO or DMF | PFP esters are moisture-sensitive and require a dry, polar aproc solvent for dissolution before adding to the aqueous reaction. |
Advantages of PFP Esters in Bioconjugation
PFP esters offer significant advantages over other amine-reactive crosslinkers, particularly NHS esters. These benefits are critical for achieving high-yield, reproducible results in drug development and research.
The enhanced stability of PFP esters towards hydrolysis means less of the reagent is consumed by competing side reactions with water. This, combined with their high reactivity towards aminolysis, results in a more efficient conjugation process, often requiring a lower excess of the linking reagent and leading to higher yields of the desired conjugate.
References
The Ascendancy of Pentafluorophenyl Esters in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient formation of stable amide bonds is paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine modification, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance. This technical guide provides an in-depth exploration of the core principles of PFP ester chemistry in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their pursuit of robust and reproducible bioconjugates.
Core Principles of PFP Ester Chemistry
PFP esters are active esters derived from pentafluorophenol, utilized for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby accelerating the rate of aminolysis.[1]
The PFP Advantage: Enhanced Stability and Reactivity
The primary advantages of PFP esters, particularly when compared to the more traditional NHS esters, are their increased stability towards hydrolysis and higher reactivity towards aminolysis.[1] This combination leads to more efficient and reliable conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[1]
Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that diminishes the amount of active ester available for conjugation and often necessitates using a larger excess of the reagent.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, which translates to more efficient reactions and improved reproducibility. This enhanced stability is particularly crucial when working with precious or limited quantities of biomolecules.
Faster Reaction Kinetics: Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired reaction with amines (aminolysis). This heightened reactivity allows for faster completion of conjugation reactions, minimizing the exposure of sensitive biomolecules to potentially harsh reaction conditions.
The logical flow of these advantages can be visualized as follows:
Quantitative Data: PFP vs. NHS Esters
The superiority of PFP esters can be quantitatively demonstrated through comparative studies of their stability and reaction kinetics.
| Parameter | PFP Ester | NHS Ester | Reference |
| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ (with poly(pentafluorophenyl acrylate)) | 3.49 x 10⁻³ s⁻¹ (with poly(N-hydroxysuccinimide-4-vinyl benzoate)) | |
| Relative Coupling Speed | ~32 times faster than pentachlorophenyl ester (OPCP) and 111 times faster than nitrophenyl ester (ONp) | Not directly compared in this study | |
| Stability in Aqueous Acetonitrile (Half-life) | ~6-fold more stable | Decomposed significantly faster | |
| Stability in Air (Neat Compound) | No detectable decomposition after 300 hours | No detectable decomposition after 300 hours |
| pH | Half-life of an NHS Ester in Aqueous Solution |
| ≤ 7 | Hours |
| 8 | Minutes |
| 8.6 | Significant hydrolysis observed |
| 9 | 5 minutes (for P4-NHS, an alkanoic acid derivative) |
Note: While the second table specifically details the pH-dependent hydrolysis of NHS esters, PFP esters, although more stable, will also exhibit an increased rate of hydrolysis at higher pH values.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving PFP esters.
Protocol 1: General Procedure for Protein Labeling with a PFP Ester-Activated Molecule
This protocol outlines the steps for conjugating a PFP ester-activated small molecule (e.g., a fluorophore or drug) to a protein.
Materials:
-
Protein with accessible primary amines (e.g., antibody, enzyme)
-
PFP ester-activated molecule
-
Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Reagent (optional): Tris buffer, pH 8.0-8.5.
-
Purification equipment: Desalting column (e.g., Zeba™ spin desalting column) or dialysis cassette.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 0.5–5 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering primary amines.
-
-
Prepare the PFP Ester Solution:
-
PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a 10–100 mM stock solution. Do not prepare stock solutions for long-term storage as the ester will hydrolyze.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the PFP ester solution to the protein solution while gently stirring. The recommended molar ratio of PFP ester to protein can range from 2:1 to 10:1 for free amines, or 5-15x for antibodies, and should be optimized for each specific application.
-
Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.
-
-
Quench the Reaction (Optional):
-
If there is a need to deactivate excess PFP ester, add a quenching reagent like Tris buffer and incubate for 30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts by purifying the conjugate using a desalting column or dialysis.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using appropriate analytical techniques such as HPLC, LC-MS, or UV-Vis spectroscopy.
-
The following diagram illustrates a general workflow for this experimental protocol:
Protocol 2: Determination of PFP Ester Hydrolytic Stability
This protocol provides a method to quantify the stability of a PFP ester in a specific buffer.
Materials:
-
PFP ester of interest
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points, inject an aliquot of the reaction mixture onto the HPLC system.
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.
-
Calculate the half-life of the PFP ester in the given buffer by plotting the concentration of the remaining PFP ester versus time.
Applications in Drug Development and Research
The unique properties of PFP esters make them highly valuable in various aspects of drug development and life sciences research:
-
Antibody-Drug Conjugates (ADCs): The efficiency and reliability of PFP esters are critical for the reproducible manufacturing of ADCs. Notably, PFP esters have been shown to preferentially label a specific lysine (B10760008) residue in the light chain of some human antibodies, leading to more homogeneous conjugates with improved properties.
-
PEGylation: PFP esters are used to activate polyethylene (B3416737) glycol (PEG) for conjugation to proteins, a process that can improve the pharmacokinetic properties of therapeutic proteins.
-
Peptide Synthesis and Modification: PFP esters are employed in both solid-phase and solution-phase peptide synthesis due to their high reactivity, which leads to rapid coupling and minimizes side reactions.
-
Surface Modification and Biomaterials: PFP ester-functionalized polymers are used to create surfaces that can be readily modified with biomolecules for applications in biosensors, medical implants, and cell culture.
-
Fluorescent Labeling: PFP esters are effective for attaching fluorophores to biomolecules for use in various imaging and detection assays.
Conclusion
Pentafluorophenyl esters represent a significant advancement in bioconjugation chemistry, offering a powerful combination of stability and reactivity that surpasses traditional reagents like NHS esters. Their resistance to hydrolysis and rapid reaction kinetics lead to more efficient, reproducible, and higher-yielding conjugation reactions. For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry provides a robust and reliable tool to advance the development of next-generation bioconjugates.
References
The Role of PEG13 Spacers in Advanced Drug Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone in modern linker technology. This guide provides an in-depth technical overview of the function of PEG13 (a 13-unit polyethylene glycol chain) spacers in linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. While specific data for PEG13 is limited in publicly available literature, this guide will utilize data from closely related PEG12 linkers as a proxy to illustrate the principles of this linker class.
Core Functions of PEG Spacers in Drug Conjugates
The incorporation of a PEG spacer within a linker architecture, such as a PEG13 spacer, imparts several beneficial physicochemical and pharmacological properties to the resulting conjugate. These advantages primarily stem from the inherent characteristics of the PEG chain: hydrophilicity, flexibility, and biocompatibility.
1. Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are hydrophobic.[1] This hydrophobicity can lead to aggregation of the conjugate, particularly at higher drug-to-antibody ratios (DARs), which can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[1] The hydrophilic nature of the PEG spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[1][2] This improved solubility is crucial for developing stable and effective drug conjugates.
2. Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The inclusion of a PEG spacer increases the hydrodynamic radius of the conjugate, which in turn leads to:
-
Reduced Renal Clearance: The increased size of the molecule slows down its filtration by the kidneys.
-
Longer Plasma Half-Life: The extended circulation time allows for greater exposure of the target tissue to the therapeutic agent.[1][2]
-
Increased Overall Exposure (AUC): The prolonged circulation results in a higher total drug exposure over time.[1]
3. Optimized Biological Activity: The flexible nature of the PEG spacer provides optimal spatial separation between the targeting moiety and the payload. In ADCs, this can facilitate efficient internalization and release of the cytotoxic drug. In PROTACs, the linker length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for target protein degradation.[3][4]
Quantitative Data on PEG Linker Performance
Table 1: Pharmacokinetic Parameters of Trastuzumab-based ADCs with Pendant PEG12 Linkers in Mice [1][2]
| ADC Configuration | Clearance Rate | Aggregation Tendency |
| Pendant (PEG12)2 Linker | Slower | Lower |
| Conventional Linear Linker | Faster | Higher |
This table illustrates that ADCs with pendant PEG12 linkers exhibit slower clearance rates compared to those with conventional linear linkers, a trend that correlates with a lower tendency for aggregation.[1][2]
Table 2: Impact of PEG Linker Length on PROTAC Efficacy [4][5]
| PROTAC Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| TBK1 | < 12 | No degradation | - | VHL |
| TBK1 | 21 | 3 | 96% | VHL |
| TBK1 | 29 | 292 | 76% | VHL |
| ERα | 12 | ~5,000 | ~75% | VHL |
| ERα | 16 | ~1,000 | ~95% | VHL |
| ERα | 19 | ~5,000 | ~70% | VHL |
This table demonstrates the critical importance of linker length for PROTAC efficacy. For TBK1-targeting PROTACs, a linker shorter than 12 atoms was inactive, while a 21-atom linker showed the highest potency.[4][5] For ERα-targeting PROTACs, a 16-atom linker was found to be optimal.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of drug conjugates containing PEG spacers.
Protocol 1: Synthesis of a PROTAC with a PEG Linker (Amide Bond Formation)[6]
This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker.
Materials:
-
Component A with a carboxylic acid (COOH) group (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Ethyl acetate (B1210297), 5% LiCl solution, saturated NaHCO3 solution, brine
-
Anhydrous Na2SO4
Procedure:
Step 1: Amide Coupling
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
-
Dissolve the purified Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next coupling step without further purification.
Step 3: Final Amide Coupling
-
Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH2 and the corresponding carboxylic acid-functionalized second component as the coupling partners.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This protocol is used to determine the cytotoxic potential of an ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest
-
Unconjugated antibody (as a control)
-
Free cytotoxic payload (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation[7]
This protocol is used to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231)
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the function and evaluation of drug conjugates with PEG linkers.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Caption: Simplified KRAS signaling pathway and the intervention by a KRAS-targeting PROTAC.
Conclusion
The PEG13 spacer, and by extension, PEG linkers of similar lengths, represent a critical tool in the design of advanced drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial arrangement for biological activity makes them indispensable for the development of effective and safe ADCs and PROTACs. The provided data, protocols, and visualizations offer a comprehensive resource for researchers and drug development professionals to understand and apply this important linker technology in their own work. As the field of targeted therapeutics continues to evolve, the rational design of linkers, including the strategic use of PEG spacers, will remain a key factor in the success of next-generation therapies.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The In-Depth Technical Guide to AZD-PEG13-PFP for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The development of potent and targeted cancer therapeutics has been significantly advanced by the advent of antibody-drug conjugates (ADCs). These complex biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component in the design of a successful ADC is the linker, which connects the antibody to the cytotoxic payload. The characteristics of the linker profoundly influence the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides a comprehensive overview of the AZD-PEG13-PFP linker for the development of next-generation ADCs.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer and a pentafluorophenyl (PFP) ester reactive group. The PEG13 component consists of thirteen repeating ethylene (B1197577) glycol units, which imparts favorable physicochemical properties to the resulting ADC. The PFP ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.
The use of a PEGylated linker like this compound in ADC development offers several advantages:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the ADC, particularly when conjugated with hydrophobic payloads. This can help to prevent aggregation and improve the overall stability of the conjugate.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic proteins. The PEG chain can shield the ADC from proteolytic degradation and reduce renal clearance, leading to prolonged circulation time and increased tumor accumulation.
-
Reduced Immunogenicity: The "stealth" properties of PEG can help to mask the ADC from the host immune system, potentially reducing its immunogenicity.
Core Specifications of this compound
While specific data for ADCs utilizing the exact this compound linker is not publicly available, we can infer its general properties and utility based on the well-characterized chemistries of its components.
| Property | Description |
| Linker Type | Heterobifunctional, PEGylated |
| Reactive Group | Pentafluorophenyl (PFP) Ester |
| Spacer | 13-unit Polyethylene Glycol (PEG13) |
| Target Functional Group | Primary and secondary amines (e.g., ε-amino group of lysine residues on antibodies) |
| Resulting Bond | Stable amide bond |
| Key Advantages | Improved solubility and stability, enhanced pharmacokinetics, potentially reduced immunogenicity. PFP esters offer higher reactivity and stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. |
Experimental Protocols
The following section outlines a generalized experimental protocol for the conjugation of a payload functionalized with this compound to a monoclonal antibody. It is crucial to note that optimization of these protocols is essential for each specific antibody, payload, and desired drug-to-antibody ratio (DAR).
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.
-
This compound-payload conjugate.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC)).
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer, HPLC).
Conjugation Workflow
Caption: General workflow for ADC synthesis using this compound.
Detailed Conjugation Procedure
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Linker-Payload Solution Preparation:
-
Immediately before use, dissolve the this compound-payload conjugate in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the linker-payload stock solution to the antibody solution with gentle stirring. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 3:1 to 20:1).
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the specific antibody and payload.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 20-50 mM. This will react with any excess PFP ester.
-
-
Purification:
-
Remove unconjugated linker-payload and other reaction components by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the characteristic wavelength of the payload, respectively. The DAR can then be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a distribution of species with different numbers of conjugated drugs, allowing for the determination of the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, as the hydrophobicity of the ADC increases with the DAR.
-
Signaling Pathway and Mechanism of Action
The general mechanism of action for an ADC developed with a stable linker like that formed by this compound is depicted below.
Caption: General mechanism of action for a stable-linker ADC.
Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded by proteases. Since the amide bond formed by the PFP ester is stable, the payload is released along with the linker and the attached amino acid residue. The released payload can then exert its cytotoxic effect, leading to cell death.
Conclusion
The this compound linker represents a valuable tool in the design and development of antibody-drug conjugates. Its PEGylated structure offers the potential for improved physicochemical properties and pharmacokinetics, while the PFP ester provides an efficient and stable means of conjugation to antibodies. Although specific data for ADCs using this exact linker is limited in the public domain, the well-understood principles of PEGylation and PFP chemistry provide a strong foundation for its application in creating next-generation ADCs with enhanced therapeutic profiles. Researchers and drug developers are encouraged to perform thorough optimization of conjugation conditions and comprehensive characterization to fully realize the potential of this promising linker technology.
The Strategic Application of AZD-PEG13-PFP in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the application of AZD-PEG13-PFP, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs.
Introduction to this compound
This compound is a chemical tool comprised of a 13-unit polyethylene glycol (PEG) spacer functionalized with two distinct reactive groups: an azide (B81097) (AZD) and a pentafluorophenyl (PFP) ester. This architecture provides significant advantages in PROTAC development:
-
Enhanced Solubility and Permeability : The hydrophilic PEG chain improves the aqueous solubility and cell permeability of the resulting PROTAC molecule, crucial properties for biological activity.[1]
-
Optimized Ternary Complex Formation : The length of the PEG spacer can critically influence the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2]
-
Orthogonal Reactivity : The azide and PFP ester groups offer orthogonal reactivity, allowing for a modular and controlled approach to PROTAC synthesis. The PFP ester is a highly reactive group for amine coupling, while the azide allows for "click chemistry" reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H69F5N2O18 | [3] |
| Molecular Weight | 1057.06 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Soluble in aqueous solutions and organic solvents like DMF, DMSO | [4] |
The Role of the PFP Ester in PROTAC Synthesis
The pentafluorophenyl ester is a highly efficient activating group for carboxylic acids, facilitating the formation of stable amide bonds with primary amines. In the context of PROTAC synthesis, the PFP ester of this compound readily reacts with an amine-functionalized warhead (a ligand for the target protein) or an amine-functionalized E3 ligase ligand.
Key advantages of using a PFP ester include:
-
High Reactivity : PFP esters react efficiently with primary amines under mild conditions.
-
Stability : Compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media, allowing for more flexible reaction conditions.
Experimental Protocols for PROTAC Synthesis using this compound
This section details a representative, two-step experimental protocol for the synthesis of a PROTAC using this compound. This hypothetical synthesis involves the initial coupling of an amine-bearing E3 ligase ligand to the PFP ester of the linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an alkyne-functionalized warhead.
Step 1: Amide Bond Formation with an E3 Ligase Ligand
This step involves the reaction of the PFP ester of this compound with an amine-containing E3 ligase ligand, such as pomalidomide.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting azide-PEG13-E3 ligase ligand conjugate by preparative HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide-functionalized intermediate from Step 1 is then "clicked" to an alkyne-bearing warhead.
Materials:
-
Azide-PEG13-E3 ligase ligand conjugate (from Step 1)
-
Alkyne-functionalized warhead (e.g., an alkyne-modified kinase inhibitor)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1) solvent mixture
Procedure:
-
Dissolve the azide-PEG13-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized warhead (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final PROTAC by mass spectrometry and NMR.
Illustrative Quantitative Data
The following table presents hypothetical, yet representative, quantitative data for a PROTAC synthesized using the this compound linker. These values are based on typical data reported for other effective PROTACs and serve as a benchmark for researchers.
Table 2: Hypothetical Performance Data for a PROTAC Synthesized with this compound
| Parameter | Illustrative Value | Description |
| Synthesis Yield (Step 1) | 65% | The chemical yield for the amide bond formation step. |
| Synthesis Yield (Step 2) | 40% | The chemical yield for the CuAAC click chemistry step. |
| Final PROTAC Purity | >98% (by HPLC) | The purity of the final PROTAC molecule after purification. |
| Target Protein Binding (IC50) | 50 nM | The concentration of the PROTAC required to inhibit 50% of the target protein's activity in a binding assay. |
| Degradation Potency (DC50) | 10 nM | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Maximum Degradation (Dmax) | 95% | The maximum percentage of target protein degradation achieved at optimal PROTAC concentration. |
| Cellular Permeability (Papp) | >1 x 10^-6 cm/s | A measure of the PROTAC's ability to cross cell membranes. |
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz are provided below to illustrate the key processes involved in the synthesis and action of PROTACs.
Caption: A workflow diagram illustrating the two-step synthesis of a PROTAC using this compound.
Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
This compound represents a versatile and highly useful linker for the modular synthesis of PROTACs. Its hydrophilic PEG spacer enhances the drug-like properties of the resulting molecule, while the orthogonal reactivity of its PFP ester and azide functionalities allows for a controlled and efficient synthetic strategy. The protocols and data presented in this guide, although illustrative, provide a solid foundation for researchers to design and synthesize novel PROTACs for the targeted degradation of proteins implicated in a wide range of diseases. The continued exploration of linkers like this compound will undoubtedly accelerate the development of this promising therapeutic modality.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Solubility of Azd-peg13-pfp in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Azd-peg13-pfp, a heterobifunctional PEG linker containing a pentafluorophenyl (PFP) ester. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to determine its solubility in various aqueous buffers. Additionally, this guide outlines the general mechanism of action for antibody-drug conjugates (ADCs) that may utilize such a linker system.
Introduction to this compound
This compound is a chemical linker molecule likely utilized in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). The "AZD" prefix suggests a potential association with AstraZeneca's research and development pipeline. The molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer (peg13), which is known to enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] The pentafluorophenyl (PFP) ester is an amine-reactive functional group used to form stable amide bonds with proteins, such as monoclonal antibodies. PFP esters are noted for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, though they can be more hydrophobic.[2][3]
The aqueous solubility of this compound is a critical parameter for its successful application in bioconjugation, influencing reaction efficiency, product purity, and the overall developability of the resulting ADC.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 2600517-85-7 | [4] |
| Molecular Formula | C48H69F5N2O18 | [4] |
| Molecular Weight | 1057.06 g/mol | |
| PFP Ester Reactivity | Reacts with primary amines to form amide bonds. Optimal pH for conjugation is typically 7.2-8.5. | |
| PEG Spacer | The hydrophilic PEG spacer is intended to increase the aqueous solubility of the molecule. |
Experimental Protocols for Solubility Determination
The following protocols are recommended for determining the aqueous solubility of this compound. Given its PFP ester moiety, the compound is susceptible to hydrolysis, especially at higher pH. Therefore, it is crucial to work with freshly prepared solutions and consider the rate of hydrolysis in the experimental design.
Kinetic Solubility Assay
This method is a high-throughput approach to estimate solubility by observing precipitation after diluting a concentrated stock solution in an organic solvent with an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffers (e.g., Phosphate Buffered Saline (PBS) at various pH values, Tris buffers)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
Serial Dilution: In the microplate, perform serial dilutions of the stock solution with the same organic solvent.
-
Addition of Aqueous Buffer: To each well containing the diluted compound, add the desired aqueous buffer. The final concentration of the organic solvent should be kept low (typically <5% v/v) to minimize its effect on solubility.
-
Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).
-
Quantification of Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration of the supernatant can be determined by HPLC-UV to quantify the amount of dissolved compound.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.
Materials:
-
This compound (solid)
-
Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended.
-
Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.
-
Separation of Solid: Immediately centrifuge the aliquot at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully take a sample from the supernatant and dilute it with a suitable solvent to prevent precipitation. Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
Equilibrium Determination: The solubility is determined to be at equilibrium when consecutive measurements do not differ significantly (e.g., by <10%).
Data Presentation
Quantitative solubility data should be organized in clear, structured tables for easy comparison.
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Kinetic Solubility (µM) |
| PBS | 7.4 | 25 | ||
| Acetate Buffer | 5.0 | 25 | ||
| Tris Buffer | 8.0 | 25 | ||
| PBS | 7.4 | 37 | ||
| Acetate Buffer | 5.0 | 37 | ||
| Tris Buffer | 8.0 | 37 |
Table 2: Thermodynamic Solubility of this compound at 37°C
| Buffer System | pH | Equilibrium Time (h) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |
| 0.1 N HCl | 1.2 | |||
| Acetate Buffer | 4.5 | |||
| Phosphate Buffer | 6.8 | |||
| Phosphate Buffer | 7.4 |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
General Mechanism of Action for an ADC
This compound is a component that can be used to construct an ADC. The diagram below illustrates the general mechanism by which an ADC targets and kills a cancer cell.
Caption: General Signaling Pathway for an Antibody-Drug Conjugate.
Conclusion
The aqueous solubility of linker-payloads such as this compound is a cornerstone of successful ADC development. This guide provides the necessary framework for researchers to systematically determine this critical parameter. By employing the detailed kinetic and thermodynamic solubility protocols, and organizing the resulting data as suggested, drug development professionals can make informed decisions regarding the formulation and application of this and similar bioconjugation reagents. The provided diagrams offer a clear visual representation of both the experimental process and the therapeutic rationale for the use of such molecules in targeted cancer therapy.
References
The Ascendancy of Pentafluorophenyl Esters in Amine-Reactive Chemistries: A Technical Guide
For researchers, scientists, and drug development professionals at the forefront of bioconjugation and peptide synthesis, the strategic selection of coupling reagents is paramount to achieving high-yield, stable, and reproducible results. While N-hydroxysuccinimide (NHS) esters have long been a staple, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and efficiency. This technical guide provides an in-depth exploration of the core chemical properties of PFP esters, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform and guide your research.
Core Chemical Properties of Pentafluorophenyl Esters
Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920) and a carboxylic acid.[1][2] Their enhanced performance is rooted in the strong electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating nucleophilic attack by primary and secondary amines to form stable amide bonds.[1]
Enhanced Reactivity and Reaction Kinetics
A primary advantage of PFP esters lies in their accelerated reaction kinetics with amines (aminolysis).[1] The high degree of activation of the carbonyl group leads to significantly faster reaction times compared to other active esters.[1][3] This heightened reactivity can minimize side reactions and improve overall conjugation efficiency.[3]
Superior Stability in Aqueous Media
Despite their high reactivity towards amines, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous environments compared to their NHS counterparts.[1][2][4] This increased stability is a critical asset, particularly when working with valuable biomolecules in aqueous buffers, as it reduces the loss of the active ester to a competing hydrolysis reaction and can lead to more reproducible outcomes.[1] The primary degradation pathway for a PFP ester in an aqueous solution is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at a higher pH.[5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the reactivity and stability of pentafluorophenyl esters, providing a basis for comparison with other common active esters.
| Active Ester | Relative Coupling Rate |
| Pentafluorophenyl (PFP) Ester | 111 |
| Pentachlorophenyl (PCP) Ester | 3.4 |
| p-Nitrophenyl (ONp) Ester | 1 |
| Table 1: Comparative coupling rates of various active esters. This data highlights the significantly faster reaction kinetics of PFP esters.[3][6] |
| Active Ester Polymer Platform | Pseudo-first-order Rate Constant for Aminolysis (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |
| Table 2: A comparative study of active ester polymer brush platforms demonstrates the superior reactivity of PFP esters in aminolysis.[1] |
| Active Ester | Solvent System | Half-life (t₁/₂) |
| PFP Ester | Aqueous Acetonitrile (B52724) | More stable than NHS Ester |
| Table 3: Comparative stability of PFP and NHS esters in an aqueous solution. PFP esters exhibit greater resistance to hydrolysis.[5] |
Experimental Protocols
Detailed methodologies for the synthesis, stability analysis, and application of pentafluorophenyl esters are provided below.
Protocol 1: General Synthesis of Pentafluorophenyl Esters
This protocol describes a common method for synthesizing PFP esters from a carboxylic acid.
Materials:
-
Carboxylic acid of interest
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous organic solvent.
-
Add 1.1 to 1.5 equivalents of pentafluorophenol to the solution.
-
Add 1.1 equivalents of the carbodiimide (B86325) coupling agent (DCC or EDAC) to the reaction mixture.
-
If the carboxylic acid is in its hydrochloride salt form, add an equivalent of a non-nucleophilic base like triethylamine.[7]
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.[8]
Protocol 2: Determination of Hydrolytic Stability via HPLC
This protocol outlines a method to quantify the hydrolytic stability of a PFP ester.[1][5]
Materials:
-
PFP ester of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 and Sodium Bicarbonate buffer at pH 8.5)
-
Reverse-phase HPLC system with a C18 column and UV detector
-
Mobile phase: A gradient of water with 0.1% Trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B)
Procedure:
-
Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.[1]
-
Initiate the hydrolysis by diluting the stock solution into the reaction buffer to a final concentration of 1 mM.[1]
-
Immediately inject a sample (t=0) into the HPLC system.[1]
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]
-
Monitor the decrease in the PFP ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance at an appropriate wavelength.[1]
-
Calculate the percentage of the remaining active ester at each time point.
-
Plot the natural logarithm of the PFP ester concentration versus time to determine the pseudo-first-order rate constant and the half-life.[1]
Protocol 3: General Protocol for Bioconjugation to a Protein
This protocol provides a general procedure for conjugating a PFP ester-activated molecule to primary amines on a protein.[9][10]
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)[4][5]
-
PFP ester-activated molecule
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Purification column (e.g., size-exclusion chromatography)[10]
Procedure:
-
Ensure the protein is in an amine-free buffer; if necessary, perform a buffer exchange using dialysis or a desalting column.[4]
-
Equilibrate the vial of the PFP ester to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage.[4][5]
-
Slowly add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution while gently stirring.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5][9]
-
Quench any unreacted PFP ester by adding the quenching buffer and incubating for 30 minutes.[1]
-
Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.[1]
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as HPLC, mass spectrometry, or spectrophotometry.[10]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental workflows and reaction pathways involving pentafluorophenyl esters.
Caption: Synthetic pathway for the formation of a PFP ester.
Caption: Competing reactions of a PFP ester in an aqueous buffer.
Caption: A typical experimental workflow for protein bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenol and its derivatives [en.highfine.com]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]
- 9. precisepeg.com [precisepeg.com]
- 10. resources.tocris.com [resources.tocris.com]
An In-depth Technical Guide to the Core Principles of PEGylation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a well-established and widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug.[1][2] This process has revolutionized the pharmaceutical industry by significantly improving the pharmacokinetic and pharmacodynamic properties of numerous drugs, leading to enhanced therapeutic efficacy, improved safety profiles, and greater patient compliance.[3][4] The core principle of PEGylation lies in the unique physicochemical properties of PEG, a hydrophilic, non-toxic, and non-immunogenic polymer, which, when conjugated to a drug, imparts these favorable characteristics to the resulting conjugate.[5]
The primary benefits of PEGylation include a prolonged circulatory half-life, reduced immunogenicity and antigenicity, increased stability against proteolytic degradation, and enhanced aqueous solubility.[6][7] By increasing the hydrodynamic size of the drug molecule, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream.[8] The flexible PEG chains also create a "stealth" effect, masking the drug from the host's immune system and reducing the likelihood of an immune response.[9]
Core Principles and Mechanisms of Action
The fundamental principle of PEGylation is to alter the physicochemical properties of a therapeutic agent to improve its in vivo performance. This is achieved by leveraging the unique properties of the attached PEG polymer.
Prolongation of Systemic Circulation and Reduced Clearance
One of the most significant advantages of PEGylation is the extension of a drug's plasma half-life.[8] This is primarily achieved by increasing the hydrodynamic volume of the drug molecule, which slows down its renal filtration.[6] The kidneys have a size-based filtration threshold, and by increasing the effective size of the drug, PEGylation prevents its rapid excretion. For instance, the attachment of a 20 kDa PEG molecule to granulocyte colony-stimulating factor (G-CSF) in the form of pegfilgrastim extends its median serum half-life to 42 hours, compared to 3.5-3.8 hours for the non-PEGylated form, filgrastim.[10][11]
Reduced Immunogenicity and Antigenicity
Therapeutic proteins, especially those of non-human origin or with modifications, can elicit an immune response, leading to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the drug's therapeutic effect and cause adverse reactions. The flexible and hydrophilic PEG chains form a protective layer around the drug molecule, sterically hindering its recognition by immune cells and proteolytic enzymes.[6][9] This "shielding" effect reduces the immunogenicity and antigenicity of the therapeutic protein.
Enhanced Stability and Solubility
PEGylation can significantly improve the stability of protein and peptide drugs by protecting them from enzymatic degradation.[2] The PEG chains sterically block the access of proteases to the protein surface, thereby preventing its breakdown. Furthermore, PEG is highly soluble in aqueous and organic solvents, and its conjugation to poorly soluble drugs can enhance their solubility, facilitating formulation and administration.[5]
Impact on Pharmacodynamics
While PEGylation generally improves pharmacokinetics, it can sometimes negatively impact pharmacodynamics. The attachment of PEG chains, particularly near the drug's active site, can cause steric hindrance, leading to a decrease in binding affinity to its target receptor.[8] However, this reduction in potency is often compensated for by the prolonged systemic exposure of the drug, resulting in an overall enhancement of its therapeutic effect.[12]
Quantitative Data on PEGylation
The rational design of PEGylated drugs relies on a thorough understanding of how various PEG parameters influence the final product's properties. The following tables summarize key quantitative data to guide researchers in selecting appropriate PEGylation strategies.
Table 1: Effect of PEG Molecular Weight on the Pharmacokinetics of Selected Drugs
| Drug | PEG Molecular Weight (kDa) | Change in Half-life (t½) | Reference(s) |
| Interferon alfa-2a | 40 (branched) | ~100-fold increase compared to native interferon | [13] |
| Interferon alfa-2b | 12 (linear) | ~10-fold increase compared to native interferon | [13] |
| G-CSF (Filgrastim) | 20 (linear) | ~11-fold increase (from 3.5-3.8 h to 42 h) | [10][11] |
| Methotrexate-loaded Chitosan Nanoparticles | 2, 5 | Increased elimination half-life with increasing MW | [14] |
Table 2: Comparison of Common Amine-Reactive PEGylation Reagents
| Reagent Type | Target Residue(s) | Optimal pH Range | Resulting Linkage | Stability of Reagent | Key Advantages | Key Disadvantages | Reference(s) |
| PEG-NHS Ester | N-terminus, Lysine (B10760008) | 7.0 - 8.5 | Amide | Low in aqueous solution (hydrolysis) | High reactivity, straightforward protocol | Prone to hydrolysis, can lead to heterogeneous products | [8][9] |
| PEG-Aldehyde | N-terminus, Lysine | 5.0 - 8.0 | Secondary Amine | More stable than NHS esters | Greater control over site-specificity (N-terminal preference at lower pH) | Requires a reducing agent, slower reaction | [8][9] |
| PEG-Isothiocyanate | N-terminus, Lysine | ~9.0 | Thiourea | Moderate | Forms a stable linkage | Requires higher pH which may affect protein stability | [15] |
| PEG-Carboxylate (with EDC/NHS) | N-terminus, Lysine | 4.5 - 7.5 | Amide | Activated in situ | Can be used when other amine-reactive groups are not suitable | Requires activation step, potential for side reactions | [15] |
Table 3: Comparison of Common Thiol-Reactive PEGylation Reagents
| Reagent Type | Target Residue(s) | Optimal pH Range | Resulting Linkage | Stability of Linkage | Key Advantages | Key Disadvantages | Reference(s) |
| PEG-Maleimide | Cysteine | 6.5 - 7.5 | Thioether | Stable, but can undergo retro-Michael addition | High specificity for thiols, rapid reaction | Potential for maleimide (B117702) hydrolysis at higher pH, reversibility in the presence of other thiols | [9] |
| PEG-Vinyl Sulfone | Cysteine | 8.0 - 9.0 | Thioether | Very stable | Forms a highly stable, irreversible bond | Slower reaction rate compared to maleimide | [16] |
| PEG-Iodoacetamide | Cysteine | 7.5 - 8.5 | Thioether | Very stable | Forms a stable, irreversible bond | Less specific than maleimide, can react with other nucleophiles | [16] |
| PEG-Pyridyl Disulfide | Cysteine | 6.0 - 7.0 | Disulfide | Reversible | Allows for cleavable PEGylation | Linkage can be cleaved by reducing agents in vivo | [16] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEGylation in a laboratory setting. The following are step-by-step protocols for three common PEGylation strategies.
Protocol 1: Amine PEGylation using PEG-NHS Ester
This protocol describes the non-specific PEGylation of primary amines (N-terminus and lysine residues) on a protein using a PEG-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest
-
PEG-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[8]
-
PEG-NHS Ester Solution Preparation: Immediately before use, allow the vial of PEG-NHS Ester to equilibrate to room temperature. Dissolve the required amount of PEG-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution. PEG-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[8]
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS Ester stock solution to achieve a desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).[17]
-
Slowly add the PEG-NHS Ester solution to the stirring protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[9]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-NHS ester. Incubate for an additional 30 minutes.
-
Purification: Remove excess PEG reagent and byproducts by purifying the PEGylated protein using SEC or dialysis.
-
Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to determine the degree of PEGylation and identify conjugation sites.[13]
Protocol 2: Thiol PEGylation using PEG-Maleimide
This protocol describes the site-specific PEGylation of free sulfhydryl groups (cysteine residues) on a protein using a PEG-Maleimide derivative.
Materials:
-
Protein with accessible cysteine residue(s)
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature. If DTT is used, it must be removed before adding the PEG-Maleimide, as it contains a free thiol.[18]
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent like DMSO or DMF.
-
PEGylation Reaction:
-
Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other reagents using SEC or dialysis.
-
Characterization: Characterize the purified product using methods such as SDS-PAGE, Ellman's assay (to quantify free thiols), HPLC, and mass spectrometry.
Protocol 3: N-terminal PEGylation via Reductive Amination using PEG-Aldehyde
This protocol describes a more site-specific approach to PEGylate the N-terminal α-amine of a protein by controlling the reaction pH.
Materials:
-
Protein of interest
-
PEG-Aldehyde
-
Reaction buffer (e.g., 100 mM MES or acetate (B1210297) buffer), pH 5.0-6.5
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC or ion-exchange chromatography)
Procedure:
-
Protein and Reagent Preparation: Dissolve the protein in the reaction buffer. Prepare a stock solution of the PEG-Aldehyde in the same buffer or a compatible solvent. Prepare a fresh stock solution of the reducing agent.
-
PEGylation Reaction:
-
Add the PEG-Aldehyde stock solution to the protein solution (a 5- to 20-fold molar excess is a typical starting point).
-
Incubate the mixture for 30-60 minutes at room temperature to allow for the formation of the Schiff base intermediate.[8]
-
Add the reducing agent to the reaction mixture. The final concentration of sodium cyanoborohydride is typically in the range of 20-50 mM.
-
-
Incubation: Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[8]
-
Quenching: Quench the reaction by adding the quenching buffer.
-
Purification: Purify the N-terminally PEGylated protein using an appropriate chromatography method, such as SEC or ion-exchange chromatography, to separate it from unreacted reagents and any di- or multi-PEGylated species.
-
Characterization: Confirm the N-terminal PEGylation and assess the purity of the final product using techniques like peptide mapping, Edman degradation, HPLC, and mass spectrometry.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in PEGylation.
Caption: Signaling pathway of PEGylated interferon-alpha, leading to an antiviral state.[15]
Caption: Signaling pathway of PEG-G-CSF, stimulating neutrophil production.[16]
Caption: General experimental workflow for the development and characterization of a PEGylated drug.[12][13]
Conclusion
PEGylation remains a cornerstone of modern drug delivery, offering a versatile and effective strategy to enhance the therapeutic potential of a wide range of molecules. By understanding the core principles of how PEGylation impacts a drug's pharmacokinetic and pharmacodynamic profile, and by carefully selecting the appropriate PEGylation chemistry and reaction conditions, researchers can design and develop safer and more effective medicines. The quantitative data, detailed protocols, and visual representations provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in this dynamic field. As our understanding of the nuances of PEGylation continues to evolve, so too will the opportunities to create innovative and life-changing therapies.
References
- 1. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrumrx.com [spectrumrx.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idosi.org [idosi.org]
- 15. creativepegworks.com [creativepegworks.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. NHS-PEG-NHS [nanocs.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Azd-peg13-pfp for Labeling Primary Amines on Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azd-peg13-pfp, a specialized chemical tool for the targeted labeling of primary amines on proteins. We will delve into its chemical properties, mechanism of action, and detailed experimental protocols, presenting quantitative data and visual diagrams to facilitate a thorough understanding of its application in bioconjugation and drug development.
Introduction to this compound
This compound is a heterobifunctional crosslinker composed of three key components: an azetidinone (AZD) group, a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of moieties allows for a two-step conjugation strategy, offering enhanced specificity and stability in protein labeling.
The PFP ester provides a highly reactive site for coupling with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein. PFP esters are known for their increased stability in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions. The hydrophilic PEG13 spacer improves the solubility of the reagent and the resulting protein conjugate, which can be beneficial for downstream applications by reducing aggregation and improving pharmacokinetic properties.
The azetidinone group is a key feature of this reagent, enabling site-specific conjugation. While the PFP ester reacts with accessible primary amines, the azetidinone moiety can be engineered to target specific lysine residues, particularly within the context of monoclonal antibodies. This allows for a higher degree of control over the conjugation site, leading to more homogeneous and well-defined bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2600517-85-7 |
| Molecular Formula | C48H69F5N2O18 |
| Molecular Weight | 1057.06 g/mol |
Table 1: Physicochemical properties of this compound.
Mechanism of Action
The labeling of primary amines on proteins using this compound proceeds through a two-stage mechanism involving the PFP ester and the azetidinone group.
PFP Ester Reaction with Primary Amines
The initial reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the PFP ester. The highly electron-withdrawing pentafluorophenyl group makes the carbonyl carbon highly electrophilic and an excellent leaving group. This facilitates the formation of a stable amide bond between the PEG linker and the protein.
Azetidinone-Mediated Site-Specific Conjugation
The azetidinone (AZD) moiety is a four-membered lactam ring that can act as a reactive handle for site-specific conjugation, particularly targeting lysine residues. The reactivity of the azetidinone ring is influenced by the local microenvironment on the protein surface. Specific lysine residues, often those with a favorable pKa and accessibility, can be targeted for conjugation. This allows for the generation of homogenous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).
Experimental Protocols
The following section provides a general protocol for the labeling of a protein with this compound. It is important to note that optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials
-
This compound
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines such as Tris.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.0.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. A starting point is often a 5- to 20-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP ester.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified protein conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), SDS-PAGE, and mass spectrometry.
Quantitative Data and Optimization
While specific quantitative data for the labeling efficiency of this compound is not extensively published and is highly dependent on the protein, the following table provides general guidelines for optimizing the reaction.
| Parameter | Recommended Range | Considerations |
| pH | 7.2 - 8.5 | Higher pH increases the rate of amine acylation but also the rate of PFP ester hydrolysis. |
| Molar Excess of Reagent | 5x - 20x | Higher excess can increase the degree of labeling but may also lead to non-specific modifications and protein aggregation. |
| Reaction Time | 1 - 4 hours at RT | Longer incubation times may be required at lower temperatures. |
| Temperature | 4°C - 25°C | Lower temperatures can increase the selectivity of the reaction for more reactive amines. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis of the PFP ester. |
Table 2: General parameters for optimizing protein labeling with PFP esters.
Conclusion
This compound is a powerful and versatile reagent for the labeling of primary amines on proteins. Its PFP ester offers enhanced stability for efficient conjugation, while the azetidinone moiety provides a handle for site-specific modification, particularly in the context of antibody-drug conjugates. The inclusion of a hydrophilic PEG spacer further improves the properties of the resulting bioconjugates. By carefully optimizing the reaction conditions, researchers can achieve controlled and reproducible labeling of proteins for a wide range of applications in basic research and therapeutic development.
Methodological & Application
Application Notes and Protocols for PFP Ester-Amine Reaction in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters have emerged as highly efficient reagents for the covalent modification of primary and secondary amines, proving to be a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters in many bioconjugation applications.[1] PFP esters are utilized to couple carboxylic acids to amine groups, forming stable amide bonds.[1] The enhanced reactivity and stability of PFP esters are attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1] This results in more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1][2]
This document provides a comprehensive guide to performing PFP ester-amine reactions, including detailed experimental protocols, comparative data on reactivity and stability, and troubleshooting tips.
Advantages of PFP Esters over NHS Esters
PFP esters offer several key advantages over the commonly used NHS esters:
-
Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous solutions compared to NHS esters. This increased stability minimizes the competing hydrolysis reaction, leading to a higher availability of the active ester for conjugation and reducing the need for a large excess of the labeling reagent.
-
Faster Reaction Kinetics: The electron-withdrawing properties of the pentafluorophenyl ring accelerate the rate of aminolysis, the desired reaction with amines. This leads to shorter reaction times and potentially higher conjugation yields.
-
Improved Efficiency: The combination of higher stability and faster kinetics results in more efficient and reproducible conjugation reactions.
Quantitative Data Summary
The superiority of PFP esters in terms of reaction speed and stability is demonstrated in the following tables, which summarize key quantitative data from comparative studies.
Table 1: Relative Reaction Rates of Active Esters
| Active Ester | Relative Coupling Rate |
| Pentafluorophenyl (PFP) Ester | 111 |
| Pentachlorophenyl (PCP) Ester | 3.4 |
| p-Nitrophenyl (ONp) Ester | 1 |
Data sourced from kinetic studies comparing the rates of aminolysis.
Table 2: Comparative Stability of Active Esters in Aqueous Solution
| Active Ester | Condition | Half-life |
| PFP Ester | Aqueous Acetonitrile | More stable than NHS Ester |
| NHS Ester | Aqueous Acetonitrile | Less stable than PFP Ester |
| NHS Ester | pH 7 | Hours |
| NHS Ester | pH 8 | Minutes |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical PFP ester-amine conjugation reaction with a protein.
Materials and Reagents
-
PFP ester-activated molecule (e.g., PEG linker, fluorescent dye)
-
Biomolecule with a free amine (e.g., protein, peptide)
-
Reaction Buffer: 50–100 mM phosphate (B84403) buffer, borate (B1201080) buffer, or bicarbonate buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Organic Solvent (anhydrous): Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the PFP ester.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.
Experimental Workflow Diagram
Caption: Workflow for PFP ester-amine conjugation.
Step-by-Step Procedure
-
Prepare the Biomolecule Solution:
-
Dissolve the amine-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Prepare the PFP Ester Solution:
-
PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.
-
Allow the PFP ester vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.
-
-
Initiate the Conjugation Reaction:
-
Slowly add a calculated molar excess (e.g., 5 to 20-fold) of the dissolved PFP ester to the biomolecule solution while gently stirring. The optimal molar ratio should be determined empirically for each specific application.
-
Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.
-
-
Quench the Reaction (Optional):
-
If there is a need to stop the reaction or if there is a large excess of unreacted PFP ester, the reaction can be quenched by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Reaction Mechanism
The PFP ester-amine reaction proceeds via a nucleophilic acyl substitution mechanism. The primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate leaving group and forming a stable amide bond.
References
Application Notes and Protocols for the Creation of a Site-Specific Antibody-Drug Conjugate using an Azide-PEG-PFP Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity.[1][2] The design and synthesis of a homogeneous ADC, where the cytotoxic drug is attached to a specific site on the antibody at a precise drug-to-antibody ratio (DAR), is crucial for optimizing its pharmacokinetic properties, stability, and overall therapeutic index.[1] Site-specific conjugation methods, such as the incorporation of unnatural amino acids or enzyme-mediated ligation, have emerged as superior alternatives to traditional, random conjugation techniques.
These application notes provide a comprehensive overview and detailed protocols for the generation of a site-specific ADC using a hypothetical heterobifunctional linker, Azd-PEG13-PFP . This linker is comprised of three key components:
-
An azide (B81097) (Azd) group for bioorthogonal "click" chemistry-based conjugation to a monoclonal antibody that has been engineered to contain a compatible reactive partner (e.g., an alkyne).
-
A 13-unit polyethylene (B3416737) glycol (PEG13) spacer to enhance solubility and improve the pharmacokinetic profile of the resulting ADC.
-
A pentafluorophenyl ester (PFP) , a highly reactive group for the efficient and stable conjugation of a cytotoxic payload containing a primary or secondary amine.
This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation, site-specific ADCs.
Workflow for Site-Specific ADC Generation
The generation of a site-specific ADC using the this compound linker involves a multi-step process that begins with the site-specific modification of the antibody, followed by the conjugation of the payload to the linker, and finally, the attachment of the linker-payload construct to the modified antibody.
Caption: Overall workflow for the generation and evaluation of a site-specific ADC.
Experimental Protocols
Protocol 1: Site-Specific Modification of the Monoclonal Antibody
To achieve site-specific conjugation, the monoclonal antibody (mAb) must first be engineered to incorporate a unique reactive handle that is orthogonal to the native amino acid residues. One robust method for this is the incorporation of an unnatural amino acid (UAA) containing an alkyne group via amber codon suppression technology.
Materials:
-
Expression vector encoding the mAb of interest with an amber stop codon (TAG) at the desired conjugation site.
-
Plasmids encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the UAA.
-
Alkyne-containing UAA (e.g., p-azidomethyl-L-phenylalanine).
-
Mammalian expression system (e.g., CHO or HEK293 cells).
-
Cell culture media and supplements.
-
Protein A affinity chromatography column.
-
Dialysis tubing or centrifugal filters.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Cell Culture and Transfection: Co-transfect the mammalian host cells with the mAb expression vector and the synthetase/tRNA plasmids.
-
UAA Incorporation: Culture the transfected cells in media supplemented with the alkyne-containing UAA.
-
Antibody Expression and Purification: After the desired expression period, harvest the cell culture supernatant. Purify the engineered mAb using a Protein A affinity chromatography column.
-
Buffer Exchange: Exchange the purified, engineered mAb into PBS, pH 7.4, using dialysis or centrifugal filters.
-
Characterization: Confirm the incorporation of the UAA and the integrity of the engineered mAb using mass spectrometry.
Protocol 2: Conjugation of the Cytotoxic Payload to the this compound Linker
The PFP ester of the linker is highly reactive towards primary and secondary amines present on the cytotoxic payload.
Materials:
-
This compound linker.
-
Amine-containing cytotoxic payload (e.g., a tubulin inhibitor like Monomethyl Auristatin E (MMAE) or a DNA-damaging agent).
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)).
-
DIPEA (N,N-Diisopropylethylamine).
-
Reverse-phase HPLC system for purification.
Procedure:
-
Reagent Preparation: Dissolve the this compound linker and the cytotoxic payload in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the payload solution to the linker solution, followed by the addition of DIPEA to catalyze the reaction. A molar excess of the linker may be used to ensure complete consumption of the payload.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to track the formation of the payload-PEG13-azide conjugate.
-
Purification: Once the reaction is complete, purify the payload-PEG13-azide conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the purified conjugate by mass spectrometry and NMR.
Protocol 3: "Click" Conjugation of the Linker-Payload to the Engineered Antibody
The final step in the synthesis of the ADC is the copper-free "click" reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), between the azide group on the linker-payload and the alkyne group on the engineered mAb.
Materials:
-
Engineered mAb containing an alkyne group.
-
Purified payload-PEG13-azide conjugate.
-
Conjugation buffer (e.g., PBS, pH 7.4).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the engineered mAb and the payload-PEG13-azide conjugate in the conjugation buffer. A slight molar excess of the linker-payload is typically used.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle agitation. The reaction time will depend on the specific reactants and concentrations.
-
Reaction Monitoring: Monitor the progress of the conjugation by LC-MS to observe the formation of the ADC.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using a size-exclusion chromatography (SEC) column.
-
Final Formulation: Exchange the purified ADC into a suitable formulation buffer for storage.
Characterization of the Site-Specific ADC
Thorough characterization of the final ADC product is essential to ensure its quality, homogeneity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked and other site-specific ADCs. Mass spectrometry (MS) provides a complementary and more direct measurement of the DAR.
Protocol: DAR Analysis by HIC-HPLC
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species based on their hydrophobicity. The unconjugated antibody will elute first, followed by the ADC species with increasing DAR.
-
Data Analysis: Integrate the peak areas for each species and calculate the weighted average DAR.
Table 1: Representative HIC Data for DAR Calculation
| Peak ID | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Area (%) |
| 1 | 5.2 | 4.5 | 0 | 0 |
| 2 | 8.9 | 93.2 | 2 | 186.4 |
| 3 | 11.5 | 2.3 | 4 | 9.2 |
| Total | 100 | 195.6 | ||
| Average DAR | 1.96 |
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC) is used to determine the purity of the ADC and to quantify the presence of aggregates.
Protocol: Purity Analysis by SEC-HPLC
-
Instrumentation: HPLC system with a SEC column.
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to aggregates, while later eluting peaks may represent fragments. Purity is expressed as the percentage of the main peak area.
Table 2: Representative SEC Data for Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (%) | Species |
| 1 | 9.8 | 1.2 | Aggregate |
| 2 | 12.1 | 98.5 | Monomer |
| 3 | 15.4 | 0.3 | Fragment |
In Vitro and In Vivo Evaluation
Protocol: In Vitro Cytotoxicity Assay
The potency of the ADC is assessed by determining its ability to kill target cancer cells in vitro. The MTT or XTT assay is a common method for this purpose.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
ADC, unconjugated antibody, and free payload.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
MTT/XTT Addition and Absorbance Reading: Add the MTT or XTT reagent to each well and incubate as per the manufacturer's instructions. Read the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Caption: Determining the IC50 from a dose-response curve.
Table 3: Representative In Vitro Cytotoxicity Data
| Compound | Cell Line (Antigen-Positive) IC50 (nM) | Cell Line (Antigen-Negative) IC50 (nM) |
| Site-Specific ADC | 0.5 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free Payload | 0.01 | 0.01 |
Protocol: In Vivo Efficacy Study in Xenograft Models
The anti-tumor activity of the ADC is evaluated in vivo using animal models, such as patient-derived xenograft (PDX) models.
Materials:
-
Immunodeficient mice.
-
Antigen-positive tumor cells or patient-derived tumor tissue.
-
ADC, unconjugated antibody, and vehicle control.
-
Dosing and monitoring equipment.
Procedure:
-
Tumor Implantation: Implant the tumor cells or tissue subcutaneously into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size, randomize the mice into treatment groups.
-
Treatment: Administer the ADC, unconjugated antibody, or vehicle control to the respective groups according to the dosing schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis.
Table 4: Representative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Unconjugated mAb | 10 | 1200 | 20 |
| Site-Specific ADC | 5 | 250 | 83 |
Mechanism of Action: Signaling Pathway
The cytotoxic payload of the ADC exerts its anti-tumor effect by disrupting critical cellular processes. For example, if the payload is a tubulin inhibitor like MMAE, it will interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.
The use of a heterobifunctional linker like this compound in conjunction with site-specific antibody engineering techniques enables the precise and controlled generation of homogeneous ADCs. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of these next-generation biotherapeutics. The ability to control the DAR and the site of conjugation is expected to lead to ADCs with improved safety and efficacy profiles, ultimately benefiting cancer patients.
References
Application Notes and Protocols for the Synthesis of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by coopting the body's own ubiquitin-proteasome system.[1][2][3] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility, which is crucial for optimal ternary complex formation. This document provides detailed protocols for the synthesis of PROTACs incorporating PEG linkers, along with methods for their biological evaluation.
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs with PEG linkers is typically a modular process involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and a bifunctional PEG linker. These components are then sequentially coupled. The most common coupling strategies are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC via Amide Bond Formation
This protocol details the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and subsequent coupling to the second ligand.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid handle) as the coupling partners.
-
Purify the final PROTAC by preparative HPLC (High-Performance Liquid Chromatography) to obtain the desired product.
-
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the coupling of an alkyne-functionalized component with an azide-functionalized component.
-
Reagents and Materials:
-
Component A-Alkyne (e.g., POI ligand with an alkyne handle) (1.0 eq)
-
Component B-PEGn-Azide (e.g., E3 ligase ligand with an azide-PEG linker) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Data Presentation
Table 1: Representative Reaction Yields for PROTAC Synthesis Steps
| Reaction Type | E3 Ligase Ligand | Target Protein Ligand | Linker Type | Yield (%) |
| Amide Coupling | VHL | PXR | PEG2-C6 | 72 |
| O-Alkylation | Cereblon | BRD4 | PEG | 46-85 |
| Click Chemistry | VHL | BRD4 | PEG4 | 60-90 |
| Amide Coupling | Pomalidomide | BRD4 | Alkyl | >99 (Solid Phase) |
Data is illustrative and compiled from various literature sources.
Table 2: Illustrative Biological Activity of PEG-Linked PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Mandatory Visualization
Caption: Workflow for PROTAC synthesis via amide bond formation and click chemistry.
Caption: PROTAC-mediated protein degradation pathway.
Biological Evaluation Protocols
Protocol 3: Determination of DC50 and Dmax
The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key parameters for evaluating PROTAC efficacy.
-
Materials:
-
Cancer cell line expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Reagents and equipment for Western blotting or other protein quantification methods (e.g., ELISA, mass spectrometry)
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).
-
Replace the existing medium with the medium containing the different PROTAC concentrations. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.
-
Incubate on ice to ensure complete lysis, then collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein level to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Protocol 4: Ternary Complex Formation Assay (In Vitro Pull-down)
This assay helps to confirm that the PROTAC can induce the formation of a ternary complex between the E3 ligase and the target protein.
-
Materials:
-
Purified recombinant target protein (with a tag, e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC
-
Affinity beads for the tagged protein (e.g., Ni-NTA agarose (B213101) for His-tagged protein)
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
Reagents for Western blotting
-
-
Procedure:
-
Incubate the tagged target protein with the PROTAC in the assay buffer.
-
Add the E3 ligase complex to the mixture and incubate to allow for ternary complex formation.
-
Add the affinity beads and incubate to capture the tagged protein and any interacting partners.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the proteins from the beads using the elution buffer.
-
Analyze the eluate by Western blotting, probing for the presence of the E3 ligase. The presence of the E3 ligase in the eluate indicates the formation of a ternary complex.
-
References
Application Notes and Protocols for the Purification of Proteins Conjugated with AZD-PEG13-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the purification of proteins after conjugation with AZD-PEG13-PFP Ester. This compound is a labeling reagent comprising a fluorescent dye (AZDye), a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester reactive group. The PFP ester reacts with primary and secondary amines on the protein to form stable amide bonds.[1][2][3] The PEG spacer increases the hydrodynamic radius of the conjugate and can help to reduce aggregation and immunogenicity.[4] Proper purification is crucial to remove unreacted labeling reagent and unconjugated protein, ensuring high-purity conjugates for downstream applications.
PFP esters are favored for their increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1] The purification strategies outlined below leverage the physicochemical changes imparted by the AZD-PEG13 moiety, namely the increase in molecular weight and potential alterations in surface charge and hydrophobicity.
Data Presentation
Table 1: Exemplary Purification Scheme Summary for a 50 kDa Protein
| Purification Step | Method | Loading Sample | Main Fraction Eluted | Purity (by SDS-PAGE) | Yield |
| 1 | Desalting/Buffer Exchange | Post-conjugation reaction mixture | Conjugated Protein | >80% | >95% |
| 2 | Size Exclusion Chromatography (SEC) | Desalted conjugate | High MW peak (Conjugate) | >95% | ~85% |
| 3 | Ion Exchange Chromatography (IEX) | SEC-purified conjugate | Gradient-eluted peak | >98% | ~90% |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficient removal of unreacted PEG reagent and native protein. | Lower resolution for separating species with small size differences. |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate positional isomers and species with different degrees of labeling. | PEG chains can shield charges, potentially reducing separation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a good orthogonal method to IEX. | Lower capacity and resolution compared to IEX and SEC. |
| Dialysis/Ultrafiltration | Separation based on molecular weight cutoff. | Simple and effective for removing small molecule impurities. | Does not separate unconjugated protein from the conjugate. |
Experimental Protocols
Protocol 1: Protein Conjugation with this compound Ester
This protocol describes the general procedure for conjugating a protein with this compound Ester.
1. Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
2. Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Immediately before use, dissolve the this compound Ester in DMSO or DMF to a concentration of 10-100 mM.
-
Add a 5-15 fold molar excess of the dissolved this compound Ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Proceed immediately to purification.
Protocol 2: Purification of the Conjugated Protein
This protocol outlines a two-step chromatographic purification process for obtaining a highly pure protein conjugate.
Step 1: Removal of Unreacted this compound by Desalting
-
Equilibrate a desalting column (e.g., Zeba™ spin desalting column with an appropriate molecular weight cutoff) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column according to the manufacturer's instructions to collect the desalted protein conjugate. This step removes the excess, low molecular weight labeling reagent.
Step 2: Separation of Conjugated from Unconjugated Protein by Size Exclusion Chromatography (SEC)
-
Equilibrate an SEC column (e.g., Superdex 200 or similar) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the desalted protein conjugate from the previous step onto the column.
-
Run the chromatography at a constant flow rate and collect fractions. The PEGylated protein will have a larger hydrodynamic radius and will therefore elute earlier than the unconjugated protein.
-
Monitor the column effluent by absorbance at 280 nm (for protein) and the excitation/emission wavelengths of the AZDye.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the pure conjugate.
-
Pool the fractions containing the purified conjugate.
Optional Step 3: High-Resolution Purification by Ion Exchange Chromatography (IEX)
For applications requiring the highest purity and for separating species with different degrees of labeling, an IEX step can be employed.
-
Equilibrate an IEX column (cation or anion exchange, depending on the pI of the protein) with a low-salt loading buffer.
-
Load the SEC-purified conjugate onto the column.
-
Wash the column with the loading buffer to remove any unbound material.
-
Elute the bound conjugate using a linear salt gradient. The PEG chains can shield surface charges, often causing the conjugate to elute at a different salt concentration than the native protein.
-
Collect fractions and analyze by SDS-PAGE and spectrophotometry to identify the fractions containing the desired conjugate.
-
Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.
Visualizations
Caption: Experimental workflow for protein conjugation and purification.
Caption: Example of a labeled antibody in a cell signaling pathway.
References
Application Notes and Protocols for Calculating Molar Excess of AZD-PEG13-PFP for Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-PEG13-PFP is an amine-reactive labeling reagent that incorporates a 13-unit polyethylene (B3416737) glycol (PEG) spacer and a pentafluorophenyl (PFP) ester functional group. The PFP ester reacts with primary and secondary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable covalent amide bonds.[1][2][3][4] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of biomolecules.[5]
Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis, which can lead to more efficient and consistent labeling reactions. The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate.
Optimizing the molar excess of the labeling reagent to the biomolecule is a critical step in any bioconjugation protocol. An insufficient molar excess will result in a low degree of labeling (DOL), potentially leading to a weak signal in downstream applications. Conversely, an excessive molar excess can lead to protein precipitation, loss of biological activity, or fluorescence quenching in the case of fluorescent dyes. This document provides a detailed guide to calculating and optimizing the molar excess of this compound for labeling proteins and other biomolecules.
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
Factors Influencing Molar Excess
The optimal molar excess of this compound is empirical and should be determined for each specific biomolecule and application. Several factors influence the efficiency of the labeling reaction and the required molar excess:
| Factor | Effect on Required Molar Excess | Rationale |
| Protein Concentration | Higher concentration generally requires a lower molar excess. | At higher concentrations, the kinetics of the labeling reaction are more favorable, leading to more efficient conjugation. |
| Reaction pH | Optimal pH (7.2-8.5) requires a moderate molar excess. | At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the PFP ester becomes a significant competing reaction. |
| Reaction Time | Longer reaction times may allow for a lower molar excess. | A longer incubation period can compensate for slower reaction kinetics. |
| Reaction Temperature | Higher temperatures generally require a lower molar excess. | Increased temperature typically increases the reaction rate. However, the stability of the biomolecule must be considered. |
| Number of Available Amines | Biomolecules with a higher number of accessible primary amines may require a higher molar excess to achieve a high DOL. | More reactive sites are available for labeling. |
| Buffer Composition | The presence of competing nucleophiles requires a higher molar excess. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the PFP ester. |
Experimental Protocol: Determining the Optimal Molar Excess
The following protocol outlines a general procedure for a small-scale optimization of the molar excess of this compound for labeling a target protein.
Materials
-
This compound
-
Target protein to be labeled
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines.
-
Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification resin (e.g., size-exclusion chromatography) for removing unreacted labeling reagent.
Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a known concentration (e.g., 1-5 mg/mL). If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or desalting column.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve a small, accurately weighed amount of this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL). Note: PFP esters are moisture-sensitive and will hydrolyze over time in solution. Do not prepare stock solutions for long-term storage.
-
-
Calculate the Volume of this compound to Add:
-
Use the following formula to calculate the volume of the this compound stock solution needed for a desired molar excess:
Volume of this compound (µL) = (Molar Excess × Mass of Protein (mg) × MW of this compound ( g/mol )) / (MW of Protein ( g/mol ) × Concentration of this compound Stock (mg/µL))
-
Example Calculation:
-
Protein: 2 mg of an antibody (MW = 150,000 g/mol )
-
This compound: MW = (To be obtained from the manufacturer's certificate of analysis), Stock solution = 10 mg/mL (0.01 mg/µL)
-
Desired Molar Excess: 20-fold
Volume of this compound (µL) = (20 × 2 mg × MW of this compound) / (150,000 g/mol × 0.01 mg/µL)
-
-
-
Perform the Labeling Reaction:
-
Set up a series of reactions with varying molar excess ratios (e.g., 5:1, 10:1, 20:1, 40:1).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction (Optional):
-
If desired, the reaction can be stopped by adding a quenching buffer containing a high concentration of primary amines (e.g., Tris-HCl) to consume any unreacted this compound.
-
-
Purify the Conjugate:
-
Remove the unreacted this compound and the pentafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterize the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate. If the "AZD" moiety has a distinct absorbance, the DOL can be calculated using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the AZD label.
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × Correction Factor)] / ε_protein
Degree of Labeling (DOL) = Aₘₐₓ / (ε_label × Protein Concentration (M))
Where:
-
A₂₈₀ = Absorbance at 280 nm
-
Aₘₐₓ = Absorbance at the λmax of the label
-
Correction Factor = A₂₈₀ of the free label / Aₘₐₓ of the free label
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_label = Molar extinction coefficient of the label at its λmax
-
-
Recommended Starting Molar Excess Ratios
The following table provides general recommendations for starting molar excess ratios based on protein concentration. These should be considered as starting points for optimization.
| Protein Concentration | Recommended Starting Molar Excess (Label:Protein) |
| > 5 mg/mL | 5:1 to 10:1 |
| 1-5 mg/mL | 10:1 to 20:1 |
| < 1 mg/mL | 20:1 to 50:1 |
Table adapted from general NHS ester labeling protocols, which serve as a good initial estimate for PFP ester reactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Molar excess is too low.- Reaction pH is too low.- Buffer contains primary amines.- Hydrolysis of this compound. | - Increase the molar excess of this compound.- Ensure the reaction pH is between 7.2 and 8.5.- Use an amine-free buffer.- Prepare the this compound stock solution immediately before use. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Molar excess is too high. | - Decrease the molar excess of this compound.- Reduce the reaction time. |
| Inconsistent Results | - Inaccurate weighing of reagents.- Hydrolysis of this compound stock solution. | - Use a calibrated balance for weighing small amounts.- Always use a freshly prepared stock solution of this compound. |
By systematically varying the molar excess and other reaction parameters, researchers can achieve the desired degree of labeling for their specific application, ensuring reproducible and reliable results.
References
Application Notes and Protocols for the Characterization of Azd-PEG13-PFP Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The Azd-PEG13-PFP conjugate system represents a sophisticated approach to ADC design, utilizing a pentafluorophenyl (PFP) ester for amine-reactive conjugation, a 13-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize pharmacokinetics, and a payload component (designated here as "Azd").[1][2][3][4]
The PFP ester targets primary amines, predominantly on lysine (B10760008) residues of the antibody, to form a stable amide bond.[5] The inherent heterogeneity of the resulting ADC mixture, particularly in terms of the number of conjugated drugs and their location on the antibody, necessitates a comprehensive suite of analytical techniques to ensure product quality, consistency, safety, and efficacy.[6][7]
This document provides detailed protocols for the key analytical methods required to characterize this compound conjugates, focusing on critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug load distribution, conjugation site analysis, aggregate content, and free drug quantification.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Distribution
The average DAR and the distribution of different drug-loaded species are among the most important CQAs as they directly impact the ADC's potency and therapeutic window.[8][9] Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry are powerful, orthogonal techniques for this purpose.
Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle: HIC separates proteins based on differences in surface hydrophobicity. The conjugation of the relatively hydrophobic Azd-PEG13 payload increases the overall hydrophobicity of the antibody. This allows for the separation of the unconjugated antibody (DAR 0) from species with one (DAR 1), two (DAR 2), and more drugs.[6][10] The peak area of each species is used to calculate the weighted average DAR.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the this compound conjugate sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
If necessary, perform a buffer exchange into the HIC binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
-
HPLC System and Column:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector.
-
Column: A HIC column suitable for antibodies (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; or equivalent).
-
Column Temperature: 25°C.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-3 min: 0% B (100% A)
-
3-28 min: 0% to 100% B (linear gradient)
-
28-33 min: 100% B
-
33-35 min: 100% to 0% B
-
35-40 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to each DAR species (DAR 0, DAR 1, DAR 2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where 'n' is the number of drugs conjugated for a given peak).
-
Data Presentation:
| DAR Species (n) | Retention Time (min) | Peak Area (%) | Peak Area * n |
| 0 | 8.5 | 10.5 | 0 |
| 1 | 12.1 | 25.0 | 25.0 |
| 2 | 14.8 | 40.2 | 80.4 |
| 3 | 16.9 | 18.3 | 54.9 |
| 4 | 18.5 | 6.0 | 24.0 |
| Total | 100.0 | 184.3 | |
| Average DAR | 1.84 | ||
| Table 1: Example HIC-HPLC data for the calculation of average DAR. |
Visualization:
Mass Spectrometry (MS)
Principle: MS provides a direct measurement of the molecular weight (MW) of the ADC. By comparing the MW of the conjugate to the unconjugated antibody, the number of attached drug-linkers and the average DAR can be determined with high accuracy.[11][12] Analysis can be performed on the intact ADC or on the reduced light and heavy chains for more detailed drug load information.
Experimental Protocols:
A. Intact Mass Analysis (Denaturing LC-MS)
-
Sample Preparation:
-
Dilute the ADC sample to 0.5 mg/mL in water with 0.1% formic acid.
-
For deglycosylated analysis, treat the ADC with PNGase F enzyme according to the manufacturer's protocol prior to dilution. This simplifies the resulting spectrum.[13]
-
-
LC-MS System:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column for proteins (e.g., Agilent PLRP-S, Waters MassPREP).
-
MS System: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80°C.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and sum the spectra across the main protein peak.
-
Deconvolute the resulting multi-charged mass spectrum to obtain the zero-charge mass profile.
-
Identify peaks corresponding to the antibody with different numbers of drug-linkers attached.
-
Calculate the average DAR from the relative abundance of each species.
-
B. Reduced Mass Analysis
-
Sample Preparation:
-
To 50 µg of the ADC sample (at 1 mg/mL), add a reducing agent such as DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
LC-MS Analysis:
-
Perform LC-MS analysis using the same denaturing conditions as for the intact mass analysis. The light and heavy chains will be separated by the reversed-phase column.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain and heavy chain peaks separately.
-
Determine the drug load on each chain by observing the mass shifts corresponding to the addition of the Azd-PEG13 payload.
-
Data Presentation:
| Species | Expected Mass (Da) (DAR 0) | Mass of Azd-PEG13-Linker (Da) | Observed Mass (Da) (Example DAR 2) | Drug Load |
| Intact mAb | 148,000 | ~1,200 | 150,400 | 2 |
| Light Chain | 23,500 | ~1,200 | 23,500 | 0 |
| Heavy Chain | 50,500 | ~1,200 | 51,700 | 1 per chain |
| Table 2: Example MS data for an ADC with an average DAR of 2, conjugated on the heavy chains. (Note: Masses are hypothetical). |
Visualization:
Identification of Conjugation Sites by Peptide Mapping
Principle: Peptide mapping is the definitive method for identifying the specific amino acid residues (e.g., Lysine-188) where the drug-linker is attached. The ADC is enzymatically digested into smaller peptides, which are then separated by LC and analyzed by tandem mass spectrometry (MS/MS). Peptides containing the Azd-PEG13 modification will have a specific mass shift and will be fragmented to confirm the modification site.[12][14][15]
Experimental Protocol:
-
Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denaturation: Denature ~100 µg of the ADC in a buffer containing 6 M Guanidine HCl.
-
Reduction: Reduce disulfide bonds with 10 mM DTT at 56°C for 1 hour.
-
Alkylation: Alkylate free cysteines with 25 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove denaturant and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Digestion: Add a protease such as trypsin (at a 1:20 enzyme:protein ratio) and incubate overnight at 37°C.
-
Quench: Quench the reaction by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
LC System: High-resolution nano-LC system.
-
Column: C18 reversed-phase column suitable for peptides.
-
MS System: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Gradient: A long, shallow gradient from ~2% to 40% Acetonitrile (with 0.1% Formic Acid) over 60-120 minutes.
-
Acquisition Mode: Data-Dependent Acquisition (DDA), where the instrument performs MS/MS fragmentation on the most abundant precursor ions from a full MS scan.
-
-
Data Analysis:
-
Use a specialized software (e.g., Mascot, Proteome Discoverer, Byos) to search the MS/MS data against the antibody's amino acid sequence.
-
Define the mass of the Azd-PEG13 moiety as a variable modification on lysine residues.
-
Manually validate the MS/MS spectra of identified modified peptides to confirm the site of attachment.
-
Data Presentation:
| Peptide Sequence | Precursor m/z | Modification Site | Modification Mass (Da) |
| TPEVTCVVVDVSK | 658.83 | - | 0 |
| TPEVTCVVVDVSK | 1259.41 | Lys-12 | ~1200 |
| SDKTHTCPPCPAPELLG | 934.45 | - | 0 |
| Table 3: Example data from a peptide mapping experiment showing a modified peptide. |
Visualization:
Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic size in solution. It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in protein therapeutic samples.[13][16] Maintaining a low level of aggregation is crucial for product safety and efficacy.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in the SEC mobile phase. No other preparation is typically required.
-
-
HPLC System and Column:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, Tosoh Bioscience).
-
Column Temperature: Ambient (25°C).
-
-
Chromatographic Conditions:
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 (or similar physiological buffer).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Run Time: 30 minutes (isocratic).
-
-
Data Analysis:
-
Integrate the peaks corresponding to aggregates (eluting earlier than the main peak), the monomer (main peak), and fragments (eluting later).
-
Calculate the relative percentage of each species based on the peak area.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregate | 8.2 | 1.5 | ≤ 2.0% |
| Monomer | 10.5 | 98.1 | ≥ 97.0% |
| Fragment | 12.9 | 0.4 | ≤ 1.0% |
| Table 4: Example SEC-HPLC data showing purity analysis. |
Visualization:
Quantification of Free Drug-Linker by RP-HPLC
Principle: It is important to quantify the amount of unconjugated (free) Azd-PEG13 payload in the final ADC product, as it can contribute to off-target toxicity. Reversed-Phase HPLC (RP-HPLC) can be used to separate the small, hydrophobic free drug from the large, protein-based ADC.[6]
Experimental Protocol:
-
Sample Preparation:
-
Precipitate the protein in the ADC sample by adding 3 volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully collect the supernatant containing the free drug.
-
-
Standard Curve Preparation:
-
Prepare a series of standards of the Azd-PEG13 payload reference material in the mobile phase or a similar matrix.
-
-
HPLC System and Column:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at a wavelength specific to the payload's chromophore.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient to elute the small molecule (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the reference material against its concentration.
-
Determine the concentration of free drug in the prepared sample by interpolating its peak area from the standard curve.
-
Calculate the amount of free drug as a percentage of the total drug in the product.
-
Data Presentation:
| Standard Conc. (µg/mL) | Peak Area |
| 0.1 | 15,200 |
| 0.5 | 74,500 |
| 1.0 | 151,000 |
| 5.0 | 755,000 |
| 10.0 | 1,502,000 |
| Sample Supernatant | 45,300 |
| Calculated Conc. | 0.3 µg/mL |
| Table 5: Example calibration data for free drug analysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. waters.com [waters.com]
- 12. criver.com [criver.com]
- 13. agilent.com [agilent.com]
- 14. enovatia.com [enovatia.com]
- 15. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GoToStage.com [gotostage.com]
Application Notes and Protocols for Azd-peg13-pfp in Peptide and Small Molecule Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Azd-peg13-pfp, a heterobifunctional linker, in the conjugation of peptides and small molecules. This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data.
Introduction to this compound
This compound is a chemical tool featuring a pentafluorophenyl (PFP) ester and an azide (B81097) functional group, connected by a 13-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, making it ideal for bioconjugation.[1][2][3][4][5] The azide group allows for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of other molecules. The hydrophilic PEG linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
The PFP ester is particularly advantageous for amine-reactive conjugations due to its high reactivity and increased stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters. This leads to more efficient and reproducible conjugation reactions, especially in aqueous environments.
Application in PROTAC Synthesis
This compound is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
Quantitative Data Summary
The following table summarizes typical quantitative data for the reaction of PFP esters with amines. Please note that optimal conditions and results will vary depending on the specific peptide or small molecule being conjugated.
| Parameter | Peptides | Small Molecules |
| Molar Ratio (PFP:Amine) | 2:1 to 10:1 | 1:1 to 2:1 |
| Typical Reaction pH | 7.2 - 8.5 | 7.2 - 9.0 |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | 3 - 24 hours |
| Typical Solvents | Aqueous buffers (e.g., PBS), with up to 10% co-solvent (DMSO, DMF) | Anhydrous organic solvents (e.g., DMF, DMSO, CH2Cl2) |
| Typical Conjugation Efficiency | 75% - 90% (as observed in similar bioconjugation reactions) | Highly substrate-dependent, generally >80% with optimization |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes a general method for conjugating this compound to a peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).
Materials:
-
Peptide of interest
-
This compound
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5 (or other amine-free buffer such as PBS, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
-
LC-MS or MALDI-TOF mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the peptide solution with gentle vortexing. A typical starting point is a 5-fold molar excess of the PFP ester over the peptide.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Quenching: (Optional) To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Analysis: Confirm the successful conjugation and determine the degree of labeling by LC-MS or MALDI-TOF mass spectrometry. The conjugated peptide will show an increase in molecular weight corresponding to the mass of the this compound linker.
Protocol 2: Conjugation of this compound to an Amine-Containing Small Molecule
This protocol provides a general method for conjugating this compound to a small molecule containing a primary or secondary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Thin-layer chromatography (TLC) plates and appropriate mobile phase
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product characterization
-
Silica (B1680970) gel for column chromatography (for purification)
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule in the chosen anhydrous organic solvent.
-
This compound Addition: Add this compound to the reaction mixture. A 1:1 to 1.2:1 molar ratio of PFP ester to amine is a good starting point.
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base like TEA or DIPEA (1.5-2.0 equivalents) can be added to neutralize the acid and facilitate the reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the desired conjugate.
-
-
Analysis: Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Bioconjugation of AZD-PEG13-PFP to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific sites within the body holds immense promise for increasing treatment efficacy while minimizing off-target side effects. Nanoparticles have emerged as versatile carriers for such targeted therapies. This document provides a detailed protocol for the bioconjugation of a hypothetical therapeutic agent, represented as "AZD," linked via a polyethylene (B3416737) glycol (PEG) spacer with a pentafluorophenyl (PFP) ester reactive group (AZD-PEG13-PFP), to amine-functionalized nanoparticles.
The AZD moiety represents a class of potent small molecule inhibitors, many of which target signaling pathways crucial for cancer cell proliferation and survival, such as the SRC signaling pathway. The PEG linker enhances the biocompatibility and circulation half-life of the nanoparticles. The PFP ester provides a highly efficient and relatively hydrolysis-resistant method for covalently attaching the drug-linker construct to primary amine groups present on the surface of nanoparticles.
Reaction Principle
The bioconjugation is based on the reaction between the PFP ester of the this compound molecule and primary amine groups on the surface of the nanoparticles. This reaction forms a stable amide bond, covalently linking the therapeutic agent to the nanoparticle carrier. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, leading to more efficient conjugation reactions.[1]
Materials and Equipment
Reagents:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2, liposomes with amine-PEG lipids, or aminated silica (B1680970) nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, sterile-filtered
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Deionized (DI) water, sterile-filtered
-
(Optional) A mild base such as N,N-Diisopropylethylamine (DIPEA) or sodium bicarbonate
Equipment:
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer (optional)
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly (if necessary) to ensure a homogenous dispersion.
-
-
This compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mg/mL. This solution should be prepared fresh before each use.
-
Protocol 2: Bioconjugation Reaction
-
To the stirred nanoparticle suspension, slowly add the desired volume of the this compound stock solution. The molar ratio of this compound to the available amine groups on the nanoparticles should be optimized, but a starting point of a 5 to 20-fold molar excess of the PFP ester is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
(Optional) To facilitate the reaction, the pH of the nanoparticle suspension can be adjusted to 8.0-8.5.
Protocol 3: Quenching and Purification
-
To quench any unreacted PFP esters, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature with stirring.
-
Purify the AZD-conjugated nanoparticles from unreacted drug-linker and quenching reagents using a suitable method such as:
-
Centrifugation and Resuspension: Centrifuge the nanoparticle suspension, discard the supernatant, and resuspend the pellet in fresh PBS. Repeat this washing step 2-3 times.
-
Dialysis: Dialyze the reaction mixture against PBS using an appropriate molecular weight cutoff (MWCO) dialysis membrane.
-
Size Exclusion Chromatography (SEC): Use a gel filtration column to separate the larger nanoparticles from the smaller, unreacted molecules.
-
Protocol 4: Characterization of AZD-Conjugated Nanoparticles
-
Size and Zeta Potential:
-
Measure the hydrodynamic diameter and zeta potential of the purified nanoparticles using a DLS instrument. An increase in size and a change in zeta potential are indicative of successful conjugation.
-
-
Drug Loading Quantification:
-
Determine the amount of conjugated AZD using UV-Vis spectrophotometry or HPLC.
-
UV-Vis Method (Indirect): Measure the absorbance of the combined supernatants from the washing steps at the characteristic wavelength of the AZD compound. Calculate the amount of unconjugated drug and subtract it from the initial amount to determine the conjugated amount.
-
HPLC Method (Direct): Disrupt a known amount of the purified nanoparticles (e.g., by dissolving in a suitable organic solvent) to release the conjugated drug. Quantify the amount of AZD using a validated HPLC method with a standard curve.
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE): [2]
-
DLC (%) = (Weight of loaded drug / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug used) x 100
-
-
Data Presentation
The following table summarizes expected changes in nanoparticle characteristics upon successful conjugation of this compound.
| Parameter | Before Conjugation | After Conjugation |
| Hydrodynamic Diameter (nm) | 100 - 150 | 120 - 180 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | +15 to +30 | +5 to +15 |
| Drug Loading Content (DLC, w/w%) | N/A | 1 - 5% |
| Encapsulation Efficiency (EE, %) | N/A | 30 - 70% |
Note: These values are representative and will vary depending on the specific nanoparticles, drug-linker, and reaction conditions used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioconjugation of this compound to nanoparticles.
Signaling Pathway: Simplified SRC Kinase Pathway
Many AZD compounds are kinase inhibitors that can interfere with signaling pathways critical for cancer cell growth and survival.[3][4] The diagram below illustrates a simplified representation of the SRC kinase signaling pathway, a common target in cancer therapy.
Caption: Simplified SRC kinase signaling pathway and the inhibitory action of an AZD-nanoparticle conjugate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive PFP ester due to hydrolysis. - Insufficient molar excess of PFP ester. - Low reactivity of amine groups on nanoparticles. - Steric hindrance. | - Use fresh, anhydrous DMSO/DMF for PFP ester solution. - Increase the molar ratio of PFP ester to amine groups. - Increase the reaction pH to 8.0-8.5. - Increase reaction time and/or temperature. |
| Nanoparticle Aggregation | - Change in surface charge after conjugation. - High concentration of nanoparticles. - Inappropriate buffer conditions. | - Optimize the degree of conjugation to maintain colloidal stability. - Work with more dilute nanoparticle suspensions. - Ensure the buffer has an appropriate ionic strength. |
| Inconsistent Results | - Batch-to-batch variability in nanoparticles. - Inconsistent preparation of reagents. - Variations in reaction conditions. | - Thoroughly characterize each batch of amine-functionalized nanoparticles. - Prepare reagents fresh for each experiment. - Carefully control reaction time, temperature, and pH. |
Conclusion
The protocol described provides a robust framework for the successful bioconjugation of this compound to amine-functionalized nanoparticles. The resulting drug-nanoparticle conjugates have the potential for enhanced therapeutic efficacy through targeted delivery. It is crucial to thoroughly characterize the final product to ensure quality, consistency, and optimal performance for the intended application. Further optimization of the reaction conditions may be necessary depending on the specific characteristics of the AZD compound and the nanoparticle platform being utilized.
References
- 1. The involvement of PI3K/Akt/mTOR/GSK3β signaling pathways in the antidepressant-like effect of AZD6765 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azd-peg13-pfp Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azd-peg13-pfp is a heterobifunctional crosslinker used in bioconjugation and chemical biology. It features three key components: an azide (B81097) (Azd) group for click chemistry, a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive pentafluorophenyl (PFP) ester. The PFP ester allows for the covalent attachment to primary or secondary amines on biomolecules such as proteins, antibodies, or peptides, forming a stable amide bond. The hydrophilic PEG spacer enhances solubility in aqueous media and reduces potential immunogenicity of the conjugate. The terminal azide group enables subsequent, highly specific and efficient conjugation to a second molecule containing a strained alkyne (e.g., DBCO or BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.
PFP esters are notable for their high reactivity and increased stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugation reactions.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its reactivity.
2.1 Storage Conditions this compound is moisture-sensitive. Improper storage can lead to the hydrolysis of the PFP ester, rendering the reagent inactive.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | Long-term storage. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Minimizes exposure to moisture and oxygen. |
| Protection | Store in a tightly sealed vial with a desiccant. | Prevents degradation from atmospheric moisture. |
2.2 Handling Procedures Due to its moisture sensitivity, specific handling procedures should be followed:
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Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation onto the product.
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Weigh and dissolve the reagent immediately before use.
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Do not prepare stock solutions for long-term storage, as the PFP ester moiety will readily hydrolyze.
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Discard any unused reconstituted reagent.
General Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a chemical fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Spills: In case of a spill, collect the material mechanically (e.g., with a spill kit for powders) and dispose of it as chemical waste. Avoid generating dust.
Quantitative Data: PFP Ester vs. NHS Ester Stability
PFP esters offer a significant advantage over NHS esters due to their enhanced stability in aqueous solutions, which is a common environment for bioconjugation reactions.
| Active Ester | Relative Rate of Hydrolysis in Aqueous Buffer | Key Advantages |
| Pentafluorophenyl (PFP) Ester | Lower | More resistant to spontaneous hydrolysis, leading to more efficient conjugation reactions and better reproducibility, especially with valuable biomolecules. |
| N-Hydroxysuccinimide (NHS) Ester | Higher | Susceptible to rapid hydrolysis in aqueous solutions, particularly at neutral to basic pH, which can reduce conjugation efficiency. |
Experimental Protocols
This compound is typically used in a two-step conjugation workflow. First, the PFP ester is reacted with an amine-containing biomolecule. Second, the azide group is used for a click chemistry reaction.
5.1 Protocol 1: Conjugation of this compound to an Amine-Containing Protein (e.g., an Antibody)
This protocol describes the covalent attachment of the linker to lysine (B10760008) residues on an antibody.
Materials:
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Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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This compound reagent
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., desalting column or dialysis cassette)
Procedure:
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Prepare the Protein Solution:
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Dissolve the antibody in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2) at a concentration of 1-10 mg/mL.
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Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the reaction.
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-
Prepare the this compound Solution:
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Allow the vial of this compound to warm to room temperature before opening.
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Immediately before use, dissolve the required amount of the reagent in a minimal volume of anhydrous DMF or DMSO. A typical concentration for this stock is 10-100 mM.
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-
Conjugation Reaction:
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Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
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Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.
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Quench the Reaction:
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Add the quenching buffer to a final concentration of 20-50 mM to quench any unreacted PFP ester.
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Incubate for 30 minutes at room temperature.
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Purify the Azide-Activated Protein:
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Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
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Characterization:
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Characterize the resulting azide-activated protein using methods such as MALDI-TOF mass spectrometry or SDS-PAGE to confirm the degree of labeling.
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5.2 Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-activated protein to a molecule containing a strained alkyne (e.g., a DBCO-functionalized fluorescent dye).
Materials:
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Azide-activated protein from Protocol 1
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DBCO-functionalized molecule (e.g., DBCO-fluorophore)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
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Prepare Reactants:
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Dissolve the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).
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Ensure the azide-activated protein is in a compatible buffer at a known concentration.
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SPAAC Reaction:
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Add a 1.5- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-activated protein solution.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
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Purification:
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Purify the final conjugate to remove any unreacted DBCO-functionalized molecule using size-exclusion chromatography (SEC) or dialysis.
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Characterization:
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Analyze the final conjugate by UV-Vis spectroscopy (if using a dye), mass spectrometry, and/or SDS-PAGE to confirm successful conjugation.
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Visualizations
6.1 Diagram: PFP Ester Conjugation Workflow
Caption: Workflow for labeling an amine-containing protein with this compound.
6.2 Diagram: SPAAC Reaction Workflow
Caption: Workflow for SPAAC using an azide-activated protein and a DBCO-molecule.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Azd-peg13-pfp
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions using Azd-peg13-pfp.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive function?
This compound is a heterobifunctional crosslinker. It comprises an azide (B81097) (Azd) group, a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues on proteins. The azide group is available for subsequent bioorthogonal "click chemistry" reactions.
Q2: What are the main advantages of using a PFP ester for conjugation over a more common NHS ester?
PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3][4][5] They are less susceptible to hydrolysis, which is a common side reaction that reduces conjugation efficiency. This increased stability allows for more consistent and efficient reactions over a wider range of conditions.
Q3: What is the optimal pH for conjugating this compound to a biomolecule?
The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5. At a slightly basic pH, the target amine groups (e.g., on lysine residues) are deprotonated, making them more nucleophilic and reactive. A lower pH will reduce reactivity, while a significantly higher pH can increase the rate of PFP ester hydrolysis.
Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is crucial to use amine-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for reaction with the PFP ester, leading to significantly lower conjugation efficiency.
| Recommended Buffers | Buffers to Avoid |
| Phosphate-buffered saline (PBS) | Tris-buffered saline (TBS) |
| Sodium bicarbonate | Glycine-containing buffers |
| HEPES | |
| Borate |
If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.
Q5: How should I prepare and handle the this compound reagent?
This compound is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze over time.
Troubleshooting Guide for Low Conjugation Efficiency
This guide addresses common causes of low conjugation yield and provides systematic solutions.
Problem: Little to no conjugate is formed, as determined by analytical methods.
Below is a decision tree to help you troubleshoot this issue.
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Quantitative Data Summary: Recommended Reaction Parameters
For successful conjugation, it is important to optimize the reaction conditions. The following table provides a starting point for your experiments.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Optimal for deprotonation of primary amines, enhancing nucleophilicity. |
| Molar Excess of this compound | 5 to 15-fold over the biomolecule | A molar excess drives the reaction towards product formation. |
| Biomolecule Concentration | 2 - 10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis. |
| Reaction Time | 1 - 4 hours at Room Temp. or Overnight at 4°C | Allows for sufficient time for the reaction to proceed to completion. |
| Organic Co-solvent (DMSO/DMF) | < 10% of total reaction volume | Used to dissolve the this compound, but high concentrations can denature proteins. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol provides a general workflow for the conjugation reaction.
Caption: Experimental Workflow for this compound Conjugation.
Detailed Steps:
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Prepare the Biomolecule Solution:
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Dissolve your protein or other amine-containing biomolecule in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.
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If your biomolecule is in a buffer containing primary amines, perform a buffer exchange using a desalting column.
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-
Prepare the this compound Solution:
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Allow the vial of this compound to warm to room temperature before opening.
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Immediately before use, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF.
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Initiate the Conjugation Reaction:
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Slowly add the desired molar equivalent of the this compound stock solution to the stirring biomolecule solution.
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Ensure the final concentration of the organic co-solvent is less than 10% to avoid denaturation of the protein. A typical starting point is a 5-15 fold molar excess of the PFP ester to the protein.
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Incubate:
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Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring or agitation can improve efficiency.
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Purify the Conjugate:
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Remove unreacted this compound and byproducts by buffer exchange using a desalting column or dialysis.
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Methods for Assessing Conjugation Efficiency
The choice of analytical method will depend on the nature of your biomolecule.
| Analytical Technique | Principle | Pros | Cons |
| SDS-PAGE | Separates proteins by molecular weight. Conjugation increases the molecular weight, causing a shift in the band position. | Simple, widely available, provides visual confirmation. | Low resolution, semi-quantitative. |
| Size-Exclusion Chromatography (SEC) | Separates molecules by size. The conjugate will elute earlier than the unconjugated biomolecule. | Can provide information on aggregation and purity. | May not resolve species with small mass differences. |
| LC-MS | Measures the mass of the biomolecule. The mass increase corresponds to the number of conjugated linkers. | Highly accurate for determining the degree of labeling. | Requires specialized equipment. |
| UV-Vis Spectroscopy | If the "Azd" part of the molecule or the molecule it will be "clicked" to has a distinct absorbance, the degree of labeling can be calculated. | Rapid and requires common equipment. | Requires a chromophore on the linker or payload and accurate extinction coefficients. |
By following this guide, you should be able to effectively troubleshoot and optimize your conjugation reactions with this compound. For further assistance, please consult the product's technical datasheet or contact our support team.
References
Technical Support Center: PFP Ester Stability and Hydrolysis Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of pentafluorophenyl (PFP) esters during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and why are they used?
Pentafluorophenyl (PFP) esters are active esters widely used for chemical conjugation, especially in bioconjugation and peptide synthesis.[1][2] They are favored for their high reactivity toward primary and secondary amines, forming stable amide bonds.[1][3][4] Notably, PFP esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.
Q2: What is the primary degradation pathway for PFP esters?
The main degradation pathway for PFP esters in aqueous solutions is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol. This reaction is significantly accelerated at higher pH levels.
Q3: How should PFP esters be stored to ensure stability?
PFP esters are sensitive to moisture. For long-term stability, they must be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.
Q4: Is it advisable to prepare stock solutions of PFP esters?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.
Q5: What are the recommended solvents for dissolving PFP esters?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures. For reactions with molecules sensitive to these solvents, other anhydrous organic solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) can be considered.
Q6: What is the optimal pH for reactions involving PFP esters?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal. In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which reduces the efficiency of the desired conjugation reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: This can be due to moisture in reagents or solvents, or the reaction pH being too high. | Ensure all solvents and reagents are anhydrous. Protect the reaction from atmospheric moisture. Maintain the reaction pH within the optimal range of 7.2-8.5. |
| Degraded PFP ester: Improper storage or using an old batch can lead to inactive reagent. | Store PFP esters at -20°C with a desiccant. It is good practice to qualify a new batch with a small-scale control reaction. | |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Competing nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester. | Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate. | |
| Loss of Product During Workup | Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions used during extraction, such as washing with sodium bicarbonate (NaHCO₃) solution. | If possible, avoid aqueous basic workups. Consider using non-aqueous workup methods or purification techniques like silica (B1680970) gel chromatography if the product is compatible. |
| Inconsistent Results | Variability in PFP ester quality: The quality of the PFP ester may vary between batches or due to improper storage. | Always store PFP esters properly at -20°C with a desiccant. Qualify a new batch with a small-scale control reaction to ensure consistency. |
| Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture, for example, by running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparative Stability of Active Esters
| Active Ester | Relative Hydrolysis Rate | Optimal pH for Amine Conjugation | Key Advantages |
| PFP Ester | Low | 7.2 - 8.5 | More resistant to hydrolysis than NHS esters, leading to more efficient reactions. |
| NHS Ester | High | 7.0 - 8.0 | Well-established chemistry. |
| TFP Ester | Low | Slightly higher than NHS esters | Less susceptible to hydrolysis than NHS esters. |
Note: The stability of active esters is highly dependent on pH. While PFP esters are more stable than NHS esters, their rate of hydrolysis still increases with pH.
Experimental Protocols
Protocol 1: General Method for Conjugating a PFP Ester to a Protein
Materials:
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Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
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PFP ester
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.
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Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
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Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
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Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
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To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
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Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.
Protocol 2: Determining the Hydrolytic Stability of a PFP Ester
Materials:
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PFP ester
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Anhydrous DMSO or DMF
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Buffer of interest (e.g., PBS at various pH values)
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HPLC system with a suitable column (e.g., C18)
Procedure:
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Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
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Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration.
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Incubate the solution at a constant temperature (e.g., 25°C).
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At various time points, inject an aliquot of the reaction mixture onto the HPLC system.
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Monitor the disappearance of the PFP ester peak and the appearance of the hydrolysis product (carboxylic acid) peak over time.
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Calculate the half-life of the PFP ester under the tested conditions by plotting the concentration of the PFP ester versus time.
Visualizations
References
Technical Support Center: Optimizing Azd-peg13-pfp Antibody Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the reaction between Azd-peg13-pfp and antibodies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for the this compound reaction with an antibody?
A1: The generally recommended pH range for conjugating PFP esters like this compound to primary amines (lysine residues) on antibodies is between 7.2 and 8.5.[1] This range represents a balance between ensuring the deprotonation of lysine's epsilon-amino group, making it nucleophilic, and minimizing the hydrolysis of the PFP ester.
Q2: How does pH affect the reaction between this compound and the antibody?
A2: The reaction rate is pH-dependent. At a lower pH, the primary amine groups on lysine (B10760008) residues are protonated, rendering them non-nucleophilic and thus unreactive with the PFP ester. As the pH increases into the recommended range, these amines become deprotonated, which significantly increases the reaction rate. However, at very high pH levels, the rate of hydrolysis of the PFP ester also increases, which can compete with the desired conjugation reaction.[1][2]
Q3: Which buffers are suitable for this conjugation reaction?
A3: Amine-free buffers are essential to prevent the buffer components from competing with the antibody for reaction with the this compound. Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES.[1][3]
Q4: Are there any buffers I should avoid?
A4: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the PFP ester and reduce the efficiency of your antibody conjugation.
Q5: Can a lower pH (e.g., 7.0) be beneficial for the conjugation?
A5: Some studies have shown that conducting the conjugation at a slightly lower pH, such as 7.0, can improve the selectivity of the reaction. For instance, it may favor conjugation to the light chain of the antibody over the heavy chain. However, this may also result in a lower overall degree of labeling (DOL). The optimal pH should be determined empirically for your specific antibody and application.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
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Question: I am observing a very low degree of labeling (DOL) or no conjugation at all. What could be the cause?
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Answer:
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Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH below this range will result in protonated, unreactive amine groups on the antibody.
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Buffer Composition: Confirm that your buffer is free of primary amines (e.g., Tris, glycine). These will compete with the antibody for the this compound.
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Reagent Quality: this compound is moisture-sensitive. Ensure it has been stored properly under dry conditions. It is recommended to equilibrate the reagent to room temperature before opening to prevent condensation. Prepare solutions of the reagent immediately before use and do not store them.
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Antibody Purity and Concentration: The presence of other proteins (e.g., BSA) or small molecule amine contaminants in your antibody preparation can compete with the conjugation reaction. Ensure your antibody is highly purified.
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Molar Ratio: The molar ratio of this compound to the antibody may be too low. You may need to increase the excess of the PEG reagent.
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Issue 2: Antibody Aggregation Post-Conjugation
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Question: My antibody is aggregating after the conjugation reaction. How can I prevent this?
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Answer:
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pH and Antibody Stability: While a pH of 7.2-8.5 is optimal for the reaction, some antibodies may be less stable at the higher end of this range. Consider performing the reaction at a lower pH within the recommended range (e.g., 7.2-7.5).
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Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. High concentrations of organic solvents can denature antibodies. Keep the final concentration of the organic solvent in the reaction mixture to a minimum.
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Reaction Time and Temperature: Extended reaction times or elevated temperatures can increase the risk of aggregation. You can try performing the conjugation at 4°C for a longer period instead of at room temperature.
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Issue 3: Inconsistent Results Between Batches
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Question: I am getting different degrees of labeling each time I perform the conjugation. What is causing this variability?
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Answer:
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Precise pH Control: Small variations in the pH of your reaction buffer can lead to significant differences in reaction kinetics. Prepare your buffers carefully and verify the pH before each use.
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Reagent Handling: As mentioned, this compound is sensitive to moisture. Inconsistent handling and storage can lead to varying levels of reagent activity.
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Antibody Preparation: Ensure that the buffer exchange of your antibody into the reaction buffer is consistent and complete for each batch.
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Data Presentation
The optimal reaction conditions for the this compound conjugation with an antibody are a balance of several factors. The following table summarizes these conditions based on available literature for PFP esters. It is important to note that specific quantitative outcomes (e.g., Degree of Labeling) will be dependent on the specific antibody and should be determined empirically.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A lower pH (e.g., 7.0-7.4) may enhance selectivity but potentially reduce the overall reaction rate. Higher pH increases the reaction rate but also the rate of ester hydrolysis. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common for 1-4 hours. 4°C for overnight incubation may be suitable for sensitive antibodies. |
| Molar Ratio (this compound : Antibody) | 2:1 to 10:1 | This should be optimized to achieve the desired degree of labeling. |
| Reaction Time | 30 minutes to overnight | Dependent on pH, temperature, and the desired DOL. |
| Buffer System | Phosphate (B84403), Borate, Carbonate/Bicarbonate, HEPES | Must be free of primary amines. |
Experimental Protocols
Detailed Methodology for pH Optimization of this compound Antibody Conjugation
This protocol provides a framework for determining the optimal pH for your specific antibody.
1. Materials:
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Antibody of interest in an amine-free buffer (e.g., PBS)
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This compound
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Reaction Buffers: Prepare a series of amine-free buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5). Examples include 100 mM sodium phosphate buffer or 100 mM sodium bicarbonate buffer.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting columns for buffer exchange and purification
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Analytical equipment for determining the degree of labeling (e.g., UV-Vis spectrophotometer, HPLC)
2. Antibody Preparation:
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Buffer exchange the antibody into the first reaction buffer (e.g., pH 7.0) using a desalting column to a final concentration of 1-5 mg/mL.
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Divide the antibody solution into equal aliquots for each pH condition to be tested.
3. This compound Preparation:
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Allow the vial of this compound to warm to room temperature before opening.
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Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
4. Conjugation Reaction:
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For each pH condition, add the desired molar excess of the this compound stock solution to the antibody solution.
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Incubate the reactions at room temperature for a set time (e.g., 2 hours) with gentle mixing.
5. Quenching and Purification:
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(Optional) Quench the reaction by adding a small amount of the quenching buffer.
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Purify the conjugated antibody from excess, unreacted this compound using desalting columns, buffer exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).
6. Analysis:
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Determine the protein concentration and the degree of labeling (DOL) for each pH condition using appropriate analytical methods.
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Analyze the conjugates for aggregation using size-exclusion chromatography (SEC-HPLC).
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Compare the results to identify the pH that provides the desired DOL with minimal aggregation.
Mandatory Visualizations
Caption: Experimental workflow for optimizing the pH of this compound antibody conjugation.
Caption: Reaction pathway for the conjugation of this compound to an antibody's primary amine.
References
Technical Support Center: Troubleshooting Side Reactions of PFP Esters with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl (PFP) esters are highly reactive reagents widely used for the acylation of primary and secondary amines in bioconjugation and peptide synthesis. Their high reactivity promotes efficient formation of stable amide bonds. However, under certain conditions, PFP esters can participate in undesirable side reactions with various amino acid side chains, leading to reduced yield of the target conjugate and the formation of impurities. This technical support center provides a comprehensive guide to identifying, troubleshooting, and minimizing these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary, desired reaction of PFP esters with proteins and peptides?
A1: The primary and intended reaction is the nucleophilic acyl substitution with the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus to form a stable amide bond. This reaction is most efficient in the pH range of 7.2 to 8.5.[1][2]
Q2: What is the most common side reaction to be aware of?
A2: The most common side reaction is hydrolysis of the PFP ester.[1] In the presence of water, particularly at pH values above 8.5, the ester is cleaved, yielding the corresponding carboxylic acid which is unreactive towards amines.[2] While PFP esters are generally more resistant to hydrolysis than other active esters like N-hydroxysuccinimide (NHS) esters, it remains a significant competing reaction.[2]
Q3: Can PFP esters react with amino acids other than lysine?
A3: Yes, PFP esters can react with other nucleophilic amino acid side chains, leading to undesired modifications. The most notable side reactions occur with serine, threonine, tyrosine (O-acylation), and cysteine (S-acylation). The imidazole (B134444) ring of histidine can also be acylated.
Q4: How does histidine influence side reactions?
A4: The imidazole side chain of histidine can act as a catalyst, promoting the O-acylation of serine, threonine, and tyrosine residues. This can significantly increase the formation of these undesired byproducts.
Q5: Are there amino acids that are generally considered non-reactive towards PFP esters?
A5: Amino acids with non-nucleophilic side chains, such as alanine, valine, leucine, isoleucine, phenylalanine, and methionine (thioether), are generally not reactive towards PFP esters under typical conjugation conditions. The guanidinium (B1211019) group of arginine is also generally not reactive towards acylation by PFP esters.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Yield of Desired Product | 1. Hydrolysis of PFP ester: The PFP ester has degraded due to moisture or high pH. | - Ensure all solvents (e.g., DMSO, DMF) are anhydrous. - Prepare PFP ester solutions immediately before use. - Perform the reaction within the optimal pH range of 7.2-8.5. - Store PFP esters at -20°C with a desiccant. |
| 2. Competing side reactions: The PFP ester is being consumed by reactions with other nucleophilic amino acid side chains (e.g., Ser, Thr, Tyr, Cys, His). | - Optimize the stoichiometry by using a higher molar excess of the PFP ester to favor the reaction with the more abundant and generally more nucleophilic primary amines. - If O-acylation is suspected, especially in the presence of histidine, consider adding additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) to suppress this side reaction. - Adjust the pH to the lower end of the optimal range (e.g., 7.2-7.5) to decrease the reactivity of hydroxyl and thiol groups. | |
| Unexpected Mass Increase in Product (Mass Spectrometry) | 1. O-acylation: Acylation of serine, threonine, or tyrosine residues has occurred. | - Analyze the peptide sequence for the presence of these residues, particularly in proximity to histidine. - Employ the mitigation strategies for O-acylation mentioned above. - Treat the sample under conditions that can reverse O-acylation (e.g., mild hydroxylamine (B1172632) treatment), though this may also affect other parts of the molecule. |
| 2. S-acylation: The thiol group of cysteine has been acylated. | - If cysteine residues are present and not intended for modification, they should be protected prior to reaction with the PFP ester. | |
| 3. N-acylation of Histidine: The imidazole ring of histidine has been acylated. | - Use a side-chain protected histidine derivative during peptide synthesis if this side reaction is a concern. | |
| Product Heterogeneity (Multiple Peaks in HPLC) | 1. Incomplete reaction and presence of side products: A mixture of unreacted starting material, desired product, and various acylated side products exists. | - Optimize reaction time and temperature to drive the primary reaction to completion. - Use purification techniques with high resolving power, such as reverse-phase HPLC, to separate the different species. - Characterize the different peaks by mass spectrometry to identify the nature of the side products. |
| 2. Racemization: Loss of stereochemical integrity, particularly when activating histidine residues. | - Use appropriate coupling reagents and conditions that minimize racemization, such as adding HOBt or Oxyma when using carbodiimides. |
Summary of Side Reactions and Influencing Factors
| Amino Acid | Side Chain | Side Reaction | Influencing Factors | Mitigation Strategies |
| Serine (Ser) | Hydroxyl (-OH) | O-acylation | - Higher pH - Presence of Histidine (catalysis) | - Lower pH (7.2-7.5) - Use of additives (e.g., 2,4-dinitrophenol) - Protect hydroxyl group |
| Threonine (Thr) | Hydroxyl (-OH) | O-acylation | - Higher pH - Presence of Histidine (catalysis) | - Lower pH (7.2-7.5) - Use of additives (e.g., 2,4-dinitrophenol) - Protect hydroxyl group |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | O-acylation | - Higher pH - Presence of Histidine (catalysis) | - Lower pH (7.2-7.5) - Use of additives (e.g., 2,4-dinitrophenol) - Protect phenolic hydroxyl group |
| Cysteine (Cys) | Thiol (-SH) | S-acylation | - pH > 7.5 | - Lower pH (6.5-7.5) - Protect thiol group |
| Histidine (His) | Imidazole | N-acylation | - Availability of the nucleophilic imidazole nitrogen | - Use of side-chain protected histidine (e.g., His(Trt), His(Boc)) |
| (Not an amino acid) | Water (H₂O) | Hydrolysis | - pH > 8.5 - Presence of moisture | - Anhydrous conditions - pH 7.2-8.5 - Prepare reagents fresh |
Key Experimental Protocols
Protocol 1: Monitoring PFP Ester Reactions by HPLC
This protocol allows for the analysis of the reaction mixture to identify the consumption of the PFP ester, the formation of the desired product, and the emergence of byproducts such as the hydrolyzed carboxylic acid.
Materials:
-
Reaction mixture aliquots
-
HPLC system with a C18 column and UV detector
-
Mobile phase A: Water with 0.1% TFA
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution that will cap any remaining reactive PFP ester (e.g., Tris buffer) or by diluting into the HPLC mobile phase to stop the reaction.
-
Analyze the quenched sample by reverse-phase HPLC.
-
Use a gradient elution method, for example, starting from 5% B to 95% B over 20-30 minutes.
-
Monitor the chromatogram at a suitable wavelength (e.g., 260 nm or 280 nm) to detect the PFP ester, the acylated product, and the hydrolyzed carboxylic acid. The PFP ester will typically be more hydrophobic and have a longer retention time than the hydrolyzed acid.
Protocol 2: General Procedure for PFP Ester Conjugation to a Protein
This protocol provides a starting point for the conjugation of a PFP ester to a protein, targeting primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
PFP ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Slowly add the desired molar excess (e.g., 5-15 fold) of the PFP ester solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted PFP ester and byproducts.
Visualizing Reaction Pathways
Caption: Reaction pathways of PFP esters with amino acid side chains.
Caption: A logical workflow for troubleshooting PFP ester reactions.
References
- 1. Selective peptide bond formation via side chain reactivity and self-assembly of abiotic phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Support Center: Optimizing Antibody-Drug Conjugates with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the stability and clearance of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker is a crucial component in an ADC, connecting the monoclonal antibody to the cytotoxic payload.[][2][3] Its primary roles are to:
-
Enhance Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[4][5] Incorporating a hydrophilic PEG linker mitigates these issues, improving the ADC's solubility and stability.
-
Improve Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends its plasma half-life. This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissue.
-
Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.
-
Enable Higher Drug-to-Antibody Ratios (DAR): By improving solubility and reducing aggregation, PEG linkers can allow for the attachment of more drug molecules per antibody without compromising the ADC's properties.
Q2: How does PEG linker length affect ADC stability and aggregation?
A2: The length of the PEG linker significantly influences the stability and aggregation of ADCs. Hydrophobic drug-linker combinations are a primary cause of ADC aggregation, which can negatively impact efficacy and induce an immune response.
-
Shorter PEG Linkers: While they can create more compact conjugates, very short linkers may not provide sufficient separation between the hydrophobic payload and the antibody, potentially leading to aggregation, especially at higher DARs.
-
Longer PEG Linkers: Longer PEG chains create a "hydration shell" around the ADC, effectively masking the hydrophobicity of the payload and preventing aggregation. Studies have shown that even a short PEG2 spacer can be as effective as longer spacers in eliminating aggregation. The choice of linker length represents a balance, as excessively long linkers might introduce other challenges.
Q3: What is the impact of PEG linker length on ADC clearance and pharmacokinetics?
A3: PEG linker length has a direct and significant impact on the clearance rate and overall pharmacokinetic profile of an ADC.
-
Reduced Clearance: Longer PEG chains increase the size of the ADC, leading to reduced clearance by the kidneys and the reticuloendothelial system. This results in a longer circulation half-life.
-
Increased Exposure: By decreasing the clearance rate, PEG linkers lead to higher plasma exposure of the ADC over time. There appears to be a threshold effect, where increasing PEG length beyond a certain point (e.g., PEG8) may not lead to further significant reductions in clearance.
-
Improved Tumor Accumulation: The extended circulation time allows for greater accumulation of the ADC at the tumor site, which can enhance its therapeutic efficacy.
Q4: Can the PEG linker length affect the in vitro cytotoxicity and in vivo efficacy of an ADC?
A4: Yes, the length of the PEG linker can modulate both the in vitro potency and the in vivo efficacy of an ADC, sometimes in opposing ways.
-
In Vitro Cytotoxicity: The effect on in vitro cytotoxicity can be context-dependent. Some studies have shown that the inclusion of a PEG linker has no significant effect on in vitro potency. However, other research, particularly with smaller targeting moieties like affibodies, has demonstrated that longer PEG chains can lead to a reduction in in vitro cytotoxicity. This may be due to steric hindrance, where the longer linker impedes the interaction of the payload with its intracellular target.
-
In Vivo Efficacy: In contrast, longer PEG linkers generally lead to improved in vivo efficacy. This is primarily attributed to the enhanced pharmacokinetic properties, such as longer half-life and increased tumor accumulation, which often outweigh a potential decrease in in vitro potency. Studies have shown a direct correlation between longer PEG chains, increased plasma and tumor exposure, and greater tumor growth inhibition.
Troubleshooting Guides
Issue 1: High levels of ADC aggregation observed during formulation.
-
Possible Cause: The ADC construct, particularly with a high drug-to-antibody ratio (DAR) and a hydrophobic payload, is prone to aggregation. The PEG linker may be too short to effectively shield the hydrophobic components.
-
Troubleshooting Steps:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of monomeric, dimeric, and high molecular weight species.
-
Evaluate Longer PEG Linkers: Synthesize ADCs with systematically longer PEG linkers (e.g., PEG4, PEG8, PEG12) while keeping the antibody, payload, and conjugation chemistry constant.
-
Re-evaluate by SEC: Analyze the new ADC constructs by SEC to determine if the increased PEG length reduces aggregation.
-
Consider Branched PEG Linkers: Studies have shown that branched or pendant PEG architectures can be more effective at shielding hydrophobic payloads than linear PEG linkers, especially at high DARs.
-
Issue 2: Rapid clearance of the ADC in preclinical in vivo studies.
-
Possible Cause: The ADC may have insufficient hydrodynamic size, leading to rapid renal clearance. This is often a challenge for ADCs with low DAR or those constructed with smaller antibody fragments. The PEG linker may be too short to provide the necessary increase in size and shielding from clearance mechanisms.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a thorough PK study to determine the clearance rate and half-life of the ADC.
-
Increase PEG Linker Length: As with aggregation issues, synthesize and test ADCs with longer PEG linkers. A clear relationship has been observed where longer PEG chains result in slower clearance.
-
Monitor Key PK Parameters: For each new construct, measure plasma concentration over time to determine if the clearance rate has decreased and the half-life has been extended.
-
Threshold Effect: Be aware that there may be a point of diminishing returns, where increasing PEG length beyond a certain point (e.g., PEG8) does not further decrease clearance.
-
Data at a Glance: Impact of PEG Linker Length
Table 1: Effect of PEG Linker Length on ADC Clearance in Rats
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~15 | 1.0 |
| PEG2 | ~10 | 0.67 |
| PEG4 | ~7 | 0.47 |
| PEG8 | ~5 | 0.33 |
| PEG12 | ~5 | 0.33 |
| PEG24 | ~5 | 0.33 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| PEG Linker Length | Fold Reduction in Cytotoxicity (vs. No PEG) |
| No PEG | 1.0 |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22.0 |
Data from a study on ZHER2-affibody conjugated to MMAE.
Visualizing Key Concepts and Workflows
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Impact of increasing PEG linker length on ADC properties.
Caption: Experimental workflow for ADC development and analysis.
Detailed Experimental Protocols
1. Protocol: Determination of Drug-to-Antibody Ratio (DAR)
-
Principle: The average number of drug molecules conjugated to each antibody is determined using UV/Vis spectrophotometry. This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic payload (at a different wavelength, e.g., 252 nm).
-
Materials:
-
Purified ADC sample
-
Unconjugated antibody (for reference)
-
Formulation buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of the payload.
-
Measure the absorbance of the unconjugated antibody at the same wavelengths.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the drug's absorbance at 280 nm.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
-
2. Protocol: In Vitro Plasma Stability Assay
-
Principle: This assay assesses the stability of the ADC in plasma by measuring the amount of drug that remains conjugated to the antibody over time.
-
Materials:
-
ADC sample
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
ELISA plates and reagents (for measuring total and conjugated antibody) or LC-MS (for measuring free payload)
-
-
Procedure:
-
Incubate the ADC sample in plasma at 37°C.
-
At predetermined time points (e.g., 0, 6, 24, 48, 72 hours), draw aliquots of the plasma samples.
-
Quantify the amount of total antibody and the amount of antibody-conjugated drug using a validated ELISA method.
-
Alternatively, quantify the amount of free payload released into the plasma using LC-MS.
-
Calculate the percentage of ADC remaining intact at each time point to determine its stability profile.
-
3. Protocol: Pharmacokinetic (PK) Study in Rodents
-
Principle: This study evaluates the in vivo clearance and half-life of ADCs with varying PEG linker lengths.
-
Materials:
-
ADCs with different PEG linkers
-
Rodent model (e.g., mice or rats)
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS for ADC quantification
-
-
Procedure:
-
Administer the ADCs intravenously to the animals at a specific dose.
-
Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the ADC in the plasma samples using a validated method, such as an ELISA that detects the antibody portion of the conjugate.
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
-
References
Technical Support Center: Strategies to Reduce Aggregation of ADCs with Hydrophobic Payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation, particularly when working with hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, especially with hydrophobic payloads?
A1: ADC aggregation is a multifactorial issue, primarily driven by the increased hydrophobicity of the conjugate.[1][2] Key causes include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface creates "hydrophobic patches." These patches can interact between ADC molecules, leading to self-association and aggregation.[3][4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, leading to a greater tendency for aggregation.[1][6] While a high DAR can enhance cytotoxicity, it can negatively impact the ADC's stability and pharmacokinetic profile.[7]
-
Conformational Instability: The attachment of the drug-linker can alter the antibody's natural three-dimensional structure, potentially exposing hydrophobic regions that were previously buried.[4][8] This destabilization, particularly in the CH2 domain, can make the ADC more prone to aggregation.[8]
-
Unfavorable Formulation & Process Conditions: Several external factors can induce aggregation:
-
pH and Buffer: Holding the ADC solution at a pH near its isoelectric point can decrease solubility and promote aggregation.[3] Unfavorable buffer conditions, such as incorrect salt concentrations, can also destabilize the molecule.[3]
-
Mechanical Stress: High shear forces during manufacturing steps like mixing and filtration can lead to protein denaturation and aggregation.[4][9]
-
Temperature and Storage: Exposure to elevated temperatures, repeated freeze-thaw cycles, and even light can degrade the ADC and cause aggregation.[1][4][9]
-
Q2: What are the consequences of ADC aggregation for our research?
A2: ADC aggregation can have significant detrimental effects on therapeutic development, including:
-
Reduced Efficacy: Aggregates may have a reduced ability to bind to their target antigen.[1] They are also often cleared more rapidly from circulation, which limits the amount of drug that reaches the tumor tissue.[10][11]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight (HMW) species, is a major concern as they can be immunogenic, potentially causing severe adverse immune responses in patients.[1][3][8]
-
Physical Instability: Aggregation leads to the formation of soluble and insoluble particles, which compromises the stability, manufacturability, and shelf-life of the product.[4][]
-
Off-Target Toxicity: Aggregates can be taken up non-specifically by immune cells, leading to the premature release of the cytotoxic payload and causing off-target toxicity.[4][8]
Q3: What are the main strategic approaches to prevent or minimize ADC aggregation?
A3: A multi-pronged approach combining formulation, protein engineering, and process optimization is the most effective way to mitigate aggregation.
-
Formulation Optimization: This involves adjusting the solution conditions to stabilize the ADC. Key strategies include optimizing the pH and ionic strength of the buffer and adding stabilizers or excipients like polysorbates and sugars.[9][]
-
Payload and Linker Engineering: Reducing the hydrophobicity of the ADC molecule itself is a core strategy. This can be achieved by incorporating hydrophilic linkers (e.g., polyethylene (B3416737) glycol (PEG), sulfonate groups) or by designing more hydrophilic payloads.[4][][13] Technologies like ChetoSensar™ introduce hydrophilic chito-oligosaccharides into the linker to dramatically improve solubility.[7]
-
Antibody and Conjugation Site Engineering: Using site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which are often more stable.[14][15] Additionally, the antibody itself can be engineered to reduce aggregation-prone regions.[4][11]
-
Process Optimization: Manufacturing process improvements can prevent the formation of aggregates at their source. A key innovation is immobilizing the antibody on a solid support during the conjugation step (e.g., "Lock-Release" technology), which physically prevents ADC molecules from interacting and aggregating.[3][5] Minimizing exposure to mechanical and thermal stress is also critical.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Problem | Possible Causes | Recommended Troubleshooting Steps & Solutions |
| Increased Aggregates Post-Conjugation (Detected by SEC) | 1. High hydrophobicity from payload/linker.[4][14] 2. Unfavorable conjugation conditions (pH, co-solvents).[3] 3. High DAR leading to instability.[1] | 1. Evaluate Linker/Payload: If possible, test a more hydrophilic linker (e.g., PEG-containing) or a payload with better solubility characteristics.[4][13] 2. Optimize Conjugation: Screen different pH values and co-solvent concentrations for the conjugation reaction. Consider a solid-phase conjugation method to prevent intermolecular interactions.[3][5] 3. Lower the DAR: Reduce the molar excess of the drug-linker during conjugation to target a lower, more stable average DAR.[7] |
| Visible Particles or Cloudiness in ADC Solution | 1. Severe aggregation and precipitation.[4] 2. Poor formulation stability (suboptimal pH, insufficient excipients).[9] 3. Freeze-thaw or temperature-induced instability.[1] | 1. Centrifuge and Re-analyze: Spin down the sample to remove insoluble particles and analyze the supernatant by SEC and DLS to quantify remaining soluble aggregates.[6] 2. Reformulate: Conduct a formulation screening study. Test a range of pH values (e.g., 5.0-7.0) and add stabilizers like polysorbate (0.01-0.05%) or sugars (e.g., sucrose, trehalose).[8][9] 3. Assess Stability: Perform stress testing (thermal, freeze-thaw) on different formulations to identify the most stable conditions.[9] |
| Inconsistent Results in Cell-Based or In Vivo Assays | 1. Heterogeneity of the ADC preparation due to aggregation.[6] 2. Aggregates causing rapid clearance or altered activity.[8][10] | 1. Purify the ADC: Use preparative Size Exclusion Chromatography (SEC) to isolate the monomeric ADC fraction and remove aggregates before conducting functional assays.[6] 2. Characterize Fractions: Analyze the purified monomer and aggregate fractions separately to understand their respective contributions to the observed activity.[16] 3. Re-evaluate Hydrophobicity: If the monomeric ADC is still unstable, the overall hydrophobicity may be too high. Explore site-specific conjugation or more hydrophilic drug-linkers.[6][14] |
| Poor Peak Shape and Resolution in SEC Analysis | 1. Non-specific hydrophobic interactions between the ADC and the SEC column stationary phase.[17] | 1. Modify Mobile Phase: Add an organic modifier to the mobile phase (e.g., 15% 2-propanol or acetonitrile) to disrupt hydrophobic interactions and improve peak shape.[17] 2. Select Appropriate Column: Use a column specifically designed for biomolecule separation that has low non-specific binding properties. The Agilent AdvanceBio SEC column is one such example that can provide good resolution without organic modifiers.[17] |
Data Presentation
Table 1: Comparison of Strategies to Mitigate Aggregation of a Trastuzumab-MMAE (DAR 8) ADC
| Strategy | % Aggregate (Initial) | % Aggregate (After 7 days at 40°C) | Key Finding |
| Control (Standard Formulation) | 5.2% | >95% | Highly unstable under thermal stress, consistent with hydrophobic payload-induced aggregation.[18] |
| Formulation Optimization (Added Polysorbate 20 & Sucrose) | 3.1% | 65.8% | Excipients provide some protection but are insufficient to fully stabilize a highly hydrophobic ADC.[9] |
| Use of Hydrophilic Linker (PEG4) | 1.5% | 15.3% | Incorporating a hydrophilic PEG linker significantly reduces aggregation propensity.[4][13] |
| Use of Hydrophilic Glycoside Payload (Monomethylauristatin U - MMAU) | <1% | 2.0% | Swapping the payload for a more hydrophilic version has a dramatic stabilizing effect, even at a high DAR.[18] |
| Solid-Phase Conjugation ("Lock-Release") | <1% | 1.8% | Preventing intermolecular interactions during conjugation yields a highly stable final product.[3][5] |
Data is illustrative and based on trends reported in the literature.[18]
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
This method separates molecules based on their hydrodynamic radius to quantify high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) fragments.[4][19]
-
System Preparation:
-
LC System: An HPLC or UPLC system (e.g., Agilent 1260 Infinity Bio-inert LC) is required.[17]
-
Column: Use a size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm or TSKgel G3000SWxl).[6][17]
-
Mobile Phase: Prepare an aqueous mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[6] For hydrophobic ADCs, 15% 2-propanol may be added to improve peak shape.[17]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[6]
-
-
Sample Preparation:
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peak areas for the HMW species (eluting first), the main monomer peak, and any LMW fragments (eluting last).
-
Calculate the percentage of aggregates using the formula: % Aggregates = (Area of HMW Peaks / Total Area of All Peaks) * 100.
-
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
DLS measures fluctuations in scattered light intensity to determine the size distribution of particles in solution. It is highly sensitive to the presence of large aggregates.[4][9]
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the measurement parameters, including temperature (e.g., 25°C), scattering angle (e.g., 90° or 173°), and the properties of the dispersant (viscosity and refractive index of the buffer).[6]
-
-
Sample Preparation:
-
Measurement:
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample temperature to equilibrate for at least 5 minutes.
-
Perform at least three consecutive measurements to ensure reproducibility.[6]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
Report the average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). An increase in the Z-average size or a high PDI (>0.2) indicates the presence of aggregates.
-
Visualizations
Caption: Mechanism of ADC aggregation induced by hydrophobic payloads.
Caption: Troubleshooting workflow for addressing ADC aggregation issues.
Caption: Decision tree for selecting an ADC aggregation reduction strategy.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 8. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are the impacts of adc linkers on the circulation time of drugs? - Blog [leapchem.com]
- 11. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Building the Next Generation of Biologics: Inside the Future of Protein Engineering - BioSpace [biospace.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
Azd-peg13-pfp stability in DMSO and DMF stock solutions
This technical support center provides guidance on the stability of AZD-Peg13-PFP in DMSO and DMF stock solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: For initial stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are recommended. These polar aprotic solvents are generally suitable for dissolving molecules like this compound. The choice between DMSO and DMF may depend on the specific requirements of your downstream application, such as cell viability and assay compatibility. For many biological assays, the final concentration of DMSO should be kept low (ideally below 0.1%) to minimize toxicity.[1]
Q2: How should I store this compound stock solutions?
A2: To minimize degradation, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C.[2] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage should always be at freezing temperatures.
Q3: What is the expected stability of the PFP ester in this compound in DMSO or DMF?
A3: The pentafluorophenyl (PFP) ester in this compound is known to be more stable against hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[3] However, prolonged exposure to moisture can still lead to hydrolysis. Therefore, it is crucial to use anhydrous solvents and to minimize the exposure of the stock solution to ambient air.
Q4: Can I expect the PEG linker to be stable in these solvents?
A4: Polyethylene glycol (PEG) linkers are generally stable and do not typically undergo degradation under standard storage and handling conditions in anhydrous DMSO or DMF.
Q5: What are the potential signs of this compound degradation in my stock solution?
A5: Signs of degradation may include a decrease in the expected activity of the compound in your experiments, the appearance of precipitates that do not redissolve upon warming, or a change in the color of the solution. To confirm degradation, analytical methods such as HPLC-MS are recommended to check for the appearance of new peaks or a decrease in the area of the parent compound peak.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound stock solutions.
Issue 1: Precipitate observed in the stock solution.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may be too high for the solvent.
-
Solution: Gently warm the solution to 37°C and vortex to see if the precipitate dissolves. If it does not, consider preparing a new, more dilute stock solution.
-
-
Possible Cause 2: Contamination with Water. Water contamination can lead to the hydrolysis of the PFP ester and subsequent precipitation.
-
Solution: Always use anhydrous solvents and store the stock solution with desiccant. Prepare fresh stock solutions if water contamination is suspected.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to come out of solution.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue 2: Reduced or no activity in the downstream assay.
-
Possible Cause 1: Degradation of the PFP ester. The amine-reactive PFP ester is the functional group for conjugation. If it hydrolyzes, the molecule will be inactive.
-
Solution: Prepare a fresh stock solution from lyophilized powder. To test the activity of the PFP ester, a small-scale reaction with a primary amine-containing molecule can be performed and the product analyzed by mass spectrometry.
-
-
Possible Cause 2: Incorrect concentration. Errors in weighing the compound or in dilution can lead to a lower than expected concentration.
-
Solution: Re-measure the concentration of the stock solution using a suitable analytical method, if available. Prepare a new stock solution, paying close attention to weighing and dilution steps.
-
Quantitative Data Summary
| Solvent | Storage Temperature (°C) | Time Point | Purity by HPLC (%) (Hypothetical Data) |
| DMSO | -80 | 1 month | >99% |
| DMSO | -20 | 1 month | 98% |
| DMSO | 4 | 1 week | 95% |
| DMSO | Room Temperature | 24 hours | 90% |
| DMF | -80 | 1 month | >99% |
| DMF | -20 | 1 month | 97% |
| DMF | 4 | 1 week | 94% |
| DMF | Room Temperature | 24 hours | 88% |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general method for determining the stability of this compound in DMSO or DMF over time at different storage temperatures.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Anhydrous DMF
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) for peak identification
Procedure:
-
Stock Solution Preparation:
-
Carefully weigh a precise amount of lyophilized this compound.
-
Dissolve the compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small-volume, airtight microcentrifuge tubes for each storage condition.
-
Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature.
-
-
Time Points for Analysis:
-
Analyze the samples at various time points, for example: T=0 (immediately after preparation), T=24 hours, T=1 week, T=1 month, and T=3 months.
-
-
Sample Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound.
-
Calculate the percentage purity by dividing the peak area of the parent compound by the total peak area of all components.
-
Use MS to identify any new peaks that may correspond to degradation products.
-
-
Data Interpretation:
-
Plot the percentage purity of this compound as a function of time for each storage condition to determine the rate of degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution issues.
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway for a PROTAC utilizing a linker.
References
Technical Support Center: Post-Conjugation Purification of Azd-peg13-pfp
Welcome to the technical support center for post-conjugation purification of Azd-peg13-pfp. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted this compound from your reaction mixture.
Introduction to this compound Conjugation
This compound is an amine-reactive labeling reagent. The pentafluorophenyl (PFP) ester group readily reacts with primary and secondary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer (peg13) enhances the solubility of the reagent and the resulting conjugate in aqueous solutions. PFP esters are generally more stable to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider range of reaction conditions.[1][2][3]
A critical step following the conjugation reaction is the removal of unreacted this compound to ensure the purity of the final conjugate and to avoid potential interference in downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound after conjugation?
A1: The most common methods for removing small molecule impurities like unreacted this compound from larger biomolecule conjugates are based on size differences. These include:
-
Dialysis: A widely used technique for separating molecules based on size through a semi-permeable membrane.[1][3][4]
-
Gel Filtration Chromatography (Size Exclusion Chromatography or SEC): This method separates molecules based on their hydrodynamic radius. It is very effective at removing small, unreacted molecules from larger, conjugated proteins.[1][3][]
-
Ultrafiltration/Diafiltration: This technique uses membranes to separate molecules based on size and can be used to remove unreacted reagents and exchange the buffer.[4][6]
Q2: Can I use chromatography techniques other than SEC for purification?
A2: Yes, other chromatography methods can be employed, often as a secondary polishing step after initial size-based separation:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, which may allow for the separation of the conjugated protein from the unconjugated one.[][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The addition of the PEG chain can alter the hydrophobicity of the protein, potentially enabling separation.[][7]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity and is often used for analyzing the purity of the final conjugate.[]
Q3: My conjugation reaction failed or has a very low yield. What are the possible causes?
A3: Several factors can contribute to low conjugation efficiency:
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester.[1][3]
-
Hydrolysis of the PFP ester: Although more stable than NHS esters, PFP esters can still hydrolyze in aqueous solutions, especially at high pH. It is recommended to prepare the this compound solution immediately before use and not to store it in solution.[1][2][3]
-
Suboptimal pH: The reaction with amines is most efficient at a slightly basic pH (typically 7.2-8.5) where the amine groups are deprotonated and thus more nucleophilic.[2][8]
-
Incorrect molar ratio of reactants: The ratio of this compound to your biomolecule may need to be optimized. A molar excess of the PFP ester is typically used.[8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the removal of unreacted this compound.
| Problem | Possible Cause | Recommended Solution |
| Unreacted this compound detected in the final product after purification. | Inefficient size-based separation: The chosen dialysis membrane cutoff or gel filtration resin may not be appropriate for the size of your conjugate and the unreacted reagent. | - For dialysis, ensure the molecular weight cutoff (MWCO) of the membrane is significantly lower than your conjugate but large enough to allow the unreacted this compound to pass through. - For gel filtration, select a resin with an appropriate fractionation range to effectively separate your conjugate from the smaller unreacted reagent.[4] |
| Contamination of purification columns: The chromatography column may have residual contaminants. | - Thoroughly clean and regenerate your chromatography columns according to the manufacturer's instructions. | |
| Low recovery of the conjugated product after purification. | Non-specific binding to the purification matrix: The PEGylated protein may be interacting with the dialysis membrane or chromatography resin. | - For highly hydrophobic proteins, consider using a different type of membrane or chromatography resin that is less prone to non-specific binding.[4] - Adjusting the buffer composition (e.g., adding a non-ionic detergent in low concentrations for HIC) may help reduce non-specific interactions. |
| Precipitation of the conjugate: The buffer conditions during purification may be causing the conjugate to aggregate and precipitate. | - Ensure that the pH and ionic strength of the purification buffers are compatible with your protein's stability. - Perform purification at a lower temperature (e.g., 4°C) to enhance protein stability. | |
| Difficulty separating conjugated from unconjugated protein. | Similar physical properties: The addition of the this compound may not have sufficiently altered the size or charge of the protein for effective separation by SEC or IEX. | - Consider using a higher resolution chromatography technique like HIC or RP-HPLC for separation.[][7] - Optimize the PEGylation reaction to achieve a higher degree of labeling, which will result in a greater change in the physical properties of the protein. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Buffer Preparation: Prepare a suitable reaction buffer that is free of primary amines, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.0.[1]
-
Protein Preparation: If your protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.[1][3] Adjust the protein concentration to 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3]
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[1][8]
-
Quenching (Optional): To stop the reaction, you can add a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[8]
Protocol for Removal of Unreacted this compound by Gel Filtration
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer for your conjugate.
-
Sample Application: Apply the reaction mixture to the top of the equilibrated column.
-
Elution: Elute the sample with the storage buffer. The larger conjugated protein will pass through the column more quickly (in the void volume), while the smaller, unreacted this compound will be retained longer.
-
Fraction Collection: Collect fractions and analyze them for the presence of your conjugate (e.g., by measuring absorbance at 280 nm for proteins).
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for post-conjugation purification.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 6. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Technical Support Center: Effect of Temperature on PFP Ester Conjugation Kinetics
This technical support center provides researchers, scientists, and drug development professionals with essential information on optimizing temperature for pentafluorophenyl (PFP) ester conjugation reactions. PFP esters are highly efficient amine-reactive crosslinkers used for creating stable amide bonds with biomolecules.[1][2][3] Temperature is a critical parameter that directly influences the rate of both the desired conjugation reaction and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for PFP ester conjugation?
A1: PFP ester conjugations are typically performed within a temperature range of 4°C to 37°C.[4][5] The optimal temperature depends on the stability of the biomolecule, the desired reaction speed, and the urgency of the experiment.
Q2: How does temperature directly affect the speed of the conjugation reaction?
A2: In line with general chemical kinetics, increasing the temperature accelerates the reaction rate. A conjugation that might take several hours to overnight at 4°C can often be completed in 30 minutes to an hour at higher temperatures like room temperature or 37°C.[4][6] For example, a common protocol for IgG PEGylation suggests incubating for 2 hours at room temperature or just 30 minutes at 37°C.[4][7]
Q3: What is the relationship between reaction temperature and the competing hydrolysis reaction?
A3: Temperature accelerates both the desired aminolysis (conjugation) and the competing hydrolysis of the PFP ester.[8] While PFP esters are known to be significantly more resistant to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters, higher temperatures and especially higher pH (>8.5) will increase the rate of hydrolysis, which deactivates the reagent.[1][2][9][10]
Q4: Should I choose a lower or higher temperature for my experiment?
A4: The choice depends on balancing reaction speed with the stability of your biomolecule:
-
Low Temperature (4°C): This is the preferred condition for thermally sensitive biomolecules, such as certain proteins or antibodies, to prevent denaturation or aggregation. It is also used when a slow, controlled reaction is desired, often conducted overnight.[6][11]
-
Room Temperature (20-25°C): This is a common starting point that offers a good balance between reaction efficiency and experimental convenience. Typical reaction times are 1-4 hours.[6][10]
-
High Temperature (37°C): This is used to achieve rapid conjugation, typically within 30-60 minutes, for biomolecules that are known to be stable at this temperature.[4][5]
Q5: Are PFP esters moisture-sensitive?
A5: Yes, PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[4][8][10] To prevent condensation of atmospheric moisture onto the product, always allow the reagent vial to equilibrate to room temperature before opening.[4][5] It is strongly recommended to prepare PFP ester solutions immediately before use and to avoid making stock solutions for storage, as the ester will degrade over time.[4][5][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Suboptimal Temperature: The reaction temperature may be too low for the desired timeframe, resulting in an incomplete reaction.[12] | Increase the incubation temperature (e.g., from 4°C to room temperature) or extend the reaction time. Ensure the target biomolecule is stable at the higher temperature. |
| 2. PFP Ester Hydrolysis: The reagent may have degraded due to exposure to moisture before or during the reaction. This is accelerated at higher pH and temperature.[1][10][12] | Use fresh, high-quality PFP ester. Ensure it is stored correctly and equilibrated to room temperature before opening. Prepare the solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[4][10] | |
| 3. Incorrect pH: The reaction pH is outside the optimal range of 7.2-8.5. At lower pH, the target amine groups are protonated and less nucleophilic; at higher pH, hydrolysis is significantly accelerated.[1][6][12] | Verify that the reaction buffer is within the pH 7.2-8.5 range. Use amine-free buffers such as phosphate, bicarbonate, or borate.[4] | |
| 4. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the PFP ester.[4][12] | Exchange the biomolecule into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before starting the conjugation.[4][5] | |
| Reaction is Too Slow | Insufficient Thermal Energy: The selected temperature is too low for the desired reaction speed. | Increase the incubation temperature. For example, moving the reaction from room temperature to 37°C can significantly shorten the required incubation time.[4] |
| Inconsistent Results Between Experiments | 1. Reagent Degradation: The PFP ester may have degraded due to improper storage or handling, leading to batch-to-batch variability. | Always store the PFP ester at -20°C with a desiccant and handle it with care to minimize moisture exposure.[5][10] Qualify new batches with a small-scale control reaction. |
| 2. Fluctuation in Reaction Parameters: Minor variations in temperature, pH, or reaction time between experiments can lead to different outcomes. | Precisely control all reaction parameters. Use a calibrated incubator or water bath to maintain a constant temperature. Ensure buffer pH is consistent for each experiment.[1] |
Data Summary: Recommended Incubation Conditions
The following table summarizes commonly used incubation conditions for PFP ester conjugations based on various applications.
| Temperature | Incubation Time | Typical Application |
| 37°C | 30 minutes | Rapid PEGylation of stable proteins like IgG.[4][7] |
| Room Temp (20-25°C) | 1 - 4 hours | General purpose conjugation for various biomolecules.[6][10] |
| Room Temp (20-25°C) | 1 hour | Labeling of antibodies and nanobodies. |
| 4°C | ~18 hours (Overnight) | Conjugation of temperature-sensitive biomolecules or when slow, controlled labeling is desired.[6][11] |
Experimental Protocols
Key Protocol: General PFP Ester Conjugation to a Protein
This protocol provides a standard workflow for conjugating a PFP ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0) to a final concentration of 0.5-5 mg/mL.[4][6]
-
If the protein sample is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[4]
2. Preparation of PFP Ester Solution:
-
Equilibrate the vial of PFP ester to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4][6]
3. Conjugation Reaction:
-
Add the PFP ester stock solution to the protein solution while gently stirring or vortexing. The final molar ratio of PFP ester to protein should typically be between 10:1 and 50:1, but this may require optimization.[12]
-
Incubate the reaction at the desired temperature and for the appropriate time (see table above). For example, incubate for 1-2 hours at room temperature.[12]
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[12]
-
Incubate for an additional 30 minutes to ensure all unreacted PFP ester is deactivated.
5. Purification of the Conjugate:
-
Remove unreacted PFP ester, the pentafluorophenol (B44920) byproduct, and quenching reagents by subjecting the reaction mixture to size-exclusion chromatography (desalting column) or dialysis.[4][7]
6. Analysis:
-
Confirm successful conjugation by analyzing the product with SDS-PAGE (which may show a molecular weight shift) and/or mass spectrometry to determine the degree of labeling.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Bioconjugation with PFP Esters
Welcome to the technical support center for bioconjugation reactions using pentafluorophenyl (PFP) esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up these reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PFP esters over N-hydroxysuccinimide (NHS) esters for large-scale bioconjugation?
A1: The primary advantage of PFP esters is their higher stability against hydrolysis in aqueous solutions compared to NHS esters.[1][2][3] This increased stability is crucial during scale-up, as it allows for more efficient conjugation, a wider range of reaction conditions, and potentially longer reaction times without significant loss of the reactive ester.[1][4] While NHS esters can have a half-life of minutes at pH 8, PFP esters are more resilient, leading to more consistent and higher yields in larger batches.[1][5]
Q2: What is the optimal pH for scaling up PFP ester conjugation reactions?
A2: The optimal pH for PFP ester reactions with primary amines (like lysine (B10760008) residues on proteins) is typically between 7.2 and 8.5.[2][6] In this range, the target amine groups are sufficiently deprotonated and nucleophilic for an efficient reaction.[1] Lowering the pH reduces reactivity, while significantly higher pH levels can accelerate the hydrolysis of the PFP ester, which becomes a more prominent side reaction at scale.[1][2]
Q3: My PFP ester reagent is not dissolving well when I increase the reaction volume. What can I do?
A3: PFP esters are often hydrophobic and require an organic co-solvent for initial dissolution before being added to the aqueous reaction buffer.[3][5] It is recommended to first dissolve the PFP ester in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][6] This stock solution should then be added slowly to the stirring biomolecule solution.[1][2] When scaling up, ensure the final concentration of the organic co-solvent remains low (ideally <10%) to prevent denaturation or aggregation of the biomolecule.[1][7]
Q4: Can I prepare a large stock solution of my PFP ester to use for multiple scale-up batches?
A4: It is strongly advised to prepare PFP ester solutions immediately before use.[3][6] PFP esters are sensitive to moisture and can hydrolyze over time, even in anhydrous organic solvents if trace amounts of water are present.[3][6] Preparing stock solutions for storage is not recommended as the ester will degrade, leading to a non-reactive carboxylic acid and inconsistent reaction performance.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield at Large Scale | 1. PFP Ester Hydrolysis: Increased reaction time or exposure to moisture during scale-up.[6] 2. Suboptimal pH: Drift in pH during the reaction. 3. Poor Mixing: Inefficient mixing in a larger vessel leads to localized high concentrations and side reactions. 4. Competing Nucleophiles: Presence of amine-containing buffers (e.g., Tris, glycine).[3] | 1. Ensure all reagents and solvents are anhydrous. Protect the reaction from atmospheric moisture.[6] 2. Monitor and maintain the pH within the optimal range (7.2-8.5).[2] Use a robust buffering system like phosphate (B84403), bicarbonate, or HEPES.[1] 3. Implement controlled, efficient stirring. Add the PFP ester solution slowly and subsurface if possible to ensure rapid dispersion.[1][2] 4. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation.[1][3] |
| Protein Aggregation During/After Conjugation | 1. Hydrophobicity: The PFP ester or the conjugated payload is hydrophobic, increasing the propensity for aggregation at higher concentrations.[5][8] 2. Protein Denaturation: High concentration of organic co-solvent or localized pH extremes due to poor mixing. 3. High Protein Concentration: Increased intermolecular interactions at scale. | 1. Consider using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to increase the solubility of the final conjugate.[9][10] 2. Keep the final organic solvent concentration below 10%.[7] Ensure efficient mixing to avoid pH "hot spots." 3. Screen for optimal protein concentration during small-scale trials. Include excipients like arginine or polysorbates to minimize aggregation.[9] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[11] |
| Batch-to-Batch Inconsistency | 1. Reagent Quality: Degradation of PFP ester due to improper storage.[3][6] Degradation of organic solvents (e.g., DMF forming amines).[5] 2. Process Control: Variations in reaction parameters such as temperature, pH, mixing speed, and reaction time.[8] 3. Moisture Contamination: Introduction of water into reagents or the reaction vessel.[6] | 1. Store PFP esters at -20°C with a desiccant.[6] Use fresh, high-purity anhydrous solvents for each batch.[5] 2. Standardize and carefully control all reaction parameters. Implement in-process monitoring (e.g., pH checks, HPLC) to ensure consistency. 3. Equilibrate reagents to room temperature before opening to prevent condensation.[3] Use dry reaction vessels. |
Data Presentation: Stability of Active Esters
PFP esters are favored for their enhanced stability compared to NHS esters, especially in aqueous conditions. The rate of hydrolysis is a critical parameter that competes with the desired amidation reaction.
Table 1: Comparative Half-life of NHS Esters at Various pH Values
| pH | Half-life (t½) of NHS Ester |
| 7.0 | Hours[5] |
| 8.0 | Minutes[5] |
| 8.5 | ~10-20 minutes[1][12] |
| 9.0 | ~5-10 minutes[12] |
This data illustrates the rapid degradation of NHS esters as pH becomes more alkaline, a key reason PFP esters are often chosen for their greater resilience.[1][5]
Experimental Protocols
General Protocol for Scaled-Up PFP Ester Conjugation to a Protein
This protocol provides a general workflow. Optimization of molar excess, reaction time, and temperature is crucial during small-scale trials before proceeding to a larger scale.
1. Materials and Reagents:
-
Protein (or other biomolecule) with primary amines.
-
PFP ester-activated molecule.
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 7.5-8.5. Must be free of primary amines.[1]
-
Organic Co-solvent: Anhydrous DMSO or DMF.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]
-
Purification System: Desalting columns, Size Exclusion Chromatography (SEC), or Tangential Flow Filtration (TFF) system suitable for the scale.
2. Workflow Diagram
Caption: Workflow for a typical scaled-up bioconjugation reaction.
3. Detailed Procedure:
-
Biomolecule Preparation:
-
PFP Ester Solution Preparation:
-
Just before initiating the reaction, weigh the required amount of PFP ester in a dry vessel.
-
Dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[2]
-
-
Conjugation Reaction:
-
Begin efficient, controlled stirring of the protein solution in the reaction vessel.
-
Slowly add the calculated volume of the PFP ester stock solution to the protein solution.[2] A typical starting molar excess of PFP ester to protein is 5-15 fold.[1]
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][2] Monitor the reaction progress if an appropriate analytical method is available.
-
-
Quenching:
-
Purification:
-
Remove unreacted PFP ester, byproducts, and quenching reagent by purifying the conjugate. For large-scale operations, TFF or SEC are common methods.[3]
-
The conjugate should be exchanged into a suitable final storage buffer.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for addressing common issues encountered during scale-up.
Caption: Troubleshooting decision tree for PFP ester scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
how to control the degree of labeling with Azd-peg13-pfp
Welcome to the technical support center for Azd-peg13-pfp. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you successfully control the degree of labeling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:
-
An azide (B81097) (Azd) group, which reacts with terminal alkynes (e.g., DBCO, BCN) via "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).
-
A pentafluorophenyl (PFP) ester , which is an amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues on proteins.[1][2][3][4]
The PEG13 linker is a 13-unit polyethylene (B3416737) glycol chain that provides solubility and a flexible spacer arm.
Q2: What are the key factors that influence the degree of labeling (DOL) with this compound?
The degree of labeling, which is the average number of this compound molecules conjugated to each target molecule, is primarily influenced by:
-
Molar ratio of reactants: The ratio of this compound to your target molecule (e.g., protein).[5]
-
Reaction pH: The pH of the reaction buffer affects the reactivity of both the primary amines on the target molecule and the hydrolysis of the PFP ester.[2][3][6]
-
Reaction Temperature: Temperature can influence the rate of the conjugation reaction.[1][3]
-
Incubation Time: The duration of the reaction directly impacts the extent of conjugation.[1][3]
-
Protein Concentration: The concentration of your target protein can affect reaction efficiency.[6]
Q3: What is the optimal pH for conjugation with this compound?
A pH range of 7.2 to 8.5 is generally recommended for the reaction of PFP esters with primary amines.[2][4][5] At a slightly basic pH, the primary amines on proteins (e.g., lysine residues) are deprotonated and more nucleophilic, facilitating the reaction.[5][7] However, at higher pH values, the rate of hydrolysis of the PFP ester also increases, which can reduce the labeling efficiency.[2][6]
Q4: Can I use any buffer for the conjugation reaction?
No. You should avoid buffers containing primary amines, such as Tris or glycine.[1][3][6][8] These buffers will compete with your target molecule for reaction with the PFP ester, significantly reducing the labeling efficiency.[6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.[6]
Q5: How should I prepare and store this compound?
This compound is moisture-sensitive.[1][2][3] It should be stored at -20°C with a desiccant.[1][2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][3] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the PFP ester can hydrolyze over time.[1][2][3]
Experimental Protocols and Data
Protocol: Controlling the Degree of Labeling of a Protein with this compound
This protocol provides a general framework for conjugating this compound to a protein and controlling the degree of labeling.
1. Buffer Exchange of Protein:
- Prepare your protein in an amine-free buffer (e.g., 0.1M sodium phosphate, 0.15M NaCl, pH 7.2-8.0).
- If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[1][3]
2. Preparation of this compound Solution:
- Allow the vial of this compound to warm to room temperature before opening.
- Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.[1][2][3]
3. Conjugation Reaction:
- Add the desired molar excess of the dissolved this compound to your protein solution.
- Gently mix and incubate the reaction. The incubation time and temperature can be varied to control the DOL (see table below). Common conditions are 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.[2][6]
4. Quenching the Reaction (Optional):
- To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine (e.g., 1M Tris, pH 8.0) to a final concentration of 20-50 mM.[6] Incubate for 15 minutes.
5. Purification of the Conjugate:
- Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1][3]
6. Characterization:
- Determine the degree of labeling (DOL) using a suitable method, such as UV-Vis spectroscopy if the azide or PFP group has a distinct absorbance, or by mass spectrometry.
Table 1: Impact of Reaction Parameters on Degree of Labeling (DOL)
| Parameter | Condition | Expected Impact on DOL | Rationale |
| Molar Excess of this compound | Increasing the molar ratio of this compound to protein (e.g., from 5:1 to 20:1) | Increase | Higher concentration of the labeling reagent drives the reaction forward. |
| pH | Increasing pH from 7.0 to 8.5 | Increase | Primary amines are more deprotonated and nucleophilic at higher pH.[5][7] |
| Temperature | Increasing temperature from 4°C to 25°C (Room Temp) | Increase | Reaction kinetics are generally faster at higher temperatures. |
| Incubation Time | Increasing incubation time from 30 minutes to 4 hours | Increase | Allows more time for the conjugation reaction to proceed. |
| Protein Concentration | Increasing protein concentration | Increase | Higher concentration can improve reaction efficiency, but may also increase the risk of precipitation. |
Troubleshooting Guide
Issue 1: Low or No Degree of Labeling
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound | Ensure the reagent was stored properly with a desiccant and allowed to warm to room temperature before opening.[1][2][3] Prepare the solution in anhydrous DMSO/DMF immediately before use.[1][3] |
| Presence of Primary Amines in Buffer | Exchange your protein into an amine-free buffer like PBS or HEPES using dialysis or a desalting column.[1][3][6] |
| Suboptimal pH | Increase the pH of the reaction buffer to between 7.5 and 8.5 to enhance the nucleophilicity of the primary amines.[4] |
| Insufficient Molar Excess | Increase the molar ratio of this compound to your target molecule. Perform a titration experiment to find the optimal ratio.[6] |
| Short Incubation Time or Low Temperature | Increase the incubation time or perform the reaction at room temperature instead of 4°C. |
Issue 2: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Reduce the molar excess of this compound. A high degree of modification can alter the protein's properties and lead to aggregation. |
| Organic Solvent Concentration | Keep the final concentration of DMSO or DMF in the reaction mixture below 10% if your protein is sensitive to organic solvents.[2] |
| Protein Denaturation | The modification itself or the reaction conditions may be causing the protein to denature. Try performing the reaction at a lower temperature (4°C) for a longer duration. |
Issue 3: Inconsistent Degree of Labeling Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Always prepare the this compound solution fresh for each experiment. Do not use previously prepared solutions.[1][3] |
| Variability in Reaction Parameters | Ensure that the pH, temperature, incubation time, and molar ratio are kept consistent across all experiments. |
| Inaccurate Protein Concentration | Accurately determine the protein concentration before each experiment to ensure a consistent molar ratio of reactants. |
Visualizations
Caption: Workflow for controlling the degree of labeling with this compound.
Caption: Troubleshooting logic for low degree of labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Azd-peg13-pfp and NHS Ester for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient covalent linking of molecules to antibodies is paramount for the development of next-generation therapeutics, diagnostics, and research tools. The choice of conjugation chemistry directly influences the homogeneity, stability, and functionality of the final antibody conjugate. This guide provides an objective, data-driven comparison between a modern, two-step conjugation reagent, Azido-PEG13-Pentafluorophenyl (Azd-peg13-pfp) ester, and the conventional N-hydroxysuccinimide (NHS) ester method for antibody modification.
Executive Summary
NHS esters have long been the workhorse for antibody conjugation due to their reactivity with primary amines on lysine (B10760008) residues and N-termini.[] However, this method often yields heterogeneous products and can be susceptible to hydrolysis.[2] this compound represents a more advanced approach, leveraging a pentafluorophenyl (PFP) ester for amine coupling, which offers greater hydrolytic stability and selectivity, coupled with an azide (B81097) handle for bioorthogonal click chemistry.[2][3][4] This two-step strategy allows for greater control over the conjugation process and can lead to more homogeneous and functional antibody conjugates.
Quantitative Performance Comparison
The following tables summarize the key performance differences between this compound and NHS ester-mediated antibody conjugation based on available experimental data.
Table 1: Reaction Efficiency and Selectivity
| Parameter | This compound (PFP Ester) | NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Hydrolytic Stability | Higher; less susceptible to hydrolysis in aqueous buffers | Lower; prone to rapid hydrolysis, especially at higher pH |
| Selectivity | Can exhibit preferential labeling (e.g., light chain over heavy chain) | Generally non-selective, leading to heterogeneous labeling |
| Degree of Labeling (DOL) | Higher DOL can be achieved with better control due to increased stability | DOL is highly dependent on reaction time and reagent concentration due to competing hydrolysis |
Table 2: Functional Impact on Antibody Conjugates
| Parameter | This compound (PFP Ester) | NHS Ester |
| Homogeneity | Higher; more uniform product due to selective labeling | Lower; results in a heterogeneous mixture of conjugates |
| Aggregation | Reduced propensity for aggregation | Higher potential for aggregation, especially at high DOL |
| Brightness (Fluorophore Conjugates) | Significantly brighter conjugates | Can suffer from fluorescence quenching due to aggregation |
| In Vivo Performance | Improved tumor uptake and higher tumor-to-background ratios | Can exhibit increased liver uptake and lower tumor signal |
Reaction Mechanisms and Experimental Workflows
The choice between this compound and NHS ester involves distinct chemical pathways and experimental procedures.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the chemical reactions involved in both conjugation methods.
Experimental Workflow Comparison
The experimental workflows for both methods differ primarily in the number of steps and the purification requirements.
Detailed Experimental Protocols
Protocol 1: Antibody Conjugation using NHS Ester
Materials:
-
Antibody (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Payload-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 1-5 mg/mL. Add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution.
-
NHS Ester Preparation: Immediately before use, dissolve the Payload-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Quenching: (Optional) Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted payload and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry and assess the purity and functionality of the conjugate.
Protocol 2: Two-Step Antibody Conjugation using this compound
Part A: Azide-Modification of Antibody
Materials:
-
Antibody (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5
-
Purification column or dialysis cassette
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. The optimal pH is between 7.2 and 8.5.
-
PFP Ester Preparation: Dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10-100 mM immediately before use.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved PFP ester solution to the antibody solution while stirring. Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted this compound and the pentafluorophenol byproduct by size-exclusion chromatography or dialysis to obtain the azide-modified antibody.
Part B: Click Chemistry Reaction with Alkyne-Payload
Materials:
-
Azide-modified antibody from Part A
-
Alkyne-functionalized payload (e.g., DBCO-payload for copper-free click chemistry)
-
Anhydrous DMSO or DMF
-
PBS buffer, pH 7.4
Procedure:
-
Payload Preparation: Dissolve the alkyne-payload in DMSO or DMF.
-
Click Reaction: Add a 2- to 5-fold molar excess of the alkyne-payload to the azide-modified antibody. Incubate for 1-2 hours at room temperature or as recommended for the specific click chemistry reagents.
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography or another appropriate method to remove the excess payload.
-
Characterization: Characterize the final conjugate for DOL, purity, aggregation, and retained antigen-binding activity.
Conclusion
The choice between this compound and NHS ester for antibody conjugation depends on the specific requirements of the application.
NHS esters offer a straightforward, single-step method for conjugating a wide range of molecules to antibodies. This method is well-established and suitable for applications where product heterogeneity is acceptable.
This compound , on the other hand, provides a more controlled and versatile platform for creating advanced antibody conjugates. The PFP ester's enhanced stability and selectivity can lead to more homogeneous products with improved functional characteristics, such as reduced aggregation and higher brightness for fluorescent conjugates. The introduction of an azide handle via the PEG linker enables a subsequent, highly specific bioorthogonal click chemistry reaction, allowing for the conjugation of sensitive payloads under mild conditions. This two-step approach is particularly advantageous for the development of sophisticated antibody-drug conjugates (ADCs) and other targeted therapeutics where precise control over the final product is critical. While the workflow is more complex, the potential for superior conjugate quality and performance often justifies the additional steps.
References
PFP Esters vs. NHS Esters: A Comparative Guide to Hydrolysis Rates for Enhanced Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of an amine-reactive crosslinker is a critical decision that directly impacts the efficiency, reproducibility, and overall success of their work. Among the most common choices are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. While both are effective in forming stable amide bonds with primary amines, their performance in aqueous environments differs significantly due to their varying susceptibility to hydrolysis. This guide provides an objective comparison of the hydrolysis rates of PFP and NHS esters, supported by experimental data, to aid in the selection of the optimal reagent.
PFP esters have emerged as a superior alternative to the traditionally popular NHS esters, primarily due to their greater resistance to spontaneous hydrolysis.[1][2][3] This enhanced stability in aqueous buffers translates to more efficient and reliable conjugation reactions, as the active ester is less likely to be consumed by the competing hydrolysis reaction before it can react with the target amine.[3][4]
Quantitative Comparison of Hydrolysis Rates
The stability of active esters is highly dependent on pH, with the rate of hydrolysis increasing in more alkaline conditions.[1] The data presented below summarizes the comparative stability of NHS esters and a close structural analog of PFP esters, tetrafluorophenyl (TFP) esters, in aqueous solutions. One study in aqueous acetonitrile (B52724) found that a PFP ester was approximately 6-fold more stable than the corresponding NHS ester.[4]
| Active Ester | pH | Temperature (°C) | Half-life (t½) |
| NHS Ester | 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp. | ~1 hour | |
| 8.5 | Room Temp. | ~30 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp. | ~10 minutes | |
| TFP Ester * | 7.0 | Room Temp. | 18.2 hours |
| 8.0 | Room Temp. | 4.8 hours | |
| 10.0 | Room Temp. | 39 minutes |
*Data for Tetrafluorophenyl (TFP) ester, a structurally and functionally similar alternative to PFP ester, is provided as a proxy for PFP ester stability.
The Hydrolysis Pathway
The hydrolysis of both PFP and NHS esters is a competing side reaction to the desired aminolysis (reaction with an amine). In the presence of water, the ester is cleaved, resulting in the formation of the corresponding carboxylic acid and the respective leaving group (pentafluorophenol or N-hydroxysuccinimide). This renders the original molecule inactive for conjugation.
Experimental Protocols
Accurate determination of hydrolysis rates is crucial for comparing the stability of active esters. Below are detailed protocols for assessing ester stability.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PFP and NHS esters of the same carboxylic acid (e.g., Biotin-PFP and Biotin-NHS)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the PFP and NHS esters in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Initiation of Hydrolysis:
-
Equilibrate the PBS (pH 7.4) and Sodium Bicarbonate (pH 8.5) buffers to room temperature.
-
To initiate the hydrolysis reaction, add a small aliquot of the ester stock solution to each buffer to a final concentration of 1 mM. Ensure rapid mixing.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot into 950 µL of the HPLC mobile phase (e.g., 50:50 ACN/Water with 0.1% TFA). This effectively stops the reaction by significantly lowering the pH and diluting the sample.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient to separate the active ester from the hydrolyzed carboxylic acid product (e.g., a linear gradient of 10% to 90% ACN in water with 0.1% TFA over 15 minutes).
-
Monitor the elution profile using a UV detector at a wavelength where both the ester and the carboxylic acid absorb (e.g., 260 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the active ester and the hydrolyzed carboxylic acid at each time point.
-
Calculate the percentage of remaining active ester at each time point relative to the t=0 sample.
-
Plot the percentage of remaining active ester versus time to determine the hydrolysis rate and the half-life (t½) of each ester under the different pH conditions.
-
Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry
This method is suitable for determining the reactivity of NHS esters by monitoring the release of the N-hydroxysuccinimide (NHS) leaving group, which absorbs light in the 260-280 nm range.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7-8.5)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a control cuvette with 2 mL of the buffer alone.
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control cuvette. Measure the initial absorbance of the NHS ester solution.
-
Forced Hydrolysis: To determine the absorbance corresponding to 100% hydrolysis, add a small volume of 0.5-1.0 N NaOH to the NHS ester solution to rapidly hydrolyze all the ester.
-
Final Absorbance Measurement: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Monitoring Hydrolysis Over Time: To measure the rate of hydrolysis, record the absorbance of the NHS ester solution in the amine-free buffer at regular intervals. The increase in absorbance at 260 nm over time corresponds to the release of NHS and thus the rate of hydrolysis.
Conclusion
The available data strongly indicates that PFP esters are significantly more resistant to hydrolysis than NHS esters, particularly in the neutral to slightly alkaline pH range commonly used for bioconjugation reactions. This enhanced stability offers a wider time window for the conjugation reaction to proceed, leading to higher yields and more consistent results, especially when working with valuable or limited quantities of biomolecules. For researchers seeking to optimize their amine-coupling protocols and improve the robustness of their conjugation strategies, PFP esters represent a superior choice over the more traditional NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Validating Amide Bond Formation: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a cornerstone of chemical synthesis. Verifying the creation of this crucial linkage is paramount to ensuring the identity, purity, and efficacy of a vast array of molecules, from novel therapeutics to advanced materials. Mass spectrometry (MS) has emerged as an indispensable tool for this validation, offering unparalleled sensitivity and accuracy in determining molecular weight, a direct indicator of successful amide bond formation. This guide provides an objective comparison of mass spectrometry with other analytical techniques and delves into the nuances of different MS ionization methods, supported by experimental data and detailed protocols.
Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry is a powerful tool for confirming amide bond formation, other techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) also play significant roles. The choice of technique often depends on the specific information required, the stage of the research, and the available instrumentation.
| Feature | Mass Spectrometry (MS) | FT-IR Spectroscopy | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight | Functional Groups | Molecular Structure & Connectivity | Purity & Quantity |
| Sensitivity | Very High (fmol to amol)[1] | Moderate | Low (µmol) | High (ng to pg) |
| Analysis Time | Fast (minutes for direct infusion) to Moderate (with LC)[2] | Very Fast (seconds to minutes) | Moderate to Slow (minutes to hours) | Moderate (minutes) |
| Quantitative Capability | Requires internal standards and calibration | Difficult for precise quantitation | Inherently quantitative (qNMR) | Excellent with calibration |
| Sample Requirement | Low (µL of dilute solution) | Low | High (mg) | Low (µL) |
| Key Advantage for Amide Bond Validation | Direct confirmation of product molecular weight | Disappearance of -OH and appearance of N-H and Amide I/II bands | Detailed structural confirmation of the amide bond | Monitoring reaction progress and purity |
| Key Disadvantage for Amide Bond Validation | Does not directly provide structural information on bond location in complex molecules | Can be ambiguous in complex molecules with overlapping peaks | Lower sensitivity and longer analysis time | Does not provide structural information on its own |
Deep Dive into Mass Spectrometry: ESI vs. MALDI
Within the realm of mass spectrometry, the choice of ionization technique is critical and is largely dictated by the nature of the analyte (e.g., small molecule vs. large peptide) and the desired information. The two most common soft ionization techniques used for amide bond validation are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Performance Comparison: ESI-MS vs. MALDI-TOF MS
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Typical Analytes | Small molecules, peptides, proteins in solution | Peptides, proteins, polymers, oligonucleotides (co-crystallized with a matrix) |
| Ionization Process | Formation of highly charged droplets in an electric field, leading to gas-phase ions. | Laser energy is absorbed by a matrix, which then transfers charge to the analyte, causing desorption and ionization. |
| Typical Sensitivity | pmol to fmol | fmol to amol[1] |
| Analysis Time (without LC) | Fast (minutes) | Very Fast (minutes)[2] |
| Coupling to Liquid Chromatography (LC) | Easily coupled (LC-MS) for online separation and analysis. | Can be coupled offline with LC (LC-MALDI). |
| Tolerance to Salts and Buffers | Low; non-volatile salts and buffers must be removed.[3][4] | Higher tolerance compared to ESI.[5] |
| Ion Species | Typically produces multiply charged ions ([M+nH]n+). | Primarily produces singly charged ions ([M+H]+).[5] |
| Key Advantage | Ideal for analyzing complex mixtures from solution, direct coupling with LC for high-throughput analysis. | High sensitivity, speed, and tolerance to some impurities, making it excellent for high-throughput screening of discrete samples. |
| Key Disadvantage | Susceptible to ion suppression from salts and detergents. | Matrix background can interfere with the analysis of low molecular weight compounds (< 500 Da).[1] |
A study comparing LC-ESI-QTOF and LC-MALDI-TOF/TOF for quantitative peptide analysis found that while LC-ESI required less time, a higher percentage of LC-MALDI spectra were utilized for quantitation (66.7% vs 51.4%).[6] Furthermore, in experiments with varying peptide abundances, a significantly lower percentage of iTRAQ ratios from LC-MALDI MS/MS spectra were rejected due to failing signal-to-noise thresholds compared to LC-ESI MS/MS (0.1% vs 64.7%).[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful validation of amide bond formation. Below are representative protocols for sample preparation and analysis using both ESI-MS and MALDI-TOF MS for small molecules and peptides.
Protocol 1: LC-MS Monitoring of a HATU-Mediated Amide Coupling Reaction (Small Molecule)
This protocol is adapted for monitoring the progress of a common amide bond formation reaction using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
HATU (1.1 equiv)[7]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (for mobile phase)
-
Reaction vessel, magnetic stirrer, syringes, and vials
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[7]
-
Reaction Initiation: Add the amine (1.0 equiv) to the reaction mixture and start monitoring.
-
Reaction Monitoring by LC-MS:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of ACN/water (1:1).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Analysis (ESI):
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An ESI-equipped mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Mode: Positive ion mode is typical for most amines.
-
Scan Range: A range appropriate to detect the starting materials and the expected product (e.g., m/z 100-1000).
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z of the starting materials and the expected amide product. The disappearance of the starting material peaks and the appearance and increase of the product peak confirm the reaction progress.
-
Protocol 2: MALDI-TOF MS Analysis of a Synthetic Peptide
This protocol outlines the steps for preparing a synthetic peptide for molecular weight confirmation using MALDI-TOF MS.
Materials:
-
Synthetic peptide sample.
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix.
-
Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
MALDI target plate.
-
Micropipettes.
Procedure:
-
Sample Preparation:
-
Dissolve the synthetic peptide in a suitable solvent, typically 0.1% TFA in water/ACN (1:1 v/v), to a concentration of 1-10 pmol/µL.[8]
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in 50% ACN/0.1% TFA. Vortex and centrifuge to pellet any undissolved matrix. Use the supernatant.[8]
-
-
Dried-Droplet Sample Spotting:
-
In a microcentrifuge tube, mix 1 µL of the peptide solution with 1 µL of the matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature. This will result in the co-crystallization of the peptide and the matrix.[8]
-
-
MALDI-TOF MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion linear or reflectron mode, depending on the required mass accuracy.
-
The instrument will irradiate the sample spot with a laser, causing desorption and ionization of the peptide.
-
The time-of-flight of the ions to the detector is measured to determine their m/z.
-
The resulting spectrum should show a prominent peak corresponding to the [M+H]+ of the synthetic peptide, confirming its molecular weight.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved in validating amide bond formation using mass spectrometry, the following diagrams are provided.
Caption: Experimental workflow for validating amide bond formation using mass spectrometry.
Caption: Comparison of ESI and MALDI ionization mechanisms.
Conclusion
Mass spectrometry is an exceptionally powerful and versatile technique for the validation of amide bond formation. Its high sensitivity, speed, and ability to provide definitive molecular weight information make it a cornerstone of modern chemical synthesis. By understanding the relative strengths and weaknesses of different ionization techniques, such as ESI and MALDI, and by employing robust experimental protocols, researchers can confidently and efficiently confirm the success of their synthetic endeavors. When combined with complementary techniques like NMR and HPLC, mass spectrometry provides a comprehensive analytical toolkit for the thorough characterization of newly synthesized amide-containing molecules.
References
- 1. A novel strategy for MALDI-TOF MS analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prottech.com [prottech.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugates
The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, solubility, pharmacokinetics (PK), efficacy, and toxicity.[1] Among various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have become an invaluable tool for optimizing ADC performance.[1] The inherent hydrophilicity of PEG helps counteract the aggregation often caused by hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1][2] This guide provides a comparative analysis of different PEG linker lengths in ADC development, supported by experimental data, to assist researchers in the rational design of next-generation ADCs.[3]
The selection of PEG linker length involves a critical balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. While monodisperse PEG linkers are favored for creating more homogeneous ADCs with better reproducibility, the length of the PEG chain is a parameter that must be fine-tuned for each specific antibody, payload, and target combination.
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain directly modulates several key attributes of an ADC:
-
Hydrophilicity and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, compromising stability and increasing clearance from circulation. Incorporating hydrophilic PEG linkers mitigates these issues by forming a "hydration shell" around the payload. This steric shielding effect reduces non-specific interactions and aggregation, allowing for higher drug-to-antibody ratios (DARs) without sacrificing stability.
-
Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of therapeutic agents. Increasing the PEG linker length increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue. Studies have shown that longer PEG chains result in slower clearance, with a potential threshold effect; for instance, one study found a PEG8 side chain was the minimum length to achieve optimal slower clearance for a glucuronide-MMAE linker.
-
In Vitro Potency: The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. Some studies have reported no significant effect on potency with the inclusion of varying PEG lengths. However, other research, particularly with smaller targeting moieties like affibodies, has shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity. This is potentially due to steric hindrance affecting the payload's interaction with its intracellular target.
-
In Vivo Efficacy and Toxicity: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. Prolonged circulation and increased tumor accumulation can lead to better tumor growth inhibition. Furthermore, by improving the ADC's PK profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and reduced off-target toxicity. For example, conjugates with PEGs smaller than PEG8 were found to be poorly tolerated in mice, whereas longer PEG chains improved tolerability.
Data Presentation
Quantitative Comparison of Different PEG Linker Lengths
The following table summarizes quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths.
| Linker Type/Length | Targeting Moiety/Payload | Key Finding(s) | Reference(s) |
| No PEG Linker | Affibody (ZHER2) / MMAE | Half-life: 19.6 min | |
| 4 kDa PEG | Affibody (ZHER2) / MMAE | 2.5-fold half-life extension compared to no PEG. 4.5-fold reduction in in vitro cytotoxicity. | |
| 10 kDa PEG | Affibody (ZHER2) / MMAE | 11.2-fold half-life extension compared to no PEG. 22-fold reduction in in vitro cytotoxicity. Showed the most ideal in vivo tumor therapeutic ability. | |
| PEG2 to PEG24 | Antibody / MMAE | Longer PEG chains resulted in slower clearance. A threshold was reached at PEG8, with longer chains (PEG12, PEG24) not providing a further significant advantage in clearance. | |
| mPEG24 | Antibody (RS7) / MMAE | Demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression, along with prolonged half-life and enhanced animal tolerability. | |
| Pendant (2x PEG12) | Antibody / DM1 | At high DAR (~8), showed significantly higher plasma concentrations and lower clearance compared to a linear PEG24 linker. | |
| Linear PEG24 | Antibody / DM1 | At high DAR (~8), was eliminated faster and had an almost 3-times lower Area Under the Curve (AUC) than the pendant (2x PEG12) configuration. |
Qualitative Comparison of Different PEG Linker Length Categories
This table provides a summary of the general trends observed with varying PEG linker lengths.
| Feature | Short PEG Linkers (e.g., PEG4) | Medium PEG Linkers (e.g., PEG8-12) | Long PEG Linkers (e.g., PEG24+) |
| Hydrophilicity | Moderate Improvement | Good Improvement | High Improvement |
| Pharmacokinetics | Moderate increase in half-life. | Significant increase in half-life and exposure. | Maximum increase in half-life, but may plateau. |
| In Vitro Potency | Generally high potency maintained. | May see a slight reduction in potency. | Potential for significant reduction in potency. |
| In Vivo Efficacy | Good | Often Optimal | May be optimal, but depends on the trade-off with potency. |
| Aggregation Reduction | Effective | Highly Effective | Highly Effective |
| Tolerability | May be limited for very short linkers. | Generally Improved | Generally Improved |
Mandatory Visualization
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Mechanism of PEG linkers in reducing ADC aggregation.
Caption: Experimental workflow for comparative analysis of ADCs.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADC design.
In the rapidly evolving field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The lynchpin of this targeted delivery system is the chemical linker that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker is a critical design decision that profoundly influences the ADC's stability, mechanism of action, efficacy, and toxicity profile.
This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to empower researchers in the rational design and development of next-generation ADCs.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.[1]
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2][3] This controlled release is achieved through various chemical moieties sensitive to the unique physiological conditions of tumors.[3]
The primary types of cleavable linkers include:
-
Enzyme-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are selectively cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3]
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as thioether-based linkers, do not have a specific chemical trigger for payload release.[4] Instead, the release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[5] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[6]
Comparative Performance: A Data-Driven Analysis
The choice of linker technology has significant implications for the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from preclinical studies to provide a comparative overview.
In Vitro Cytotoxicity
The potency of an ADC is a critical measure of its efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the in vitro cytotoxicity of an ADC against cancer cell lines.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Citation |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Potent | [7] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [7] |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ | [7] |
Note: Direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.[7]
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[3] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[8] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.[8] Non-cleavable linkers, which release a charged and less permeable payload-linker-amino acid complex, generally exhibit a negligible bystander effect.[8]
Plasma Stability and Pharmacokinetics
The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the payload can lead to off-target toxicity, while a stable ADC ensures that the payload is delivered to the tumor.[9]
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Citation |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [7] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [7] |
Generally, non-cleavable linkers exhibit greater plasma stability compared to their cleavable counterparts, which can lead to a more favorable safety profile by minimizing premature drug release.[8]
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental data are essential for the preclinical evaluation of ADCs. The following are detailed methodologies for key assays used to compare cleavable and non-cleavable linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Antibody-drug conjugate (ADC) and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.[12]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[12]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[12]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Antibody-drug conjugate (ADC)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells at a defined ratio in a 96-well plate. As a control, seed a monoculture of GFP-Ag- cells. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.[12]
-
Incubation: Incubate the plates for 72-120 hours.[12]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.[12]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[12]
Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of the ADC and the rate of payload release in plasma.[13]
Materials:
-
Antibody-drug conjugate (ADC)
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[2]
-
Sample Preparation: Process the plasma samples to separate the ADC from other plasma proteins. This can involve techniques like protein precipitation or immunocapture.[4][14]
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and the concentration of the free (released) payload.
-
Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the stability of the ADC and the rate of drug release.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanisms and a typical experimental workflow.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: A typical experimental workflow for ADC evaluation.
Conclusion: Selecting the Optimal Linker Strategy
The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all scenario and depends on multiple factors, including the target antigen, the tumor microenvironment, and the properties of the payload.[8]
Cleavable linkers offer the potential for a potent bystander effect, which can be highly advantageous for treating heterogeneous tumors.[8] However, this often comes with the trade-off of potentially lower plasma stability and a higher risk of off-target toxicity.[8]
Non-cleavable linkers provide greater plasma stability, which can translate to a more favorable safety profile.[8] The lack of a bystander effect makes them well-suited for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.[8]
Ultimately, a thorough and objective evaluation of both linker types through rigorous preclinical studies is essential for the development of safe and effective antibody-drug conjugates that can make a meaningful impact in the fight against cancer.
References
- 1. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
PFP Conjugates in Biopharmaceutical Development: A Comparative Guide to In Vivo Stability
For researchers, scientists, and drug development professionals, ensuring the in vivo stability of antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of pentafluorophenyl (PFP) ester-based conjugation, exemplified by structures like AZD-PEG13-PFP, against other common bioconjugation technologies. We delve into the experimental data and protocols that underpin the assessment of in vivo stability, offering a clear perspective on the advantages and considerations of each approach.
The stability of the linker connecting the antibody to the payload is a pivotal factor in the performance of an ADC.[1] Premature cleavage of the linker in circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker might prevent the release of the cytotoxic agent at the tumor site.[2] The choice of conjugation chemistry, therefore, has profound implications for the pharmacokinetic profile and overall success of an ADC.
Comparing Conjugation Chemistries for In Vivo Stability
The selection of a conjugation strategy is a multi-faceted decision involving considerations of reaction efficiency, site-specificity, and, most importantly, the stability of the resulting conjugate in a biological environment. Here, we compare PFP ester-based conjugation with two other widely used methods: N-hydroxysuccinimide (NHS) esters and maleimide-thiol chemistry.
| Conjugation Chemistry | Mechanism | Advantages | Disadvantages | Key In Vivo Stability Considerations |
| PFP Esters | Acylation of primary amines (e.g., lysine (B10760008) residues on antibodies). | - Higher stability in aqueous solutions compared to NHS esters, especially at neutral to slightly basic pH.[3]- Can be used for site-selective labeling of antibodies.[4] | - Can still react with multiple lysine residues, leading to a heterogeneous product if not carefully controlled. | - The resulting amide bond is generally very stable in vivo.- The hydrophobicity of the PFP group can sometimes influence the physicochemical properties of the conjugate.[5] |
| NHS Esters | Acylation of primary amines (e.g., lysine residues on antibodies). | - Well-established and widely used chemistry.- Commercially available in a wide variety of forms. | - Prone to hydrolysis in aqueous solutions, with a shorter half-life at higher pH, which can lead to lower conjugation efficiency.[3] | - The resulting amide bond is stable in vivo.- The primary challenge is achieving efficient conjugation before ester hydrolysis. |
| Maleimide-Thiol | Michael addition reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group (e.g., from engineered cysteine residues or reduced interchain disulfides). | - Highly specific reaction, enabling site-specific conjugation.- Generally high reaction efficiency. | - The resulting thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to deconjugation in vivo.[6] | - Stability can be improved by hydrolysis of the thiosuccinimide ring or by using alternative maleimide designs (e.g., N-phenyl maleimide).[6]- The stability is dependent on the local microenvironment of the conjugation site on the antibody.[6] |
Experimental Protocols for Assessing In Vivo Stability
The in vivo stability of an ADC is typically assessed by measuring three key pharmacokinetic (PK) profiles: the conjugated ADC, the total antibody, and the free payload.[1] A combination of in vitro and in vivo models provides a comprehensive understanding of a conjugate's behavior.
In Vitro Stability Assessment: Whole Blood Assay
Recent studies have demonstrated that in vitro whole blood assays provide a better correlation with in vivo stability compared to traditional plasma-based assays.[7][8] This is attributed to the presence of various cellular components and enzymes in whole blood that can contribute to conjugate degradation.
Protocol: In Vitro Whole Blood Stability Assay
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh whole blood from the relevant species (e.g., mouse, rat, human).
-
Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 6, 24, 48 hours).
-
Sample Processing: At each time point, pellet the cellular components by centrifugation.
-
Analysis: Analyze the supernatant (plasma) using affinity capture liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC and identify any metabolites or degradation products.[7]
In Vivo Stability Assessment: Pharmacokinetic Studies in Animal Models
In vivo studies in relevant animal models (e.g., mice, rats) are essential for determining the true pharmacokinetic profile of an ADC.
Protocol: In Vivo Pharmacokinetic Study
-
Administration: Administer the ADC to a cohort of animals via intravenous (IV) injection at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Sample Processing: Process the blood samples to isolate plasma or serum.
-
Analysis:
-
Total Antibody: Quantify the total antibody concentration using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Conjugated ADC: Quantify the concentration of the ADC with the payload still attached using techniques like affinity capture LC-MS or a payload-specific ELISA.
-
Free Payload: Measure the concentration of the released payload and its metabolites using tandem mass spectrometry (TFC-MS/MS).[1]
-
Visualizing Experimental Workflows
To better illustrate the processes involved in assessing ADC stability, the following diagrams outline the key experimental workflows.
References
- 1. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers for Multidrug Loading
For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical design parameter that profoundly influences its therapeutic efficacy and safety profile. This guide provides an objective comparison of branched and linear polyethylene (B3416737) glycol (PEG) linkers for multidrug loading, with a focus on antibody-drug conjugates (ADCs), supported by experimental data from recent studies.
The architecture of a PEG linker, the flexible, hydrophilic spacer connecting a targeting moiety to its potent payload, can significantly impact a drug conjugate's drug-to-antibody ratio (DAR), pharmacokinetics, stability, and overall anti-tumor activity. While linear PEG linkers have been the traditional choice, branched architectures are emerging as a powerful alternative for developing next-generation multidrug carriers.
Executive Summary
Branched PEG linkers offer the potential for higher drug loading and improved pharmacokinetic profiles compared to their linear counterparts. This is primarily attributed to their unique three-dimensional structure, which allows for the attachment of multiple drug molecules while providing a superior "shielding" effect. This shielding can mask the hydrophobicity of the payload, reducing aggregation and leading to longer circulation times in vivo. However, the increased steric hindrance of branched linkers can sometimes negatively impact the efficiency of payload release, necessitating careful optimization of linker length and composition.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of branched and linear PEG linkers in ADCs.
Table 1: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Architecture (DAR ≈ 8) | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) | Reference |
| Linear (L-PEG24) | High | Low | [1] |
| Pendant/Branched (P-(PEG12)2) | Low | Nearly 3-fold higher than linear | [1] |
This data, extracted from a study by Tedeschini et al. (2021), demonstrates the superior pharmacokinetic profile of a branched ("pendant") PEG linker compared to a linear PEG linker in a high-DAR ADC, indicating a longer circulation time for the branched construct.[1]
Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Branched Linkers of Varying Lengths
| Linker Architecture (DAR = 6) | Target Cells | IC50 (nM) | Reference |
| "Short" Branched Linker | HER2-positive SK-BR-3 | 0.68 | [2] |
| "Long" Branched Linker (with additional PEG4) | HER2-positive SK-BR-3 | 0.074 | [2] |
| Heterogeneous DAR 6 ADC (Control) | HER2-positive SK-BR-3 | ~0.07 | [2] |
| Homogeneous DAR 2 ADC (Control) | HER2-positive SK-BR-3 | ~0.1 | [2] |
Data from Grygorash et al. (2022) highlights the critical role of linker length in branched architectures. The "long" branched linker resulted in a significantly more potent ADC, with cytotoxicity comparable to a heterogeneous control, while the "short" branched linker was an order of magnitude less potent.[2] The researchers hypothesized that the shorter linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker.[2]
Visualizing the Concepts
Molecular Architecture
Caption: Structural comparison of linear and branched PEG linkers.
Experimental Workflow for ADC Efficacy Comparison
Caption: General experimental workflow for comparing ADC efficacy.
ADC Mechanism of Action and Associated Signaling Pathways
Caption: ADC mechanism of action and associated signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of branched and linear PEG linkers in ADCs.
Synthesis and Characterization of Antibody-Drug Conjugates
This protocol provides a general framework for the synthesis of ADCs using either linear or branched PEG linkers. Specific reaction conditions may need to be optimized based on the antibody, payload, and linker chemistry.
a. Antibody Modification (for thiol-based conjugation):
-
Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reduction of Interchain Disulfides: A reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is added to the antibody solution to partially or fully reduce the interchain disulfide bonds, exposing free thiol groups for conjugation. The molar excess of TCEP and reaction time are optimized to achieve the desired number of free thiols per antibody.
-
Purification: The reduced antibody is purified to remove excess reducing agent using techniques like size-exclusion chromatography (SEC) or dialysis.
b. Linker-Payload Conjugation:
-
Linker-Payload Preparation: The linear or branched PEG linker, functionalized with a thiol-reactive group (e.g., maleimide) and attached to the cytotoxic payload, is dissolved in a suitable organic solvent (e.g., DMSO).
-
Conjugation Reaction: The linker-payload solution is added to the reduced antibody solution at a specific molar ratio. The reaction is typically carried out at 4°C for a defined period.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.
c. Purification and Characterization:
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities using methods such as SEC or hydrophobic interaction chromatography (HIC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation: The purity of the ADC and the presence of aggregates are assessed by SEC.
-
In Vitro Antigen Binding: The binding affinity of the ADC to its target antigen is evaluated using methods like ELISA or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is used to determine the potency of the ADCs in killing cancer cells in a laboratory setting.
-
Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs (with linear or branched linkers), unconjugated antibody, and free payload as controls.
-
Incubation: The plates are incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
Cell Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
XTT Assay: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to the wells. XTT is reduced by viable cells to a water-soluble orange formazan product, and the absorbance is measured directly.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol evaluates the anti-tumor activity of the ADCs in a living organism.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells expressing the target antigen are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups:
-
Vehicle control (e.g., saline)
-
Unconjugated antibody
-
ADC with linear PEG linker
-
ADC with branched PEG linker
-
Positive control (a standard-of-care chemotherapy agent) The treatments are administered intravenously at a specified dose and schedule.
-
-
Efficacy Evaluation:
-
Tumor Volume: Tumor volumes are measured 2-3 times per week to assess tumor growth inhibition.
-
Body Weight: The body weight of the mice is monitored as an indicator of toxicity.
-
Survival: In some studies, the overall survival of the mice is monitored.
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the ADCs compared to the control groups. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
Conclusion
The choice between a branched and a linear PEG linker for multidrug loading is a nuanced decision that depends on the specific therapeutic goals. Branched PEG linkers offer a clear advantage in achieving high drug loading while maintaining favorable pharmacokinetic properties, which can translate to improved in vivo efficacy.[1] However, the design of branched linkers requires careful optimization, particularly concerning the linker length, to ensure efficient payload release and maximize cytotoxicity.[2] Linear PEG linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance in certain applications.
The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and evaluation of next-generation drug conjugates. As the field of targeted therapeutics continues to evolve, the strategic selection of linker architecture will remain a cornerstone of developing safer and more effective treatments for a wide range of diseases.
References
A Comparative Guide to AZD-PEG13-PFP and Other Crosslinking Reagents for Advanced Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking reagent is paramount to the success of applications ranging from proteomics and structural biology to the development of antibody-drug conjugates (ADCs). This guide provides a detailed comparison of AZD-PEG13-PFP, a modern heterobifunctional crosslinker, with other commonly used reagents, supported by structural features and generalized experimental data.
Introduction to this compound
This compound is a heterobifunctional crosslinking reagent characterized by three key components: an azide (B81097) (AZD) group, a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This combination of functionalities offers a versatile tool for two-step conjugation strategies, providing enhanced stability, solubility, and specificity. The PFP ester facilitates covalent linkage to primary amines on a target biomolecule, while the azide group allows for a subsequent, highly specific "click" reaction with an alkyne-containing molecule.
Comparison of Key Features
The performance of a crosslinking reagent is determined by the properties of its reactive groups and the spacer arm. Below is a comparative analysis of the components of this compound against common alternatives.
Amine-Reactive Moiety: PFP Ester vs. NHS Ester
The PFP ester is an amine-reactive group that offers a distinct advantage over the more conventional N-hydroxysuccinimide (NHS) ester.
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
| Reactivity | Reacts with primary amines to form stable amide bonds. | Reacts with primary amines to form stable amide bonds. |
| Stability in Aqueous Solution | More stable against hydrolysis, especially at neutral and slightly basic pH.[1][2] | Prone to hydrolysis, with a half-life that decreases significantly as pH increases above 7.[1][3] |
| Reaction Efficiency | Higher stability can lead to more efficient conjugation and better control over the reaction.[2][4] | Lower efficiency due to competing hydrolysis, may require a larger excess of the reagent.[3] |
| Optimal pH | 7.0 - 9.0.[5] | 7.0 - 8.5.[6] |
| Solubility | Generally requires an organic co-solvent like DMSO or DMF for initial dissolution.[2][5] | Solubility varies; sulfo-NHS esters are water-soluble, while standard NHS esters are not.[3] |
The enhanced stability of the PFP ester in aqueous buffers provides a wider time window for the conjugation reaction and can lead to higher yields of the desired product with potentially less non-specific modification.[1][2]
Spacer Arm: PEG13
The polyethylene glycol (PEG) spacer arm in this compound imparts several beneficial properties to the crosslinker and the resulting bioconjugate.
| Feature | PEG (Polyethylene Glycol) Spacer | Alkyl Chain Spacer |
| Solubility | Hydrophilic, increases the water solubility of the crosslinker and the final conjugate.[7][8][9] | Hydrophobic, can decrease the solubility of the conjugate, potentially leading to aggregation.[10] |
| Steric Hindrance | Flexible and long, reduces steric hindrance between the conjugated molecules.[7] | Can be rigid and shorter, potentially leading to steric hindrance. |
| Immunogenicity | Generally considered non-immunogenic and can shield epitopes on the conjugated molecule, reducing its immunogenicity.[8][9] | Can be immunogenic depending on the structure. |
| Pharmacokinetics | Can increase the hydrodynamic volume of the conjugate, potentially extending its in vivo circulation half-life.[8] | Typically has a smaller impact on pharmacokinetic properties compared to PEG. |
The hydrophilic and flexible nature of the PEG spacer is particularly advantageous in the development of therapeutics like ADCs, where maintaining solubility and reducing aggregation are critical.[11][12]
Secondary Reactive Group: Azide for Click Chemistry
The azide group in this compound enables a highly specific and efficient secondary conjugation reaction known as "click chemistry". This typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | Azide-Alkyne Click Chemistry | Maleimide-Thiol Chemistry |
| Specificity | Highly specific reaction between an azide and an alkyne, with minimal side reactions in a biological context (bio-orthogonal).[13][14] | Specific for sulfhydryl groups, but can exhibit off-target reactions with amines at higher pH. |
| Reaction Conditions | CuAAC requires a copper catalyst, which can be toxic to cells, though newer catalysts have improved biocompatibility. SPAAC is catalyst-free.[13] | Occurs under physiological conditions (pH 6.5-7.5).[5] |
| Stability of Linkage | Forms a stable triazole ring. | Forms a stable thioether bond. |
| Versatility | A wide range of alkyne-modified molecules can be "clicked" onto the azide-functionalized biomolecule.[15][16] | Primarily used for conjugation to cysteine residues or thiolated molecules. |
The bio-orthogonality of click chemistry allows for the precise and efficient attachment of a second molecule in a complex biological milieu with high fidelity.[14][17]
Experimental Protocols and Workflows
A typical experimental workflow for using a heterobifunctional crosslinker like this compound involves a two-step process.
General Experimental Protocol
Step 1: Amine Conjugation with PFP Ester
-
Buffer Preparation: Prepare a non-amine-containing buffer at pH 7.2-8.5, such as phosphate-buffered saline (PBS).
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.
-
Reaction: Add the this compound stock solution to the protein solution in the reaction buffer. The molar ratio of the crosslinker to the protein should be optimized, but a starting point is typically a 5- to 20-fold molar excess of the crosslinker.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Removal of Excess Reagent: Remove the unreacted crosslinker by dialysis or size-exclusion chromatography.
Step 2: Azide-Alkyne Click Chemistry
-
Prepare Alkyne-Modified Molecule: The second molecule to be conjugated should possess a terminal alkyne group.
-
CuAAC Protocol:
-
To the azide-modified protein, add the alkyne-modified molecule.
-
Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
-
SPAAC Protocol (Catalyst-free):
-
To the azide-modified protein, add the alkyne-modified molecule which contains a strained cyclooctyne (B158145) (e.g., DBCO, DIBO).
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.
-
-
Purification: Purify the final conjugate using an appropriate chromatography method to remove excess reagents and byproducts.
Visualizing the Workflow
Caption: A two-step bioconjugation workflow using this compound.
Signaling Pathway and Logical Relationship Diagram
The utility of crosslinkers like this compound is often in elucidating protein-protein interactions within a signaling pathway. The crosslinker can covalently trap transient interactions, allowing for their identification.
Caption: Trapping a protein-protein interaction with a crosslinker for analysis.
Conclusion
This compound represents a new generation of crosslinking reagents with features that address many of the challenges in modern bioconjugation. Its PFP ester provides enhanced stability for more controlled and efficient amine coupling, while the hydrophilic PEG spacer improves the solubility and biocompatibility of the resulting conjugates. The inclusion of an azide group for click chemistry opens up a vast potential for highly specific and modular secondary conjugations. While the selection of a crosslinker will always be application-dependent, the unique combination of features in this compound makes it a powerful and versatile tool for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. purepeg.com [purepeg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. alkyne-azide click reaction: Topics by Science.gov [science.gov]
- 17. biorxiv.org [biorxiv.org]
A Researcher's Guide to Quantitative Analysis of Conjugation Efficiency by HPLC
For researchers and professionals in drug development, the precise characterization of bioconjugates, such as antibody-drug conjugates (ADCs), is critical to ensuring their efficacy and safety. A key parameter in this characterization is the conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR). High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile platform for the quantitative analysis of conjugation efficiency, offering several methodologies tailored to different analytical needs. This guide provides an objective comparison of HPLC-based techniques with other alternatives, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Conjugation Analysis
HPLC is a cornerstone technique for analyzing the complex and heterogeneous mixtures that often result from bioconjugation reactions.[1] It separates components based on their physical and chemical properties, allowing for the quantification of different species, such as antibodies with varying numbers of conjugated drugs. The primary HPLC methods employed for this purpose are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase (RP) HPLC, and Size Exclusion Chromatography (SEC).
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is often the preferred method for determining the DAR and drug-load distribution for cysteine-linked ADCs.[2][3] HIC separates molecules based on their hydrophobicity under non-denaturing conditions. Since the conjugated small-molecule drugs are typically hydrophobic, the retention time on the HIC column increases with the number of drugs attached to the antibody.[4] This allows for the separation of the naked antibody (DAR=0) from ADCs with different drug loads (e.g., DAR=2, 4, 6, 8), enabling the calculation of the average DAR from the peak area percentages of each species.[2]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a powerful orthogonal method that separates molecules based on their hydrophobicity under denaturing conditions (e.g., low pH and organic solvents). For ADC analysis, the method often involves reducing the inter-chain disulfide bonds to separate the antibody's light chains and heavy chains. The drug-loaded and unloaded chains are then resolved, and the weighted average DAR can be calculated from the respective peak areas. RP-HPLC provides excellent precision and sensitivity for quantifying free cytotoxic drugs and is particularly effective for site-specific conjugates.
-
Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius, or size in solution. In the context of conjugation analysis, SEC is primarily used to assess the degree of aggregation in the bioconjugate sample. It can also be used to quantify the amount of unconjugated antibody versus the conjugated product. While not the primary method for DAR determination, it is crucial for assessing product quality and stability.
Comparison of Analytical Methods
While HPLC methods are central to conjugation analysis, other techniques are also employed, each with distinct advantages and limitations. UV-Vis Spectrophotometry and Mass Spectrometry (MS) are common orthogonal methods.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| HIC-HPLC | Separation by hydrophobicity under native conditions. | Average DAR, drug load distribution, positional isomers. | Non-denaturing, high resolution for different DAR species, suitable for process monitoring. | Mobile phases can be incompatible with MS, potential for secondary interactions. |
| RP-HPLC | Separation by hydrophobicity under denaturing conditions. | Average DAR (after reduction), free drug quantification, positional isomers. | High resolution and sensitivity, compatible with MS, good for site-specific ADCs. | Denaturing conditions may alter the molecule; less effective for heterogeneous lysine-linked conjugates. |
| SEC-HPLC | Separation by molecular size. | Aggregation levels, separation of monomer from fragments and aggregates. | Simple, robust, essential for quality control of aggregation. | Does not provide DAR distribution; potential for non-specific interactions with the column matrix. |
| UV-Vis Spectrophotometry | Measures absorbance at wavelengths specific to the protein and the drug. | Average DAR. | Simple, rapid, and inexpensive compared to HPLC. | Lower accuracy and precision, susceptible to interference from impurities that absorb at similar wavelengths. |
| Mass Spectrometry (LC-MS) | Measures mass-to-charge ratio. | Confirms DAR, identifies drug distribution, positional isomers, and modification sites. | High specificity and sensitivity, provides detailed molecular information. | Higher cost and complexity, may require specialized expertise for data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for HIC-HPLC and RP-HPLC analysis of ADCs.
Protocol 1: DAR Determination by HIC-HPLC
This protocol is adapted for a typical cysteine-linked ADC.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL using the mobile phase A (see below).
-
-
HPLC System and Column:
-
System: Agilent 1260 Infinity II Bio LC System or similar.
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.
-
Column Temperature: 25°C.
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 15 µL.
-
Detection: UV absorbance at 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 20.0 100 25.0 100 25.1 0 | 30.0 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR=0) and all drug-loaded species (DAR=2, 4, 6, 8).
-
Calculate the weighted average DAR using the following formula: DAR = Σ(%Area of each species × DAR of each species) / Σ(%Area of all species)
-
Protocol 2: DAR Determination by RP-HPLC (Reduced Method)
This protocol is suitable for determining the average DAR of a cysteine-linked ADC after reduction.
-
Sample Preparation (Reduction):
-
To 50 µL of the ADC sample (at 2 mg/mL), add 50 µL of 8 M Guanidine-HCl.
-
Add 10 µL of 1 M Dithiothreitol (DTT).
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: Agilent AdvanceBio RP-mAb C4 (4.6 x 150 mm, 3.5 µm) or similar C4 reversed-phase column.
-
Column Temperature: 75°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 280 nm (for protein) and the drug's λmax.
-
Gradient:
Time (min) % Mobile Phase B 0.0 25 20.0 50 22.0 90 25.0 90 25.1 25 | 30.0 | 25 |
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the naked light chain (LC), naked heavy chain (HC), and drug-conjugated light and heavy chains (e.g., LC-Drug1, HC-Drug1, HC-Drug2, etc.).
-
Calculate the average DAR based on the relative peak areas and the number of drugs on each chain. The formula will depend on the specific ADC structure.
-
Visualized Workflows
To better illustrate the processes, the following diagrams outline the experimental workflow and the relationship between different analytical techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates: A Comparative Analysis of Linker Technologies
For researchers, scientists, and drug development professionals, the selection of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
The ideal ADC linker must remain stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action that influence the overall performance of the ADC.[1][2][3]
Comparative Performance of ADC Linkers: A Quantitative Overview
The choice of linker technology directly impacts the in vitro cytotoxicity of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
| Linker Type | ADC Example | Target Cell Line | IC50 (nM) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 0.5 | Fictionalized Data |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | HL-60 (CD33+) | 1.2 | Fictionalized Data |
| Cleavable (Disulfide) | IMGN901 (taplumotan) | Calu-3 (FRα+) | 0.8 | Fictionalized Data |
| Non-cleavable (Thioether) | Trastuzumab emtansine (T-DM1) | SK-BR-3 (HER2+) | 2.5 | Fictionalized Data |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | KPL-4 (HER2+) | 609 pM | |
| Cleavable (Val-Ala) | Trastuzumab-Val-Ala-PAB-PNU | KPL-4 (HER2+) | 92 pM | |
| Cleavable (Sulfatase) | Trastuzumab-Sulfatase-PAB-PNU | KPL-4 (HER2+) | 61 pM |
Note: The IC50 values presented are for illustrative purposes and can vary significantly based on the specific antibody, payload, cell line, and experimental conditions.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Cleavable Linkers | Designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione). | - Often exhibit higher potency in vitro. - Can induce a "bystander effect," killing adjacent antigen-negative tumor cells. | - Potential for premature payload release in circulation, leading to off-target toxicity. |
| Non-cleavable Linkers | Rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue. | - Generally exhibit greater plasma stability, potentially leading to a wider therapeutic window. - Lower risk of off-target toxicity. | - Typically do not induce a significant bystander effect. - Efficacy is restricted to antigen-positive cells. |
Experimental Workflows and Signaling Pathways
A comprehensive in vitro evaluation of ADCs involves a series of assays to determine their potency, mechanism of action, and specificity.
Caption: A logical workflow for the in vitro characterization of ADCs.
Upon internalization and payload release, ADCs induce cell death primarily through apoptosis. The released cytotoxic payload interacts with its intracellular target, such as microtubules or DNA, triggering a cascade of signaling events.
Caption: Simplified signaling pathway of ADC-induced apoptosis.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of an ADC by measuring cell viability based on mitochondrial metabolic activity.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
LDH Release Assay
Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, which typically involves subtracting background and dividing by the maximum LDH release control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells following ADC treatment.
Materials:
-
Target antigen-positive cancer cell lines
-
Complete cell culture medium
-
ADC and controls
-
6-well plates or T25 flasks
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of the ADC for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the ADC.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, preferably engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Complete cell culture medium
-
ADC and controls
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for a sufficient duration (e.g., 96-120 hours).
-
Cell Viability Analysis:
-
Flow Cytometry: Harvest the cells and analyze the viability of the GFP-positive (Ag-) population by gating on the fluorescent signal and using a viability dye (e.g., PI or 7-AAD).
-
High-Content Imaging: Image the wells and use image analysis software to quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate balance between therapeutic efficacy and safety. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides an objective comparison of ADCs featuring short versus long PEG linkers, supported by experimental data, to inform the selection of optimal linker strategies in ADC development.
The length of the PEG chain in an ADC linker profoundly influences its pharmacokinetic (PK) profile, which in turn affects its efficacy and toxicity. Hydrophobic payloads can induce aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability and solubility of the ADC. The choice of PEG linker length, therefore, represents a key optimization parameter in ADC design.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of key performance indicators for ADCs with varying PEG linker lengths.
Table 1: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths
| Linker | Antibody/Payload Platform | Clearance Rate | Area Under the Curve (AUC) | Half-life (t½) | Reference |
| No PEG | Affibody-MMAE | - | - | 19.6 minutes | [1][2] |
| PEG2 | IgG-glucuronide-MMAE | High | 3,500 | - | [3] |
| PEG4 | IgG-glucuronide-MMAE | Moderate | 5,600 | - | [3] |
| PEG8 | IgG-glucuronide-MMAE | Low | 9,800 | Slower clearance observed | [4] |
| PEG12 | IgG-glucuronide-MMAE | Low | 10,000 | - | |
| PEG24 | IgG-glucuronide-MMAE | Low | 10,000 | - | |
| 4 kDa PEG | Affibody-MMAE | - | - | 2.5-fold increase vs. No PEG | |
| 10 kDa PEG | Affibody-MMAE | - | - | 11.2-fold increase vs. No PEG |
Note: Clearance and AUC values are presented in relative terms or as reported in the cited studies. Direct comparison across different studies should be made with caution due to variations in experimental models and methodologies.
Table 2: In Vitro Cytotoxicity and In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| Linker | Cell Line / Tumor Model | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | HER2-positive cells | High Potency | - | |
| PEG2 | L540cy Hodgkin's lymphoma | - | 35-45% | |
| PEG4 | L540cy Hodgkin's lymphoma | - | 35-45% | |
| PEG8 | L540cy Hodgkin's lymphoma | Maintained Potency | 75-85% | |
| PEG12 | L540cy Hodgkin's lymphoma | - | 75-85% | |
| PEG24 | L540cy Hodgkin's lymphoma | - | 75-85% | |
| 4 kDa PEG | HER2-positive cells | 4.5-fold reduction vs. No PEG | Improved | |
| 10 kDa PEG | HER2-positive cells | 22-fold reduction vs. No PEG | Most Ideal |
Key Observations:
-
Longer PEG linkers generally improve pharmacokinetic properties. As evidenced in Table 1, increasing PEG linker length leads to decreased clearance and increased systemic exposure (AUC), which can allow for greater accumulation of the ADC in tumor tissues. A threshold effect is often observed, where beyond a certain PEG length (e.g., PEG8), further increases provide diminishing returns on PK enhancement.
-
A trade-off may exist between pharmacokinetics and in vitro potency. Longer PEG linkers can sometimes lead to a reduction in in vitro cytotoxicity, as seen with the 4 kDa and 10 kDa PEG linkers in an affibody-drug conjugate system. This may be due to steric hindrance affecting antigen binding or cellular uptake.
-
Improved pharmacokinetics with longer linkers often translates to enhanced in vivo efficacy. Despite a potential decrease in in vitro potency, the prolonged circulation and increased tumor exposure afforded by longer PEG linkers can result in superior anti-tumor activity in vivo.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments in the comparative analysis of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: The monoclonal antibody is partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups within the hinge region.
-
Drug-Linker Synthesis: The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive moiety (e.g., maleimide) for conjugation to the antibody and a point of attachment for the cytotoxic payload.
-
Conjugation: The payload-linker construct is then reacted with the reduced antibody to form the ADC.
-
Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, free payload-linker, and aggregates. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs with varying PEG linker lengths.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
ADC Administration: ADCs with different PEG linker lengths are administered intravenously at a specified dose.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life (t½), and area under the curve (AUC) are calculated using non-compartmental analysis.
In Vivo Antitumor Efficacy Study
-
Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
ADC Administration: The different ADC constructs are administered, typically intravenously, at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of an ADC. While shorter PEG linkers may offer advantages in terms of stability and in vitro potency in some contexts, longer PEG linkers generally lead to a more favorable pharmacokinetic profile, which often translates to superior in vivo efficacy. The optimal PEG linker length is likely dependent on the specific antibody, payload, and target antigen, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Azd-peg13-pfp
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Azd-peg13-pfp are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a molecule incorporating a polyethylene (B3416737) glycol (PEG) linker, a potentially hazardous azide (B81097) (AZD) group, and a reactive pentafluorophenyl (PFP) ester. Adherence to these protocols is critical to mitigate risks such as potential explosivity, toxicity, and chemical reactivity.
Understanding the Hazards
This compound is a multi-functional molecule requiring careful handling due to its constituent chemical groups:
-
Azide (AZD) Group: Organic azides are energetic compounds that can be sensitive to heat, shock, or friction, posing an explosion risk, especially those with a low carbon-to-nitrogen ratio.[1][2] They are also acutely toxic, with effects comparable to cyanide.[3] A critical hazard is the reaction of azides with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1][3] Furthermore, azides can react with heavy metals, such as lead and copper often found in plumbing, to form highly shock-sensitive and explosive metal azides.
-
Pentafluorophenyl (PFP) Ester: PFP esters are reactive towards primary and secondary amines. While more stable against spontaneous hydrolysis than other active esters like NHS esters, they are still moisture-sensitive and will hydrolyze, especially under basic conditions, to form pentafluorophenol (B44920) and the corresponding carboxylic acid.
-
Polyethylene Glycol (PEG) Linker: The PEG component of the molecule is generally considered biocompatible, biodegradable, and non-hazardous. Its primary relevance for disposal is its contribution to the overall chemical waste stream.
Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure appropriate personal protective equipment is worn, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile gloves are a common choice).
-
A laboratory coat.
All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potentially volatile or aerosolized hazardous substances.
Step-by-Step Disposal Protocol
The primary strategy for the disposal of this compound is to first chemically deactivate the most hazardous component, the azide group, and then dispose of the remaining organic waste through a licensed hazardous waste contractor. Under no circumstances should this compound or its waste be poured down the drain.
Step 1: Quenching the Azide Moiety
The recommended method for deactivating the azide group is through treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a dilute acid. This procedure should be performed with caution in a chemical fume hood due to the evolution of nitrogen and nitric oxide gases.
-
Preparation:
-
Prepare a dilute aqueous solution of the this compound waste. The concentration of the azide-containing compound should not exceed 5% w/v. If the waste is in an organic solvent, it should be removed under reduced pressure if safe to do so, or the quenching procedure adapted for a two-phase system with vigorous stirring, although this is less ideal.
-
Place the dilute azide solution in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented into the back of the fume hood.
-
-
Addition of Sodium Nitrite:
-
While stirring the azide solution, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of this compound to ensure a 40% excess.
-
-
Acidification:
-
Slowly and carefully add a 20% aqueous solution of sulfuric acid (or 2-3 M H₂SO₄) dropwise from the dropping funnel. This order of addition is critical. Continue adding acid until the solution is acidic to pH paper. Gas evolution (N₂ and NO) will be observed.
-
-
Completion and Verification:
-
Allow the mixture to stir for at least one hour after gas evolution ceases to ensure the complete destruction of the azide.
-
Test for the presence of excess nitrite using potassium iodide-starch paper. A blue color indicates that the quenching reaction is complete.
-
-
Neutralization:
-
Once the azide is confirmed to be quenched, neutralize the acidic solution by carefully adding a dilute solution of sodium hydroxide (B78521) until the pH is between 6 and 9.
-
Step 2: Collection and Disposal of the Final Waste
-
Waste Collection:
-
The neutralized aqueous solution containing the pegylated organic molecule and inorganic salts should be collected in a clearly labeled hazardous waste container. The label should detail the contents, including the original presence of an organic azide (now quenched) and the final composition.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
-
Data Presentation: Azide Quenching Parameters
For clarity and ease of reference, the key quantitative parameters for the azide quenching protocol are summarized in the table below.
| Parameter | Recommended Value | Rationale |
| Initial Azide Concentration | ≤ 5% w/v | To control the reaction rate and prevent excessive gas evolution. |
| Sodium Nitrite (NaNO₂) Amount | 1.5 g per gram of azide compound | Ensures a stoichiometric excess (approx. 40%) for complete reaction. |
| Sodium Nitrite Solution | 20% aqueous solution | A standard concentration for this procedure. |
| Sulfuric Acid (H₂SO₄) Solution | 20% aqueous solution or 2-3 M | Added dropwise to generate nitrous acid in situ. |
| Reaction Time | At least 1 hour after gas evolution ceases | Ensures complete destruction of the azide group. |
| Final pH | 6 - 9 | Neutralization of the waste stream before final collection. |
Experimental Workflow and Logic Diagram
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Step-by-step workflow for the chemical deactivation of this compound.
References
Personal protective equipment for handling Azd-peg13-pfp
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azd-peg13-pfp. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this potent compound, which is utilized as a linker in the development of antibody-drug conjugates (ADCs). Given that specific safety data for this compound is not publicly available, this guidance is based on the best practices for handling highly potent active pharmaceutical ingredients (HPAPIs), particularly those used in ADCs and compounds containing pentafluorophenyl (PFP) esters.
Hazard Identification and Risk Assessment
This compound is a component used in the synthesis of ADCs, which are highly potent compounds.[1] The cytotoxic payloads of ADCs are a primary concern, and while this compound is a linker, it should be handled with the same level of caution as the final ADC product. PFP esters are known to be reactive towards primary and secondary amines and are less susceptible to hydrolysis than other esters, making them efficient but also requiring careful handling to avoid unintended reactions.[2][3]
A comprehensive risk assessment should be conducted before handling this compound. This involves evaluating the potential for exposure during all stages of handling, from receipt and storage to use and disposal.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer pair immediately upon suspected contamination or at regular intervals. |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body | Disposable Lab Coat with Knit Cuffs | A dedicated, disposable lab coat with long sleeves and tight-fitting cuffs is required. The lab coat should be changed immediately if contaminated. |
| Respiratory | Fitted Respirator (e.g., N95 or higher) | A NIOSH-approved respirator should be worn, especially when handling the powdered form of the compound or when there is a risk of aerosol generation. A fit test is required before first use. |
| Feet | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational Plan for Safe Handling
A structured workflow is essential for minimizing the risk of exposure and ensuring the integrity of the compound.
-
Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, do not open and follow emergency procedures.
-
Storage: this compound, as a PEG PFP ester, is moisture-sensitive.[2] It should be stored in a desiccated environment at -20°C.[2] The storage location should be clearly labeled as a "Designated Potent Compound Handling Area."
-
Inventory: Maintain a detailed inventory log to track the receipt, use, and disposal of the compound.
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, a biological safety cabinet, or a containment ventilated enclosure (CVE) to protect both the user and the product.
-
Pre-use Checks: Before starting any work, ensure all necessary safety equipment, including spill kits and emergency contact information, is readily accessible.
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Dissolve the required amount of this compound in an appropriate anhydrous organic solvent such as DMSO or DMF immediately before use.[2] Do not prepare stock solutions for storage as the PFP moiety can hydrolyze.[2]
-
Use dedicated, calibrated equipment for weighing and dispensing.
-
-
Reaction: When adding the dissolved this compound to a reaction mixture (e.g., containing an antibody), do so slowly and carefully to avoid splashes. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the intended reaction.[2]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated decontamination procedure.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat, shoe covers, and inner gloves. The respirator should be removed last after leaving the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Below is a workflow diagram illustrating the safe handling of this compound.
References
- 1. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
